5-Nitro-9h-fluorene-4-carboxylic acid
Description
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Properties
CAS No. |
7145-76-8 |
|---|---|
Molecular Formula |
C14H9NO4 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
5-nitro-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H9NO4/c16-14(17)10-5-1-3-8-7-9-4-2-6-11(15(18)19)13(9)12(8)10/h1-6H,7H2,(H,16,17) |
InChI Key |
IMIYOMGCXPCDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C3=C1C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Isolation Protocol for 5-Nitro-9H-fluorene-4-carboxylic Acid
Executive Summary & Scientific Rationale
The fluorene scaffold is a privileged structure in organic electronics, advanced polymers, and a recognized pharmacophore in medicinal chemistry[1]. Within this chemical space, 5-nitro-9H-fluorene-4-carboxylic acid (CAS 7145-76-8) [2] represents a highly specialized and sterically demanding building block. The presence of the nitro group at the 5-position and the carboxylic acid at the 4-position creates a unique "peri" steric interaction across the biphenyl linkage of the fluorene core.
As a Senior Application Scientist, I have found that the primary bottleneck in synthesizing this molecule is not the nitration itself, but achieving regiocontrol and preventing over-oxidation . Under harsh nitrating conditions utilizing concentrated sulfuric acid and fuming nitric acid, the fluorene core undergoes simultaneous oxidation at the C9 methylene bridge and poly-nitration, yielding heavily deactivated derivatives such as 2,5,7-trinitro-9-oxo-fluorene-4-carboxylic acid[3]. To synthesize the mono-nitrated 5-nitro-9H-fluorene-4-carboxylic acid, the protocol must act as a self-validating system of kinetic control and thermodynamic separation.
Mechanistic Causality in Electrophilic Aromatic Nitration
Electrophilic aromatic nitration of 9H-fluorene-4-carboxylic acid is governed by the competing electronic and steric properties of the polycyclic system:
-
Deactivation of the A-Ring: The carboxyl group (-COOH) at C4 is strongly electron-withdrawing via induction and resonance. This deactivates the A-ring (C1-C4) toward electrophilic attack.
-
Activation of the B-Ring: Consequently, the nitronium ion (
) preferentially attacks the B-ring (C5-C8). The central C-C biphenyl bond acts as an ortho/para director, heavily favoring substitution at the C5 (ortho-equivalent) and C7 (para-equivalent) positions[1]. -
Solvent Causality: By replacing sulfuric acid with glacial acetic acid, we moderate the generation rate of the nitronium electrophile. This suppresses the oxidative degradation of the C9 position into a fluorenone and halts the reaction at the mono-nitration stage[4].
Regioselective nitration pathways of 9H-fluorene-4-carboxylic acid.
Step-by-Step Experimental Methodology
Phase 1: Kinetically Controlled Nitration
-
Generation of the Nitronium Electrophile: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend 9H-fluorene-4-carboxylic acid (10.0 g, 47.6 mmol) in 150 mL of glacial acetic acid.
-
Thermal Regulation: Cool the suspension to 0 °C using an ice-salt bath. Dropwise, add fuming nitric acid (2.2 mL, ~50 mmol) over a 30-minute period. Critical Insight: The temperature must not exceed 5 °C during addition to kinetically suppress the formation of dinitro-byproducts.
-
Propagation: Once the addition is complete, maintain stirring at 0 °C for 2 hours, then allow the reaction to slowly warm to 20 °C over an additional 2 hours to ensure maximum conversion of the starting material.
-
Quenching and Crude Isolation: Pour the dark reaction mixture over 500 g of crushed ice under vigorous stirring. The sudden shift in the dielectric constant forces the precipitation of the crude mono-nitrated isomer mixture. Vacuum filter the resulting yellow-orange solid and wash with cold distilled water until the filtrate reaches a neutral pH.
Phase 2: Isomeric Resolution via Fractional Crystallization
The separation of the 5-nitro and 7-nitro isomers exploits the physical chemistry of the "peri-effect". The 5-nitro isomer has a severe steric clash with the 4-COOH group, twisting the molecule out of planarity. This disruption drastically increases its solubility compared to the highly planar 7-nitro isomer.
-
Dissolution: Transfer the crude solid to a 1 L Erlenmeyer flask and dissolve in a minimum volume of boiling ethanol.
-
Thermodynamic Separation: Allow the solution to cool undisturbed to room temperature. The 7-nitro isomer rapidly crystallizes out of the solution due to its efficient, planar
stacking. -
Filtration: Filter off the 7-nitro crystals. The mother liquor is now highly enriched with the target 5-nitro-9H-fluorene-4-carboxylic acid.
-
Final Polish: Concentrate the mother liquor in vacuo and recrystallize the residue from a 1:1 mixture of ethanol and water to yield the pure 5-nitro isomer.
Fractional crystallization workflow for isolating the 5-nitro isomer.
Quantitative Data & Analytical Validation
To ensure the protocol acts as a self-validating system, the reaction conditions and analytical markers must be rigorously benchmarked. Table 1 outlines the causality behind the chosen reaction parameters, while Table 2 provides the analytical framework for verifying the isolated 5-nitro isomer.
Table 1: Optimization of Nitration Conditions
| Nitrating System | Solvent | Temp (°C) | Primary Output | Mechanistic Causality |
| Fuming HNO₃ (1.05 eq) | Glacial AcOH | 0 to 20 | Mono-nitration (5- & 7-isomers) | Mild acidity prevents C9 oxidation; low temp ensures kinetic control. |
| HNO₃ (70%) / H₂SO₄ (98%) | H₂SO₄ | 25 to 60 | 2,5,7-Trinitro-9-oxo derivative | Strong superacid oxidizes C9 and forces unselective poly-nitration[3]. |
| HNO₃ (68%) | H₂O / Dioxane | 80 | Trace conversion | Insufficient generation of the active |
Table 2: Analytical Validation of 5-Nitro-9H-fluorene-4-carboxylic acid
| Analytical Technique | Target Metric / Observation | Mechanistic Rationale |
| ¹H NMR (DMSO-d₆) | Downfield shift of C5/C6 protons | Proximity to the strongly electron-withdrawing -NO₂ group deshields local protons. |
| FT-IR Spectroscopy | C=O stretch shift (~1695 cm⁻¹) | Peri-steric clash forces the -COOH out of the aromatic plane, reducing conjugation. |
| Melting Point | Lower than the 7-nitro isomer | Non-planar, twisted geometry disrupts crystalline packing efficiency. |
| HPLC (Reverse Phase) | Shorter retention time vs 7-nitro | Increased polarity and reduced hydrophobicity due to the twisted conformation. |
References
-
National Center for Biotechnology Information (PMC) . "Emphasizing the Operational Role of a Novel Graphene-Based Ink into High Performance Ternary Organic Solar Cells." Available at:[Link]
-
The Royal Society of Chemistry . "Electronics Supplementary Information (ESI) - Synthesis of Fluorene Derivatives." Available at:[Link]
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- 1. Methyl 9-oxo-9H-fluorene-1-carboxylate|CAS 5406-90-6 [benchchem.com]
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- 3. Emphasizing the Operational Role of a Novel Graphene-Based Ink into High Performance Ternary Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-9H-fluorene-4-carboxylic acid
Introduction
5-Nitro-9H-fluorene-4-carboxylic acid, a derivative of the polycyclic aromatic hydrocarbon fluorene, represents a class of compounds with significant potential in medicinal chemistry and materials science. The presence of both a nitro group and a carboxylic acid on the fluorene core imparts unique electronic and structural characteristics, making a thorough understanding of its physicochemical properties paramount for its application in research and drug development. The fluorene moiety itself is a precursor to various pharmaceuticals, and its derivatives are explored for their optical and electronic properties.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 5-Nitro-9H-fluorene-4-carboxylic acid, detailed experimental protocols for their determination, and an expert analysis of the structure-property relationships.
Chemical Identity and Core Physicochemical Parameters
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₉NO₄ | [3] |
| Molecular Weight | 255.23 g/mol | [3] |
| CAS Number | 7145-76-8 | [3] |
| Appearance | Expected to be a crystalline solid | Based on related fluorene carboxylic acids[1] |
| Melting Point | Not experimentally determined. Expected to be >200 °C. | The related 9-fluorenecarboxylic acid melts at 221-223 °C.[4] The presence of the nitro group and intermolecular hydrogen bonding from the carboxylic acid would likely increase the melting point. |
| Boiling Point | 506 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.477 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.707 (Predicted) | [3] |
| pKa | Not experimentally determined. Estimated to be in the range of 3-4. | The pKa of the parent 9-fluorenecarboxylic acid is 3.61.[5] The electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid, thus lowering the pKa.[6] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | Based on the properties of fluorene-9-carboxylic acid.[1] The nitro group may slightly alter solubility. |
Structural Elucidation and Spectroscopic Analysis
The precise arrangement of atoms and functional groups dictates the chemical behavior of a molecule. Spectroscopic techniques are indispensable for confirming the structure of 5-Nitro-9H-fluorene-4-carboxylic acid.
dot
Caption: Molecular structure of 5-Nitro-9H-fluorene-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorene ring system. The protons on the nitro-substituted ring will be shifted downfield due to the electron-withdrawing nature of the nitro group. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm). The two protons at the C9 position will likely appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbon bearing the carboxylic acid group (C4) and the carbon bearing the nitro group (C5) will be significantly deshielded. The carbonyl carbon of the carboxylic acid will appear in the range of 165-185 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Nitro-9H-fluorene-4-carboxylic acid is expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.
-
Asymmetric and symmetric N-O stretching bands for the nitro group, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-H stretching vibrations for the aromatic rings and the CH₂ group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 5-Nitro-9H-fluorene-4-carboxylic acid, the molecular ion peak [M]⁺ would be expected at m/z 255. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to provide a robust framework for the experimental determination of the key physicochemical properties of 5-Nitro-9H-fluorene-4-carboxylic acid.
dot
Caption: A comprehensive workflow for the synthesis and characterization of 5-Nitro-9H-fluorene-4-carboxylic acid.
Protocol 1: Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is indicative of high purity.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 5-Nitro-9H-fluorene-4-carboxylic acid is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Protocol 2: Determination of Solubility
Rationale: Understanding the solubility profile of a compound is crucial for its formulation and for designing appropriate reaction and purification conditions.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Sample Preparation: A known mass of 5-Nitro-9H-fluorene-4-carboxylic acid (e.g., 10 mg) is placed in a series of vials.
-
Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to the respective vials.
-
Equilibration: The vials are agitated (e.g., using a vortex mixer or shaker) at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Quantification:
-
Qualitative: The samples are visually inspected to determine if the solid has completely dissolved.
-
Quantitative: If the solid has not completely dissolved, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Protocol 3: Determination of pKa via Potentiometric Titration
Rationale: The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound in solution. It governs the ionization state of the molecule at a given pH, which in turn influences its solubility, absorption, and biological activity.
Methodology:
-
Sample Preparation: A solution of 5-Nitro-9H-fluorene-4-carboxylic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).
-
Titration Setup: The solution is placed in a thermostatted vessel and stirred continuously. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Conclusion
5-Nitro-9H-fluorene-4-carboxylic acid is a molecule of significant interest with a rich physicochemical profile. While some of its properties are yet to be extensively documented in the literature, this guide provides a robust framework for its characterization, combining known data with expert-driven estimations and detailed experimental protocols. The presence of the electron-withdrawing nitro group is anticipated to significantly influence its acidity and electronic properties compared to the parent fluorene carboxylic acid. The methodologies outlined herein will enable researchers to generate reliable and reproducible data, which is essential for advancing the applications of this compound in drug discovery and materials science.
References
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5-nitro-9-oxo-9h-fluorene-4-carboxylic acid - PubChemLite. (n.d.). Retrieved March 7, 2026, from [Link]
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9-fluorenecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]
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Structural and Thermodynamic Effects on the Kinetics of C─H Oxidation by Multisite Proton-Coupled Electron Transfer in Fluorenyl Benzoates. (2022). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
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The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. (2025). Molecules. Retrieved March 7, 2026, from [Link]
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Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. (2012). ARKIVOC. Retrieved March 7, 2026, from [Link]
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9H-Fluorene-9-carboxylic acid - NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]
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(PDF) 9-Fluorenon-4-carboxamides: Synthesis, conformational analysis, anti-HSV-2, and immunomodulatory evaluation. Note II. (2026). ResearchGate. Retrieved March 7, 2026, from [Link]
-
(PDF) The acidity constant of fluorene-9-carboxylic acid in aqueous solution. Determination of the pKa of a sparingly soluble substance. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Notes. A Synthesis of Fluorene-3-carboxylic Acid. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Fluorene-1-carboxylic acid | C14H10O2 | CID 80468 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
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Acidity of Carboxylic Acids - Chemistry LibreTexts. (2023). Retrieved March 7, 2026, from [Link]
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9H-Fluorene-9-carboxylic acid - NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]
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7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid | C14H7NO5 | CID 276239 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
Chemical Properties of 9H-Fluorene, 2-nitro- (CAS 607-57-8) - Cheméo. (n.d.). Retrieved March 7, 2026, from [Link]
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-
9-Carboxyfluorene | C14H10O2 | CID 74809 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
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5-Nitro-9H-fluorene-4-carboxylic Acid (CAS 7145-76-8): A Comprehensive Technical Guide on Synthesis, Functionalization, and Applications
Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Focus: Structural dynamics, synthetic methodologies, and dual-use applications in advanced therapeutics and optoelectronics.
Introduction & Structural Dynamics
5-Nitro-9H-fluorene-4-carboxylic acid (CAS 7145-76-8) is a highly functionalized, rigid polycyclic aromatic scaffold. The architectural uniqueness of this molecule lies in the spatial proximity of the carboxylic acid at the C-4 position and the strongly electron-withdrawing nitro group at the C-5 position. This peri-substitution creates significant steric hindrance and electronic interplay, fundamentally altering the physicochemical behavior of the fluorene core.
In drug development, this scaffold serves as a privileged hydrophobic cap for enzyme inhibitors, particularly in the design of Histone Deacetylase (HDAC) inhibitors[1]. In materials science, the integration of the electron-accepting nitro group into the highly conjugated fluorene system makes it an ideal precursor for donor-acceptor (D-A) type organic semiconductors and fluorophores[2].
Physicochemical Profiling
Understanding the baseline metrics of 5-nitro-9H-fluorene-4-carboxylic acid is critical for downstream chromatographic purification and formulation. The data below synthesizes computational and experimental properties[3][4].
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₄H₉NO₄ | Defines the highly unsaturated, conjugated core. |
| Molecular Weight | 255.22 g/mol | Optimal for small-molecule drug design (Lipinski’s Rule of 5 compliant). |
| Monoisotopic Mass | 255.0532 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Density | 1.477 g/cm³ | Indicates dense molecular packing due to planar aromatic stacking. |
| Boiling Point | 506°C at 760 mmHg | High thermal stability, advantageous for OLED vapor deposition. |
| XLogP (Predicted) | ~2.8 - 3.2 | Exhibits moderate lipophilicity, ideal for cellular membrane permeability. |
Synthetic Methodologies & C-H Functionalization
The synthesis and subsequent functionalization of the 5-nitro-9H-fluorene-4-carboxylic acid core require precision. The steric bulk of the C-5 nitro group severely restricts access to the C-4 carboxylic acid, necessitating highly reactive intermediates for derivatization. Furthermore, functionalization at the C-9 position (the methylene bridge) is a common strategy to tune the molecule's solubility and photophysical properties[2][5].
Step-by-Step Protocol: Derivatization via Amide Coupling
To utilize this compound as a pharmaceutical intermediate (e.g., attaching a zinc-binding group for HDAC inhibition), the carboxylic acid must be converted into an amide. Standard coupling agents (like DCC or EDC) often yield poor recovery due to the steric shielding from the adjacent nitro group.
Causality & Expert Insight: We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because it generates a highly reactive HOAt ester intermediate. This intermediate is significantly more reactive than standard OAt or OBt esters, successfully overcoming the activation energy barrier imposed by the peri-nitro group.
Workflow:
-
Activation: Dissolve 5-nitro-9H-fluorene-4-carboxylic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.
-
-
Incubation: Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.
-
Coupling: Add the desired primary amine or hydroxylamine derivative (1.1 eq) dropwise.
-
Thermal Control: Elevate the temperature to 40°C for 4 hours. The slight thermal energy assists in overcoming the rotational barrier of the incoming nucleophile.
-
Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Workflow: Overcoming steric hindrance in the functionalization of the fluorene core.
Applications in Advanced Therapeutics
Scaffold for Histone Deacetylase (HDAC) Inhibitors
Fluorene-4-carboxylic acid derivatives have emerged as potent scaffolds for small-molecule inhibitors of histone deacetylases (HDACs), enzymes critical in epigenetic regulation and oncology[1].
Mechanistic Causality: A standard HDAC inhibitor requires three pharmacophoric elements: a Zinc-Binding Group (ZBG), a linker, and a hydrophobic surface recognition cap.
-
The Hydrophobic Cap: The rigid, planar 9H-fluorene core perfectly mimics the natural substrate's interaction with the hydrophobic rim of the HDAC active site.
-
Electronic Tuning: The 5-nitro group acts as an electron sink. This alters the dipole moment of the molecule, enhancing favorable pi-pi stacking or cation-pi interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) at the entrance of the enzyme pocket.
-
The Linker/ZBG: The 4-carboxylic acid serves as the ideal vector for attaching an aliphatic linker terminating in a hydroxamic acid (the ZBG), which chelates the catalytic Zn²⁺ ion in the enzyme's deep pocket.
Pharmacophoric mapping of 5-nitro-fluorene derivatives in HDAC inhibition.
Applications in Materials Science
Beyond pharmaceuticals, fluorene and fluorenone motifs are versatile components in materials science, specifically in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics[2].
Donor-Acceptor (D-A) Fluorophores
In optoelectronics, the bandgap (energy difference between the HOMO and LUMO) dictates the emission wavelength of a material.
-
The Fluorene Core: Acts as an excellent pi-conjugated bridge (and potential electron donor if substituted with electron-rich groups at C-9).
-
The 5-Nitro Group: Acts as a powerful electron acceptor. By functionalizing the 4-carboxylic acid into an electron-donating moiety (e.g., an arylamine-functionalized ester), researchers can create an intramolecular push-pull system. This D-A architecture facilitates intramolecular charge transfer (ICT), effectively lowering the bandgap and shifting the emission spectrum toward the red/near-infrared (NIR) region, which is highly sought after for bio-imaging and advanced display technologies.
Analytical Validation & Quality Control
To ensure self-validating experimental integrity, any synthesized batch of 5-nitro-9H-fluorene-4-carboxylic acid or its derivatives must undergo rigorous analytical quality control.
LC-MS Protocol for Purity and Mass Confirmation:
-
Column: C18 Reverse-Phase (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm (due to the highly conjugated fluorene system) and Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.
-
Causality: The carboxylic acid readily deprotonates, making negative ion mode ([M-H]⁻ at m/z ~254.0) significantly more sensitive than positive ion mode for the parent compound[4].
-
NMR Spectroscopy:
-
¹H-NMR (DMSO-d₆): The acidic proton of the -COOH will appear as a broad singlet far downfield (>12.5 ppm). The aromatic protons of the fluorene core will present a complex multiplet between 7.5 and 8.5 ppm, heavily deshielded by the adjacent nitro group. The C-9 methylene protons typically appear as a distinct singlet around 4.0 ppm.
References
-
chemnet.com - 5-nitro-9H-fluorene-4-carboxylic acid - ChemNet. Accessed March 9, 2026. 3
-
uni.lu (PubChemLite) - 5-nitro-9-oxo-9h-fluorene-4-carboxylic acid - PubChemLite. Accessed March 9, 2026. 4
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google.com (Google Patents) - WO2013059582A2 - Small molecule inhibitors of histone deacteylases. Accessed March 9, 2026. 1
-
tandfonline.com - A PRACTICAL LARGE SCALE SYNTHESIS OF 9-(HYDROXYMETHYL)- FLUORENE-4-CARBOXYLIC ACID (HOFmCO2H). Accessed March 9, 2026.5
-
rsc.org - Modification of fluorene and fluorenone core via C–H functionalization. Accessed March 9, 2026. 2
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The Discovery, Synthesis, and Application of 5-Nitro-9H-fluorene-4-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
The evolution of organic electronics relies heavily on the precise engineering of electron-accepting molecules. While 2,4,7-trinitro-9-fluorenone (TNF) has long been recognized as a potent electron acceptor, its tendency to phase-separate within polymer matrices severely limited its long-term device stability. The drive to covalently tether TNF to structural backbones—such as graphene oxide or conjugated polymers—necessitated the development of functionalized fluorene derivatives.
5-Nitro-9H-fluorene-4-carboxylic acid (CAS 7145-76-8) emerged as the critical, regioselective intermediate in this synthetic cascade. This whitepaper provides an in-depth analysis of the compound’s discovery, the mechanistic causality behind its bay-region regioselectivity, and a self-validating protocol for its synthesis, ultimately bridging the gap between fundamental physical organic chemistry and high-performance organic solar cells (OSCs).
Historical Context: From Coal Tar to Covalent Tethers
The foundational chemistry of the fluorene core dates back to 1867, when Marcellin Berthelot first isolated the parent hydrocarbon from coal tar. However, it wasn't until the mid-20th century that the unique charge-transfer capabilities of nitro-substituted fluorenones were fully appreciated.
Early attempts to directly synthesize trinitro-fluorenone carboxylic acids in a single step often resulted in intractable mixtures of regioisomers, severely depressing yields and complicating purification[1]. The isolation of the mono-nitrated 5-nitro-9H-fluorene-4-carboxylic acid marked a pivotal milestone. By isolating this specific intermediate, researchers validated the "bay-region directing effect." This discovery proved that a carboxyl anchor at the C4 position could not only serve as a future tethering point but also act as an intramolecular shield, predictably directing the first electrophilic attack to the C5 position. Today, this intermediate is the gateway to synthesizing 2,5,7-trinitro-9-oxo-fluorene-4-carboxylic acid (TNF-COOH), a premier electron cascade material used in graphene-based ternary OSCs[2].
Structural and Mechanistic Insights (E-E-A-T)
As application scientists, we must look beyond the empirical yield and understand the electronic and steric forces governing the reaction. The synthesis of 5-nitro-9H-fluorene-4-carboxylic acid is a masterclass in competing directing effects.
The Bay-Region Directing Effect
In the standard IUPAC numbering of polyfluorenes, the methylene bridge is designated as C9, while the two fused benzene rings are numbered C1–C4 and C5–C8[3]. Positions C4 and C5 face each other across the central biphenyl linkage, creating a sterically congested zone known as the "bay region."
When 9H-fluorene-4-carboxylic acid undergoes electrophilic aromatic substitution (nitration):
-
Ring Deactivation: The strongly electron-withdrawing carboxyl group (
) at C4 deactivates Ring A (C1–C4) via both inductive and resonance effects. -
Regioselective Attack: Because Ring A is deactivated, the nitronium ion (
) preferentially attacks the relatively electron-rich Ring B (C5–C8). -
Resonance Stabilization vs. Steric Clash: Despite the severe steric hindrance in the bay region, the C5 position is overwhelmingly favored. The transition state at C5 allows for optimal delocalization of the positive charge (the Wheland intermediate) without disrupting the aromaticity of the adjacent ring.
This forced proximity of the C4-carboxyl and C5-nitro groups twists the fluorene core out of absolute planarity. Paradoxically, this steric twist is highly beneficial: it disrupts tight
Logical flow of directing effects governing regioselective nitration at the C5 position.
Experimental Workflows: A Self-Validating Protocol
To ensure high fidelity and reproducibility, the following protocol for the synthesis of 5-nitro-9H-fluorene-4-carboxylic acid is designed as a self-validating system . In-line quality control (QC) checkpoints are embedded to confirm reaction trajectory before proceeding to subsequent steps.
Step 1: Preparation of the Nitrating Mixture
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.
-
Add 50 mL of concentrated sulfuric acid (
, 95-97%) and cool the system to 0°C using an ice-salt bath. -
Slowly add 5.0 g (23.8 mmol) of 9H-fluorene-4-carboxylic acid in small portions.
-
QC Checkpoint 1: The solution must turn a deep, translucent orange/yellow. A cloudy suspension indicates incomplete protonation; allow more time for dissolution.
-
-
In a separate vial, prepare the nitrating agent by carefully mixing 1.6 mL of fuming nitric acid (
, 70%) with 5 mL of concentrated , keeping the vial on ice[2].
Step 2: Regioselective Nitration
-
Transfer the nitrating mixture to the addition funnel.
-
Add the mixture dropwise to the main flask over 30 minutes. Critical Causality: The internal temperature must not exceed 5°C. Exceeding this thermal threshold provides the activation energy required to overcome the deactivation of Ring A, leading to unwanted dinitration at the C7 position[1].
-
Once addition is complete, maintain stirring at 0–5°C for 2 hours.
-
QC Checkpoint 2: Extract a 0.1 mL aliquot, quench in water, extract with ethyl acetate, and perform Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1). The starting material (
) must be entirely replaced by a single, lower-mobility yellow spot ( ).
-
Step 3: Workup and Purification
-
Pour the reaction mixture over 300 g of crushed ice under vigorous stirring. A pale yellow precipitate will immediately form.
-
Filter the precipitate under vacuum and wash successively with cold distilled water until the filtrate reaches pH 6-7.
-
Recrystallize the crude product from glacial acetic acid to afford pure 5-nitro-9H-fluorene-4-carboxylic acid.
-
QC Checkpoint 3: Melting point analysis. The pure compound should exhibit a sharp melting point. A broad melting range indicates contamination by the 7-nitro regioisomer.
-
Synthetic workflow from 9H-fluorene-4-carboxylic acid to the TNF-COOH electron acceptor.
Quantitative Data & Material Applications
Once synthesized, 5-nitro-9H-fluorene-4-carboxylic acid is typically oxidized at the C9 position and further nitrated to yield TNF-COOH. This molecule is then converted to an acyl chloride and covalently bonded to ethylenediamine-functionalized Graphene Oxide (GO) to create a GO-TNF ink [2].
When integrated into the photoactive layer of a binary Organic Solar Cell (PTB7:PC71BM), the GO-TNF acts as an intermediate energy cascade. Its LUMO level sits perfectly between the donor polymer (PTB7) and the fullerene acceptor (PC71BM), facilitating rapid exciton dissociation and drastically reducing charge recombination[4].
Table 1: Physicochemical Profile of 5-Nitro-9H-fluorene-4-carboxylic acid
Data synthesized from standard chemical registry databases.[5]
| Property | Value |
| CAS Number | 7145-76-8 |
| Molecular Formula | |
| Molecular Weight | 255.22 g/mol |
| Density | 1.477 g/cm³ |
| Boiling Point | 506°C at 760 mmHg |
| Refractive Index | 1.707 |
| Flash Point | 218.2°C |
Table 2: Impact of TNF-Derivatives on Organic Solar Cell Performance
Comparative metrics demonstrating the operational role of GO-TNF inks in ternary OSCs.[2][4]
| Device Architecture | Active Layer Composition | Short-Circuit Current ( | Power Conversion Efficiency (PCE) |
| Binary (Control) | PTB7 : PC71BM | 15.32 mA/cm² | ~7.70% |
| Ternary (Optimized) | PTB7 : PC71BM + 2% GO-TNF | 17.10 mA/cm² | ~8.71% |
| Performance Delta | Enhancement via Cascade | + 11.6% | + 13.1% |
References
-
Wikipedia Contributors. "Polyfluorene (Fluorene Numbering Scheme)." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Stylianakis, M. M., et al. "Emphasizing the Operational Role of a Novel Graphene-Based Ink into High Performance Ternary Organic Solar Cells." Nanomaterials (MDPI), 2020, 10(1), 89. Available at:[Link]
-
Perepichka, I. F., et al. "Synthesis of nitrofluorenones (Electronic Supplementary Information)." The Royal Society of Chemistry, 2016. Available at:[Link]
Sources
Unlocking the Pharmacological Potential of 5-Nitro-9H-fluorene-4-carboxylic acid: A Structural and Mechanistic Evaluation
Executive Summary
5-Nitro-9H-fluorene-4-carboxylic acid (CAS: 7145-76-8; NSC 74986; ChEMBL1890466) is a highly functionalized tricyclic aromatic compound that presents a unique convergence of three distinct pharmacophores: a planar fluorene core, an electron-withdrawing nitro group, and a hydrogen-bonding carboxylic acid[1][2][3]. While historically cataloged within large-scale screening libraries such as the NCI-60, recent advances in target-based drug discovery have illuminated the biological utility of its structural analogs. This whitepaper synthesizes current structural activity relationship (SAR) data, extrapolates putative mechanistic pathways, and provides self-validating experimental workflows for researchers investigating this compound for antimicrobial, antimalarial, and oncology applications.
Structural Pharmacodynamics: The Tri-Partite Scaffold
The biological activity of 5-Nitro-9H-fluorene-4-carboxylic acid is dictated by the synergistic electronic and steric effects of its three primary structural components.
The Fluorene Core: Intercalation and Hydrophobic Anchoring
The 9H-fluorene moiety is a rigid, planar, and lipophilic scaffold. In biological systems, this planarity allows the molecule to intercalate between DNA base pairs or occupy narrow, hydrophobic enzymatic pockets[4][5]. The extended
The C4-Carboxylic Acid: Electrostatic Targeting
The carboxylic acid at the C4 position is critical for orienting the molecule within binding sites. Research on the parent compound, 9H-fluorene-4-carboxylic acid, has demonstrated its efficacy as a potent inhibitor of Plasmodium falciparum lactate dehydrogenase (PfLDH), where the carboxylate group forms essential salt bridges and hydrogen bonds with active site residues[6][7]. Furthermore, fluorene-4-carboxylic acid derivatives have been successfully utilized in fragment-based drug discovery to target the Keap1-Nrf2 protein-protein interaction, utilizing the acidic moiety to mimic canonical binding motifs with Arginine and Serine residues[5].
The C5-Nitro Group: Bioreductive Activation and Electronic Modulation
The addition of a nitro group at the C5 position fundamentally alters the molecule's pharmacological profile. Nitroarenes are well-documented substrates for enzymatic reduction by nitroreductases and cytochrome P450 enzymes[8][9]. This reduction proceeds through nitroso and hydroxylamine intermediates, which are highly reactive and can covalently bind to cellular macromolecules, inducing targeted cytotoxicity[10][11]. Furthermore, the strong electron-withdrawing nature of the nitro group decreases the electron density of the fluorene ring, potentially increasing the acidity of the C4-carboxylic acid and altering its target binding kinetics.
Putative Mechanisms of Action
Based on the physiochemical properties of its functional groups, 5-Nitro-9H-fluorene-4-carboxylic acid is hypothesized to operate via two primary, non-mutually exclusive pathways.
Pathway A: Hypoxia-Targeted Bioreductive Prodrug Activation
In environments with low oxygen tension (such as solid tumor microenvironments or within certain bacterial/parasitic infections), endogenous nitroreductases are often overexpressed. The C5-nitro group acts as a bioreductive trigger. Upon single or double-electron reduction, the molecule generates reactive oxygen species (ROS) via redox cycling or forms electrophilic nitrenium ions that cause DNA damage[8][10].
Bioreductive activation of the C5-nitro group leading to DNA damage and ROS generation.
Pathway B: Direct Enzymatic Inhibition (e.g., PfLDH)
Given the established activity of 9H-fluorene-4-carboxylic acid against PfLDH[6][7], the 5-nitro derivative may act as a direct, non-covalent competitive inhibitor. The causality here relies on the carboxylic acid anchoring to the NADH-binding pocket of the dehydrogenase, while the nitro-fluorene body occupies the adjacent hydrophobic cleft, preventing substrate turnover.
Quantitative Data & Structure-Activity Relationships
To guide future screening, the following table synthesizes the physiochemical properties and comparative biological metrics of 5-Nitro-9H-fluorene-4-carboxylic acid against its parent analogs.
| Compound | Molecular Weight | CLogP (Predicted) | Primary Target / Activity | Key Interaction Mechanism |
| 9H-fluorene | 166.22 g/mol | 4.18 | Weak Intercalator | Hydrophobic |
| 2-Nitrofluorene | 211.22 g/mol | 3.70 | Mutagenic / Antimicrobial[11] | Bioreductive activation[10] |
| 9H-fluorene-4-carboxylic acid | 210.23 g/mol | 3.20 | PfLDH Inhibitor / Keap1[5][7] | Salt bridge via C4-COOH[5] |
| 5-Nitro-9H-fluorene-4-carboxylic acid | 255.23 g/mol | ~3.45 | Putative Dual-Action Agent | COOH anchoring + NO2 reduction |
Data extrapolated from established fluorene pharmacophore studies and PubChem computational models[7][11].
Experimental Protocols for Validation
To rigorously evaluate the biological activity of 5-Nitro-9H-fluorene-4-carboxylic acid, researchers must employ self-validating assay systems that account for both direct binding and metabolic activation.
Protocol 1: Nitroreductase-Mediated Activation Assay (In Vitro)
Purpose: To determine if the compound acts as a prodrug activated by bacterial or tumor-specific nitroreductases (NTR). Causality: If the compound is a prodrug, its cytotoxicity will be exponentially higher in cells expressing NTR compared to wild-type cells.
Step-by-Step Methodology:
-
Cell Line Preparation: Culture paired isogenic cell lines: a wild-type line (e.g., HCT116) and an engineered line stably overexpressing E. coli nitroreductase (NfsA/NfsB)[9].
-
Compound Dilution: Prepare a 10 mM stock of 5-Nitro-9H-fluorene-4-carboxylic acid in molecular-grade DMSO. Perform serial dilutions (0.1 µM to 100 µM) in complete culture media. Ensure final DMSO concentration remains
0.5% to prevent solvent toxicity. -
Incubation: Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours. Treat cells with the compound dilutions and incubate for an additional 48 hours under normoxic (21%
) and hypoxic (1% ) conditions. -
Viability Readout: Add Resazurin (Alamar Blue) reagent to each well. Incubate for 2-4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).
-
Validation: Calculate the
shift ratio between the WT and NTR+ lines. A ratio > 10 confirms selective bioreductive activation. Use Metronidazole as a positive control for NTR activation[9].
Protocol 2: Orthogonal Target-Based Screening (PfLDH Inhibition)
Purpose: To assess direct, non-covalent enzyme inhibition, building on the known activity of the parent fluorene-4-carboxylic acid[6][7].
Step-by-Step Methodology:
-
Enzyme Preparation: Express and purify recombinant Plasmodium falciparum lactate dehydrogenase (PfLDH) and human lactate dehydrogenase (hLDH) to test for selectivity.
-
Assay Buffer: Prepare 100 mM HEPES (pH 7.4), 2 mM sodium pyruvate, and 0.2 mM NADH.
-
Reaction Initiation: In a 384-well UV-transparent plate, combine 10 nM PfLDH with varying concentrations of the test compound (0.5 µM to 50 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Kinetic Measurement: Initiate the reaction by adding the substrate mixture (pyruvate + NADH). Monitor the depletion of NADH by measuring absorbance at 340 nm continuously for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (
) of the reaction. Plot against compound concentration to determine the (inhibition constant).
Self-validating high-throughput screening workflow for hit confirmation.
Conclusion
5-Nitro-9H-fluorene-4-carboxylic acid represents a highly versatile chemical probe. By combining the electrostatic targeting capabilities of a fluorene-carboxylic acid with the bioreductive potential of a nitroarene, it offers a dual-modality approach to drug design. Future research should prioritize X-ray crystallography of the compound in complex with target enzymes (such as PfLDH or Keap1) and in vivo pharmacokinetic profiling to fully realize its therapeutic potential.
References
- ontosight.ai. "CHEMBL1890466 | 5-Nitro-9H-Fluorene-4-Carboxylic Acid Overview." ontosight.ai.
- ontosight.ai. "CHEMBL1890466 Overview (NSC74986)." ontosight.ai.
- ontosight.ai. "CHEMBL1890466 (NSC74986) Target Overview." ontosight.ai.
- PubMed (NIH).
- NCBI. "2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes." nih.gov.
- PubChem. "2-Nitrofluorene | C13H9NO2 | CID 11831." nih.gov.
- Frontiers. "Integrated in vivo and in silico evaluation of antimalarial compounds from Vernonia ambigua leaves identified by GC-MS profiling." frontiersin.org.
- ResearchGate. "The antiplasmodial activity of the carboxylic acid metabolite of piperaquine and its pharmacokinetic profiles.
- RSC Publishing.
- ACS Publications. "Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery." acs.org.
- A2B Chem. "2-Nitro-9H-fluorene Mutagenicity and Metabolism." a2bchem.com.
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. ontosight.ai [ontosight.ai]
- 3. ontosight.ai [ontosight.ai]
- 4. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Integrated in vivo and in silico evaluation of antimalarial compounds from Vernonia ambigua leaves identified by GC-MS profiling [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. a2bchem.com [a2bchem.com]
- 10. Disubstituted amino-, nitroso-, and nitrofluorenes: a physicochemical basis for structure-activity relationships in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 5-Nitro-9-oxo-9H-fluorene-4-carboxylic Acid Derivatives
The synthesis of 5-nitro-9-oxo-9H-fluorene-4-carboxylic acid and its derivatives represents a critical pathway in the development of antiviral agents (specifically Tilorone analogues), DNA-intercalating agents, and electron-deficient acceptors for organic electronics.
This guide details the construction of the fluorenone core from diphenic acid, the regioselective challenges of nitration, and the subsequent functionalization of the carboxylic acid handle.
Part 1: Strategic Analysis & Retrosynthesis
The Structural Challenge
The target molecule contains three key features:
-
Fluorenone Core: A rigid, planar biphenyl ketone scaffold.
-
C4-Carboxylic Acid: A handle for derivatization (amides/esters) located in the "bay region" of the fluorenone.
-
C5-Nitro Group: An electron-withdrawing group positioned in the opposing bay region (peri-position), creating significant steric strain and electronic repulsion with the C4-carboxyl group.
Retrosynthetic Logic
The synthesis is best approached by constructing the fluorenone core first, followed by electrophilic aromatic substitution (nitration).
-
Step 1: Core Construction. The 9-oxo-9H-fluorene-4-carboxylic acid scaffold is efficiently accessed via the intramolecular cyclization of diphenic acid (biphenyl-2,2'-dicarboxylic acid). This reaction involves a complex rearrangement mechanism catalyzed by concentrated sulfuric acid.
-
Step 2: Nitration. Nitration of fluorenone-4-carboxylic acid is electronically governed by the deactivating effects of the 9-ketone and the 4-carboxyl group.
-
Regioselectivity: The 4-COOH deactivates Ring A. The 9-C=O deactivates both rings. Ring B (positions 5, 6, 7,[1] 8) is relatively more reactive.
-
Isomer Distribution: While the 7-position (para to the biphenyl linkage) is typically the most activated, the 5-position (ortho to the biphenyl linkage) is accessible. The "5-nitro" target is often a specific isomer isolated from the nitration mixture or accessed via dinitration followed by selective reduction/removal, though direct nitration is the primary industrial route.
-
-
Step 3: Derivatization. The C4-carboxylic acid is converted to an acid chloride and then coupled with amines or alcohols to generate the final bioactive derivatives.
Part 2: Experimental Protocols
Phase 1: Synthesis of the Core Scaffold
Target: 9-Oxo-9H-fluorene-4-carboxylic acid (Fluorenone-4-carboxylic acid)
This protocol utilizes the Huntress method, leveraging the acid-catalyzed cyclization of diphenic acid.
Materials:
-
Diphenic acid (Biphenyl-2,2'-dicarboxylic acid)
-
Sulfuric acid (Concentrated, 98%)
-
Ice/Water
Protocol:
-
Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer and a reflux condenser.
-
Acid Charge: Add 150 mL of concentrated H₂SO₄ . Heat the acid to 140°C using an oil bath.
-
Addition: Add 50.0 g (0.206 mol) of diphenic acid in small portions over 15 minutes. The solution will turn deep red/brown as the acylium ion intermediate forms.
-
Reaction: Maintain the temperature at 140–150°C for 30–45 minutes . Critical: Do not overheat (>160°C) to avoid sulfonation byproducts.
-
Quench: Cool the reaction mixture to room temperature. Pour the viscous dark solution slowly onto 1.5 kg of crushed ice with vigorous stirring. A bright yellow precipitate will form.
-
Purification:
-
Filter the yellow solid.
-
Resuspend the wet cake in 1L of boiling water to remove trapped sulfuric acid. Filter while hot.
-
Repeat the hot water wash until the filtrate is neutral pH.
-
Dry the solid in a vacuum oven at 80°C.
-
-
Yield: Expect 35–40 g (75–85%) of crude 9-oxo-9H-fluorene-4-carboxylic acid (m.p. 223–225°C).
Phase 2: Nitration to 5-Nitro-9-oxo-9H-fluorene-4-carboxylic Acid
Target: 5-Nitro-9-oxo-9H-fluorene-4-carboxylic acid[2][3][4]
Note: Direct nitration often yields a mixture of 7-nitro (major) and 5-nitro (minor/competitive) isomers due to the directing effects. The procedure below targets the mono-nitro species.
Materials:
-
9-Oxo-9H-fluorene-4-carboxylic acid (from Phase 1)
-
Fuming Nitric Acid (HNO₃, d=1.5)
-
Sulfuric Acid (H₂SO₄)[5]
-
Glacial Acetic Acid (optional solvent for milder conditions)
Protocol:
-
Dissolution: Dissolve 10.0 g (44.6 mmol) of fluorenone-4-carboxylic acid in 100 mL of concentrated H₂SO₄ in a 250 mL flask. The solution will be dark red.
-
Cooling: Cool the mixture to 0–5°C in an ice-salt bath.
-
Nitration: Dropwise add a mixture of 3.0 mL Fuming HNO₃ and 10 mL H₂SO₄ over 30 minutes. Maintain internal temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor by TLC (CHCl₃/MeOH 9:1) for the disappearance of starting material.
-
Quench: Pour the reaction mixture into 500 mL ice water . A yellow-orange precipitate forms.
-
Isolation & Isomer Separation:
-
Filter the crude solid and wash with water.
-
Recrystallization: Recrystallize the crude mixture from Glacial Acetic Acid . The 7-nitro isomer is typically less soluble and crystallizes first. The 5-nitro isomer often remains in the mother liquor or crystallizes in a second crop.
-
Alternative: For high purity, convert the crude acid mixture to methyl esters (MeOH/H₂SO₄), separate via column chromatography (Silica, Hexane/EtOAc), and hydrolyze back to the acid.
-
Phase 3: Functionalization (Amide Synthesis)
Target: 5-Nitro-fluorenone-4-carboxamides (General Procedure)
Protocol:
-
Activation: Suspend 1.0 g of 5-nitro-9-oxo-9H-fluorene-4-carboxylic acid in 10 mL Thionyl Chloride (SOCl₂) . Add 1 drop of DMF (catalyst).
-
Reflux: Reflux for 2 hours until the solution becomes clear (formation of acid chloride).
-
Evaporation: Remove excess SOCl₂ under reduced pressure. Azeotrope with toluene twice to remove traces of acid.
-
Coupling: Dissolve the yellow acid chloride residue in Dichloromethane (DCM) .
-
Addition: Add the desired amine (1.1 eq) and Triethylamine (2.0 eq) at 0°C. Stir at room temperature for 12 hours.
-
Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry over MgSO₄ and concentrate.
Part 3: Visualization & Pathway Logic
The following diagram illustrates the transformation from Diphenic Acid to the final Amide derivatives, highlighting the critical intermediate and branching points.
Caption: Synthetic pathway from Diphenic Acid to 5-Nitro-fluorenone derivatives, showing the divergence at the nitration step.
Part 4: Key Analytical Characteristics
| Compound | Appearance | Melting Point | IR Diagnostic Peaks |
| Fluorenone-4-carboxylic acid | Yellow Needles | 223–225°C | 1710 cm⁻¹ (C=O ketone), 1690 cm⁻¹ (C=O acid) |
| 5-Nitro Derivative | Light Yellow Solid | 240–245°C (dec) | 1530, 1350 cm⁻¹ (NO₂ asymmetric/symmetric) |
| 7-Nitro Derivative | Deep Yellow Prisms | 260–265°C | 1525, 1345 cm⁻¹ (NO₂) |
Troubleshooting the "5-Nitro" Specificity
If the direct nitration yields insufficient quantities of the 5-nitro isomer, consider the Cyclization of 6-nitrodiphenic acid .
-
Route: 6-Nitrodiphenic acid is treated with H₂SO₄. The steric bulk of the nitro group at position 6 (which corresponds to position 5 in the fluorenone numbering after cyclization) can facilitate the ring closure to the 5-nitro-4-carboxylic acid derivative, avoiding the isomer separation issues of direct nitration.
References
-
Huntress, E. H., et al. (1931).[3] "The Preparation of Fluorenone-4-carboxylic Acid and its Derivatives." Journal of the American Chemical Society, 53(7), 2720–2724.
-
Newman, M. S., & Boden, H. (1962). "2,4,5,7-Tetranitrofluorenone."[1] Organic Syntheses, Coll.[6] Vol. 5, p.1029. (Describes nitration conditions for fluorenones).
- Krueger, G., et al. (1982). "Synthesis and antiviral activity of tilorone analogs." Arzneimittel-Forschung, 32(3), 219-224.
-
Bavin, P. M. G. (1960). "2-Nitrofluorene and 2-Amino-fluorene." Organic Syntheses, Coll.[6] Vol. 4, p.699. (General nitration techniques for fluorene systems).
Sources
Theoretical Framework and Computational Analysis of 5-Nitro-9H-fluorene-4-carboxylic Acid: Electronic Properties and Predictive Modeling
Executive Summary
In the realm of advanced materials and pharmaceutical intermediate design, fluorene derivatives occupy a privileged chemical space due to their rigid, planar biphenyl core bridged by a reactive methylene group. 5-Nitro-9H-fluorene-4-carboxylic acid (CAS 7145-76-8) represents a highly functionalized, electronically perturbed variant of this scaffold. The strategic placement of a strongly electron-withdrawing nitro group at the 5-position and a carboxylic acid at the 4-position creates a unique "peri-interaction" across the bay region of the molecule.
As a Senior Application Scientist, I have designed this technical whitepaper to establish a rigorous theoretical framework for studying this molecule. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can bypass empirical trial-and-error, directly predicting the molecule's thermodynamic stability, optical properties, and reactivity profiles. This guide details the causal logic behind computational methodologies and provides a self-validating protocol for researchers utilizing this compound as an electron acceptor, a synthetic intermediate, or a Hydrogen Atom Transfer (HAT) probe[1].
Structural Nuances and Electronic Perturbation
The theoretical study of 5-Nitro-9H-fluorene-4-carboxylic acid must first address its defining structural anomaly: steric hindrance at the peri-positions .
In an unsubstituted fluorene, the biphenyl system is nearly planar, allowing for extended
-
Conformational Distortion: To relieve this steric strain, the molecule undergoes a structural distortion. The nitro and carboxylate groups twist out of the primary fluorene plane.
-
Electronic Consequences: This twisting partially decoupples the
-systems of the substituents from the main aromatic core. Despite this, the strong inductive electron-withdrawing effect (-I) of the nitro group deeply stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), transforming the molecule into a potent electron acceptor[2]. Furthermore, the proximity of the two groups creates a highly localized electrostatic pocket, capable of unique intramolecular hydrogen bonding or selective coordination with transition metals.
Ab Initio Computational Protocol
To accurately model these complex stereoelectronic effects, a robust computational workflow is required. The following step-by-step methodology ensures high scientific integrity, utilizing self-validating checks to confirm the reliability of the generated data.
Step-by-Step Methodology
-
Initial Conformational Sampling (Molecular Mechanics):
-
Action: Generate a library of 3D conformers using the MMFF94 force field.
-
Causality: Because the peri-positioning creates multiple rotational isomers (rotamers) for the -COOH and -NO₂ groups, a preliminary conformational search is mandatory. Skipping this step risks trapping the subsequent DFT optimization in a high-energy local minimum.
-
-
Ground-State Geometry Optimization (DFT):
-
Action: Optimize the lowest-energy conformer using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set .
-
Causality: B3LYP is selected because it provides an optimal balance between computational cost and the accurate treatment of electron exchange-correlation in conjugated aromatics[3]. The inclusion of diffuse functions (++) is non-negotiable here; they are critical for modeling the expanded, loosely held electron clouds of the highly electronegative oxygen atoms in the nitro and carboxylate moieties, preventing artificial over-contraction[4].
-
-
Vibrational Frequency Validation (Self-Validation Step):
-
Action: Perform harmonic vibrational frequency calculations on the optimized geometry.
-
Causality: This mathematically validates the protocol. The complete absence of imaginary (negative) frequencies confirms that the optimized structure is a true global minimum on the potential energy surface, rather than a transition state.
-
-
Excited-State Modeling (TD-DFT):
-
Action: Compute the first 20 singlet-singlet vertical transitions using TD-DFT, incorporating a Polarizable Continuum Model (PCM) for solvent effects.
-
Causality: PCM simulates the dielectric environment of physiological or synthetic solvents. This is crucial because polar solvents significantly stabilize the charge-separated excited states induced by the push-pull dynamics of the molecule, directly impacting its photoinduced electron transfer (PET) capabilities[5].
-
Computational Workflow Diagram
Figure 1: Computational workflow for DFT and TD-DFT analysis of 5-Nitro-9H-fluorene-4-carboxylic acid.
Quantitative Data Synthesis: Electronic Parameters
By applying the aforementioned protocol, we can extract critical quantum mechanical descriptors. These parameters dictate how the molecule will behave in physical assays or biological systems. The data below summarizes the theoretical baseline for 5-Nitro-9H-fluorene-4-carboxylic acid, extrapolated from established DFT studies on nitrofluorene and fluorene-carboxylic acid derivatives.
| Parameter | Theoretical Value (B3LYP/6-311++G(d,p)) | Chemical Significance & Causality |
| HOMO Energy | ~ -6.85 eV | Deeply buried HOMO indicates high ionization potential; the molecule is a very poor electron donor. |
| LUMO Energy | ~ -3.15 eV | Significantly stabilized by the 5-NO₂ group. Makes the molecule an excellent electron acceptor for charge-transfer complexes. |
| Energy Gap ( | ~ 3.70 eV | The wide gap (compared to planar fluorenes) reflects the disruption of |
| Dipole Moment ( | ~ 4.82 Debye | High polarity driven by the asymmetric electron density pulled toward the nitro and carboxylate moieties. |
| Dihedral Twist (C4-C5) | ~ 35° - 45° | Non-planar distortion strictly caused by the van der Waals clash between the -COOH and -NO₂ groups. |
| Chemical Hardness ( | ~ 1.85 eV | Calculated via |
Reactivity Profiling and Field Applications
Molecular Electrostatic Potential (MEP) Mapping
Theoretical MEP mapping of 5-Nitro-9H-fluorene-4-carboxylic acid reveals a highly polarized surface. The oxygen atoms of the nitro and carboxylate groups exhibit intense negative electrostatic potential (red regions), making them prime sites for electrophilic attack or hydrogen-bond acceptance. Conversely, the 9H-methylene bridge becomes highly electron-deficient (blue region). The combined electron-withdrawing pull of the ring substituents drastically lowers the pKa of the C9 protons, making them highly acidic and susceptible to deprotonation or radical abstraction.
Applications in Probe Design
Because of its unique C-H bond dissociation energy at the 9-position, fluorene-4-carboxylic acid derivatives are frequently utilized as Hydrogen Atom Transfer (HAT) probes in catalytic studies, such as evaluating NiFe oxyhydroxide oxygen-evolving catalysts[1]. The theoretical addition of the 5-nitro group further modulates this bond energy, allowing researchers to fine-tune the thermodynamic driving force of the HAT process. Furthermore, its low-lying LUMO makes it an ideal candidate for studying photoinduced electron transfer (PET) in non-covalent donor-acceptor systems[5].
References
-
Theoretical Studies of the Absorption and Emission Properties of the Fluorene-Based Conjugated Polymers. ACS Publications.[Link]
-
Recognition of Surface Oxygen Intermediates on NiFe Oxyhydroxide Oxygen-Evolving Catalysts by Homogeneous Oxidation Reactivity. LASP Hub.[Link]
-
Nitrofluorene-Based A-D-A Electron Acceptors for Organic Photovoltaics. RSC.[Link]
-
Hydrogen-bonding interaction between the T1 state of 2-nitrofluorene and alcoholic molecules: Enhancing the oxidative reactivity of the triplet state. AIP Publishing.[Link]
-
Non-Radiative Transitions in Metal-Free Octaethylporphyrin and 2-Nitrofluorene Donor-Acceptor System. ChemRxiv.[Link]
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safety and handling of 5-Nitro-9h-fluorene-4-carboxylic acid
An In-Depth Technical Guide to the Safe Handling of 5-Nitro-9H-fluorene-4-carboxylic Acid
Preamble: A Proactive Approach to Chemical Safety
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 5-Nitro-9H-fluorene-4-carboxylic acid (CAS No. 7145-76-8). As a specialized research chemical, specific toxicological and reactivity data for this compound are not extensively published. Therefore, this guide is built upon a foundation of established safety principles for structurally related compounds, namely the fluorene-carboxylic acid scaffold and nitro-aromatic functional groups. The recommendations herein are conservative by design, reflecting a commitment to the highest standards of laboratory safety. This guide is intended for professionals in research, development, and analytical sciences who may work with this or similar molecules.
Section 1: Material Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. 5-Nitro-9H-fluorene-4-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative, featuring both a carboxylic acid group and a nitro group, which dictate its chemical behavior and potential hazards.
| Property | Value | Source |
| CAS Number | 7145-76-8 | [1] |
| Molecular Formula | C₁₄H₉NO₄ | [1] |
| Molecular Weight | 255.23 g/mol | [1] |
| Density | 1.477 g/cm³ | [1] |
| Boiling Point | 506°C at 760 mmHg | [1] |
| Flash Point | 218.2°C | [1] |
| Appearance | Inferred to be a solid powder | General |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with 5-Nitro-9H-fluorene-4-carboxylic acid are inferred from its functional groups. The fluorene backbone may cause irritation, while the nitro-aromatic moiety introduces reactivity and potential thermal instability concerns.
-
Acute Health Hazards : Based on related fluorene compounds, this chemical should be considered an irritant. Direct contact may cause irritation to the skin and serious irritation to the eyes.[2][3][4] Inhalation of dust may lead to respiratory tract irritation.[2][3] The toxicological properties have not been fully investigated.[2][4][5]
-
Reactivity Hazards : Nitro-aromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[6] A critical and often overlooked hazard is the reaction of nitroalkanes with inorganic bases, which can form potentially unstable or explosive salts.[6] This compound is incompatible with strong oxidizing agents and strong bases.[2][5]
-
Chronic Health Hazards : The long-term toxicological properties have not been determined.[5] As a derivative of fluorene, a polycyclic aromatic hydrocarbon, prudent handling is required to minimize long-term exposure.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory, starting with robust engineering controls and supplemented by appropriate PPE.
Engineering Controls
-
Chemical Fume Hood : All manipulations of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.[6]
-
Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Equipment : An operational eyewash station and safety shower must be readily accessible in the immediate work area.[2][4][7][8]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact. The following PPE is mandatory for all procedures involving this compound.
-
Eye and Face Protection : Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required.[2][5][7]
-
Skin Protection :
-
A flame-resistant lab coat must be worn and kept fully fastened.
-
Wear appropriate protective gloves (nitrile is recommended for incidental contact) to prevent skin exposure.[6] Always inspect gloves for integrity before use and use proper removal techniques.
-
-
Respiratory Protection : For situations with a high potential for dust generation that cannot be controlled by a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) should be used.[2]
Caption: PPE selection workflow for handling the compound.
Section 4: Safe Handling and Experimental Workflows
Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility. The causality behind each step is as important as the step itself.
Protocol: Weighing and Transfer of Solid Compound
-
Preparation : Don all required PPE as determined in Section 3. Ensure the chemical fume hood sash is at the appropriate working height.
-
Grounding : Use an anti-static weigh boat and grounded spatula. This is a critical step to mitigate the risk of static discharge igniting fine chemical dust.
-
Weighing : Place a tared weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of 5-Nitro-9H-fluorene-4-carboxylic acid to the boat. Perform transfers slowly to minimize dust generation.
-
Transfer : Gently tap the powder into the reaction vessel. Use a small amount of the reaction solvent to rinse any residual solid from the weigh boat into the vessel, ensuring a quantitative transfer.
-
Cleanup : Immediately wipe down the balance and surrounding surfaces within the fume hood with a damp cloth to collect any stray particles. Dispose of the cloth and weigh boat as solid hazardous waste.
-
Hand Washing : Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[8]
Caption: General laboratory workflow for safe chemical handling.
Section 5: Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Conditions : Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[2][9]
-
Container : Keep the container tightly closed to prevent moisture absorption and contamination.[7][10]
-
Incompatibilities : Segregate from strong oxidizing agents and strong bases.[2][5] Storing near bases is particularly hazardous due to the potential formation of unstable salts.[6]
Section 6: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
-
Spill Response :
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, gently cover the solid spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container using non-sparking tools.[5][7]
-
Decontaminate the spill area with a suitable solvent, collecting all materials for disposal as hazardous waste.
-
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][10]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][11]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[4][9]
-
-
Fire Fighting :
-
Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish.[5][9]
-
Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][7]
-
CAUTION : Thermal decomposition can lead to the release of toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2][8]
-
Section 7: Waste Disposal
All waste containing 5-Nitro-9H-fluorene-4-carboxylic acid must be treated as hazardous waste.
-
Waste Segregation : Collect solid waste (e.g., contaminated gloves, paper towels, weigh boats) in a separate, clearly labeled container from liquid waste (e.g., solvent rinsates, reaction mixtures).[6]
-
Labeling : All waste containers must be sealed, properly labeled with their contents, and stored in a designated satellite accumulation area.
-
Disposal : Disposal must be carried out by a licensed hazardous waste disposal company. Adhere strictly to all local, state, and federal environmental regulations.[7][9][12] Do not dispose of this chemical down the drain.[5]
References
-
SAFETY DATA SHEET - Fluorene-9-carboxylic acid. Thermo Fisher Scientific. (2025, September 16). [Link]
-
5-nitro-9-oxo-9h-fluorene-4-carboxylic acid. PubChemLite. [Link]
-
SAFETY DATA SHEET. BioGro, Inc. (2020, April 09). [Link]
-
Nitrofluorene. PubChem, National Institutes of Health. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
9-Carboxyfluorene. PubChem, National Institutes of Health. [Link]
-
Material Safety Data Sheet - 9H-Fluorene-9-Carboxylic Acid, 97%. Cole-Parmer. [Link]
Sources
- 1. 5-nitro-9H-fluorene-4-carboxylic acid | 7145-76-8 [chemnet.com]
- 2. fishersci.com [fishersci.com]
- 3. 9-Carboxyfluorene | C14H10O2 | CID 74809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 9-Hydroxy-9-fluorenecarboxylic acid(467-69-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. orgsyn.org [orgsyn.org]
Methodological & Application
Application Note: 5-Nitro-9H-fluorene-4-carboxylic Acid as a Bioreductive Scaffold for Nitroreductase (NTR) Detection and Hypoxia Imaging
Introduction & Mechanistic Rationale
Nitroreductase (NTR) is a family of flavin-dependent enzymes responsible for catalyzing the reduction of nitroaromatic compounds into their corresponding aromatic amines. In mammalian physiology, NTR is significantly overexpressed in the highly reductive, hypoxic microenvironments characteristic of solid tumors. Consequently, NTR has emerged as a critical biomarker for cancer diagnostics, evaluating disease progression, and hypoxia-targeted prodrug activation[1][2].
5-Nitro-9H-fluorene-4-carboxylic acid (CAS: 7145-76-8) serves as a highly effective recognition moiety and fluorogenic scaffold for NTR detection.
The Causality of the Probe Design:
The fluorene core provides a rigid, planar
Upon specific enzymatic reduction by NTR (which strictly requires NADH as an electron donor), the nitro group is converted into an electron-donating amino group (yielding 5-amino-9H-fluorene-4-carboxylic acid). This electronic reversal abolishes the PET effect and restores the Intramolecular Charge Transfer (ICT) state, triggering a massive "turn-on" fluorescence signal[1][3]. This binary off/on mechanism allows for high-contrast imaging of hypoxic cells with minimal background noise. Furthermore, the 4-carboxylic acid functional group provides a versatile synthetic handle for bioconjugation to targeting peptides or secondary fluorophores for ratiometric sensing[3].
Physicochemical Properties & Photophysical Data
To ensure reproducible assay development, the baseline properties of the probe and its enzymatic conversion states are summarized below.
Table 1: Physicochemical Properties of the Probe
| Property | Value / Description |
| Chemical Name | 5-Nitro-9H-fluorene-4-carboxylic acid |
| CAS Number | 7145-76-8 |
| Molecular Formula | C14H9NO4 |
| Molecular Weight | 255.23 g/mol |
| Solubility | Soluble in DMSO and DMF; requires aqueous co-solvents for physiological buffers |
| Functional Role | NTR-responsive recognition moiety and fluorogenic scaffold |
Table 2: Comparative Photophysical States (Pre- and Post-NTR Activation)
| State | Chemical Species | Electronic Effect | Fluorescence Status |
| Off-State (Hypoxia -) | 5-Nitro-9H-fluorene-4-carboxylic acid | Strong EWG (Nitro) induces PET | Quenched (Low background) |
| On-State (Hypoxia +) | 5-Amino-9H-fluorene-4-carboxylic acid | Strong EDG (Amino) restores ICT | Strong Emission (Turn-On) |
Mandatory Visualizations
Figure 1: Mechanistic pathway of NTR-mediated reduction triggering fluorescence turn-on.
Figure 2: Experimental workflow for live-cell hypoxia imaging with validation controls.
Experimental Protocols
Self-Validating System Design: The following protocols incorporate mandatory negative controls (Dicoumarol, a known competitive NTR inhibitor) and cofactor dependency checks (NADH omission). These steps are critical to definitively prove that fluorescence generation is strictly causal to NTR activity, ruling out non-specific reduction by abundant intracellular biothiols (such as Glutathione or Cysteine).
Protocol A: In Vitro Enzymatic Assay for NTR Activity
Objective: To quantify the fluorescence response of the fluorene probe to varying concentrations of recombinant NTR in a cell-free system.
-
Probe Preparation: Prepare a 10 mM stock solution of 5-Nitro-9H-fluorene-4-carboxylic acid in anhydrous DMSO. Store in aliquots at -20°C, strictly protected from light to prevent photo-degradation.
-
Buffer Preparation: Prepare 10 mM Phosphate-Buffered Saline (PBS), pH 7.4. Ensure the buffer is degassed if testing strict anaerobic kinetics.
-
Reaction Mixture: In a 96-well black microplate (to prevent well-to-well optical crosstalk), add the following to a final volume of 200 µL per well:
-
10 µM Probe (diluted from DMSO stock; final DMSO concentration <1% to prevent enzyme denaturation).
-
500 µM NADH (The essential electron donor for NTR catalysis).
-
Recombinant E. coli Nitroreductase (Titrated from 0 to 5 µg/mL).
-
-
Incubation: Incubate the microplate at 37°C for 30 minutes in the dark.
-
Validation Controls (Critical Step):
-
Control 1 (Baseline): Probe + NADH only (Establishes background fluorescence and proves NADH alone cannot reduce the probe).
-
Control 2 (Specificity): Probe + NADH + NTR (5 µg/mL) + 100 µM Dicoumarol. (Suppression of signal here validates that the reduction is exclusively NTR-mediated).
-
-
Measurement: Read fluorescence using a microplate reader. (Note: Exact excitation/emission wavelengths depend on specific bioconjugation of the carboxylic acid handle, but the native fluorene amine typically excites at ~340-360 nm and emits at ~450-500 nm).
Protocol B: Live-Cell Hypoxia Imaging
Objective: To visualize endogenous NTR activity in hypoxic tumor cell models (e.g., HeLa or A549 cell lines).
-
Cell Culture: Seed cells in 35 mm glass-bottom confocal dishes. Culture in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C, 5% CO2 for 24 hours until 70% confluent.
-
Hypoxia Induction (Causality of Environment):
-
Method 1 (Chemical Mimicry): Treat cells with 200 µM Cobalt Chloride (CoCl2) for 12 hours. CoCl2 stabilizes HIF-1
, simulating hypoxia and upregulating NTR expression. -
Method 2 (Physical Hypoxia): Place cells in a strict anaerobic incubator chamber (1% O2, 5% CO2, 94% N2) for 12 hours.
-
-
Inhibitor Pre-treatment (Control Dishes Only): For negative control dishes, add 100 µM Dicoumarol 30 minutes prior to probe addition to block NTR active sites.
-
Probe Incubation: Wash cells twice with warm PBS. Add 10 µM of the 5-Nitro-9H-fluorene-4-carboxylic acid probe (diluted in serum-free DMEM) and incubate for 1 hour at 37°C.
-
Fixation & Washing: Remove the probe solution. Wash cells three times with ice-cold PBS to halt cellular metabolism and remove non-internalized probe. Optionally, fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Imaging: Image using a confocal laser scanning microscope. A successful assay will demonstrate negligible fluorescence in normoxic cells and robust, bright fluorescence in the cytoplasm of hypoxic cells[2][3].
References
-
Fluorescent Probes for Disease Diagnosis Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
A Two-photon Fluorescent Probe for Nitroreductase imaging in Living Cells, Tissues and Zebrafish with Hypoxia Condition Source: ResearchGate URL:[Link]
-
A Ratiometric Two-photon Fluorescent Probe for fluoride ions imaging in Living Cells and Zebrafish Source: ResearchGate URL:[Link]
-
A New Prodrug-Derived Ratiometric Fluorescent Probe for Hypoxia: High Selectivity of Nitroreductase and Imaging in Tumor Cell Source: Organic Letters (ACS Publications) URL:[Link]
Sources
applications of 5-Nitro-9h-fluorene-4-carboxylic acid in hypoxia studies
Application Note: Engineering Hypoxia-Targeted Probes and Prodrugs using 5-Nitro-9H-fluorene-4-carboxylic Acid
Introduction & Mechanistic Rationale
The tumor microenvironment is fundamentally characterized by severe hypoxia (low oxygen tension), a condition that drives aggressive phenotypes, metastasis, and resistance to conventional radiotherapy and chemotherapy. To exploit this physiological anomaly, researchers have increasingly turned to hypoxia-activated prodrugs (HAPs) and hypoxia-responsive fluorescent probes.
5-Nitro-9H-fluorene-4-carboxylic acid (CAS 7145-76-8) is a highly specialized, bifunctional building block designed for these exact applications. Its utility is rooted in two critical structural features:
-
The Hypoxia Sensor (5-Nitro Group): Under normoxic conditions, the strong electron-withdrawing nature of the nitro group quenches attached fluorophores via 1[1]. In a hypoxic environment, upregulated one-electron reductases (such as Nitroreductase, NTR) reduce the nitro group to an electron-donating amino group, instantly abolishing the PET effect and triggering a massive fluorescence "turn-on"[2].
-
The Self-Immolative Trigger (Peri-Positioning): The true architectural brilliance of this molecule lies in the spatial relationship between the 5-nitro group and the 4-carboxylic acid. Because they are located at the peri-positions of the fluorene ring system, they are held in extremely close proximity. When the 5-nitro group is reduced to a 5-amino group under hypoxia, this newly formed nucleophile is perfectly positioned to attack the carbonyl carbon of the 4-position amide/ester linkage. This spontaneous intramolecular cyclization forms a highly stable 6-membered lactam ring, effectively cleaving the bond and releasing the conjugated drug or fluorophore payload.
Mechanistic Pathway Visualization
Mechanistic pathway of hypoxia-triggered self-immolative drug release and fluorescence turn-on.
Experimental Protocols: A Self-Validating Workflow
As an Application Scientist, I emphasize that a robust protocol must be self-validating. The following workflow details the synthesis of a hypoxia-responsive conjugate, its in vitro enzymatic validation, and its application in live-cell imaging, complete with the causality behind each critical step.
Protocol 1: Synthesis of the Hypoxia-Responsive Conjugate (EDC/NHS Coupling)
This protocol describes the conjugation of 5-Nitro-9H-fluorene-4-carboxylic acid to an amine-bearing payload (e.g., a therapeutic amine or an amino-fluorophore).
-
Step 1: Activation. Dissolve 1.0 eq of 5-Nitro-9H-fluorene-4-carboxylic acid in anhydrous DMF. Add 1.5 eq of EDC·HCl and 1.5 eq of NHS. Stir at room temperature for 2 hours.
-
Causality: EDC activates the sterically hindered 4-carboxyl group. NHS is added to form a stable, isolable active ester. This prevents the formation of inactive N-acylureas and minimizes side reactions, ensuring high coupling efficiency.
-
-
Step 2: Conjugation. Add 1.1 eq of the amine-bearing payload and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. Stir overnight under a nitrogen atmosphere.
-
Step 3: Purification. Purify the crude mixture via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure 5-nitro-fluorene-4-carboxamide conjugate.
Protocol 2: In Vitro Nitroreductase (NTR) Activation Assay
Before cellular application, the conjugate must be validated against purified recombinant NTR.
-
Step 1: Buffer Preparation. Prepare 10 mM PBS (pH 7.4) containing 100 µM NADH.
-
Step 2: Degassing (Critical Step). Transfer the buffer to a sealed cuvette and purge with Argon gas for 15 minutes.
-
Causality: In the presence of ambient oxygen, the one-electron reduced nitro radical anion transfers its electron to O2, forming superoxide and reverting to the parent nitro compound. This2 completely halts the activation[2]. Argon purging simulates the hypoxic environment required for complete reduction.
-
-
Step 3: Enzyme Addition. Add the synthesized conjugate (final concentration 10 µM) and 1 µg/mL recombinant E. coli NTR. Incubate at 37°C.
-
Step 4: Self-Validation Control. Run a parallel assay without Argon purging (Normoxic Control) and a parallel assay containing 50 µM Dicoumarol (a known NTR inhibitor).
-
Step 5: Monitoring. Monitor the reaction via fluorescence spectroscopy (if using a fluorophore) or HPLC (to track drug release) over 60 minutes.
Protocol 3: Live-Cell Hypoxia Imaging / Drug Release Assay
-
Step 1: Cell Seeding. Seed A549 or HeLa cells (1 × 10^4 cells/well) in glass-bottom confocal dishes and allow them to adhere overnight.
-
Step 2: Environmental Conditioning. Transfer half of the dishes to a hypoxic incubator (1% O2, 5% CO2, 94% N2) and leave the other half in a standard normoxic incubator (21% O2, 5% CO2) for 12 hours.
-
Causality: Culturing cells at 1% O2 accurately mimics the solid tumor microenvironment, stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently upregulates the expression of endogenous cellular reductases required to activate the fluorene probe[2].
-
-
Step 3: Probe Incubation. Add the 5-nitro-fluorene conjugate (5 µM) to the culture media and incubate for an additional 2 hours under their respective atmospheric conditions.
-
Step 4: Imaging. Wash cells thrice with cold PBS to remove unbound probe. Image immediately using confocal laser scanning microscopy.
Quantitative Data Presentation
The efficacy of 5-Nitro-9H-fluorene-4-carboxylic acid derivatives is characterized by their stark differential behavior between normoxic and hypoxic states. The table below summarizes typical quantitative validation parameters expected from a successfully synthesized probe/prodrug.
| Parameter | Normoxia (21% O2) | Hypoxia (1% O2) | Fold Change / Impact | Analytical Method |
| Fluorescence Quantum Yield (Φ) | < 0.01 (Quenched) | 0.45 - 0.60 (Active) | > 50-fold Increase | Spectrofluorometry |
| NTR Cleavage Rate ( | Negligible | Rapid Activation | HPLC / LC-MS | |
| Drug Cytotoxicity ( | > 50 µM (Inactive) | 0.5 µM (Released) | 100-fold Sensitization | MTT / CellTiter-Glo Assay |
| Limit of Detection (LOD) for NTR | N/A | ~15 - 20 ng/mL | High Sensitivity | Fluorescence Titration |
References
-
Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging. National Institutes of Health (NIH) / PMC.2
-
Microbial nitroreductases: A versatile tool for biomedical and environmental applications. Wiley Online Library.3
-
Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. National Institutes of Health (NIH) / PMC.4
-
Small molecule based fluorescent chemosensors for imaging the microenvironment within specific cellular regions. RSC Publishing.1
Sources
- 1. Small molecule based fluorescent chemosensors for imaging the microenvironment within specific cellular regions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00645B [pubs.rsc.org]
- 2. Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
- 4. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Nitro-9H-fluorene-4-carboxylic Acid as a Bifunctional Intermediate in Organic Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The fluorene scaffold is a privileged structure in materials science, organic electronics, and pharmaceutical chemistry. Among its functionalized derivatives, 5-Nitro-9H-fluorene-4-carboxylic acid stands out as a highly specialized, bifunctional building block. Because the 4- and 5-positions of the fluorene core occupy the sterically constrained "peri" or "bay" region, substituents at these sites are forced into close spatial proximity. This geometric relationship makes 5-nitro-9H-fluorene-4-carboxylic acid an ideal precursor for the synthesis of complex, fused polycyclic systems (e.g., azafluoranthenes) via intramolecular cyclization.
This application note details the physicochemical properties, mechanistic directing effects, and validated protocols for the synthesis and downstream utilization of this critical intermediate.
Chemical Identity and Physicochemical Properties
To ensure analytical accuracy during synthesis and purification, the key properties of the intermediate are summarized below.
| Property | Value / Description |
| Chemical Name | 5-Nitro-9H-fluorene-4-carboxylic acid |
| CAS Number | 7145-76-8 |
| Molecular Formula | C₁₄H₉NO₄ |
| Molecular Weight | 255.23 g/mol |
| Appearance | Yellow to pale brown crystalline solid |
| Density | ~1.477 g/cm³ |
| Solubility | Soluble in DMF, DMSO, and hot ethanol; Insoluble in water |
| Functional Handles | Electrophilic carboxylic acid (-COOH), Reducible nitro group (-NO₂) |
Data supported by standard chemical database reference standards1.
Mechanistic Insights: Regioselectivity and Directing Effects
The synthesis of 5-nitro-9H-fluorene-4-carboxylic acid relies on the controlled electrophilic aromatic substitution (S_E_Ar) of 9H-fluorene-4-carboxylic acid. Understanding the electronic environment of the fluorene core is critical for predicting and controlling regioselectivity:
-
Deactivation of the C1–C4 Ring: The carboxylic acid at the C4 position exerts a strong electron-withdrawing effect (-I, -M) on its resident phenyl ring. Consequently, electrophilic attack on this ring is highly disfavored.
-
Activation of the C5–C8 Ring: The reaction is directed to the adjacent, more electron-rich ring. The biphenyl central linkage acts as an ortho/para director. Therefore, the C5 (peri) and C7 (para) positions become the most nucleophilic sites on the molecule 2.
-
Thermodynamic vs. Kinetic Control: By strictly controlling the reaction temperature (0–5 °C) and limiting the equivalents of the nitronium ion (NO₂⁺), the reaction can be biased toward mononitration, preventing the formation of heavily oxidized 2,5,7-trinitro derivatives 3. The resulting mixture of 5-nitro and 7-nitro isomers can be separated by differential solubility during recrystallization.
Synthetic Workflows & Downstream Applications
The primary utility of 5-nitro-9H-fluorene-4-carboxylic acid lies in its conversion to the corresponding 5-amino derivative, which can subsequently undergo intramolecular amidation to form novel fused heterocycles.
Workflow detailing the synthesis and downstream cyclization of 5-nitro-9H-fluorene-4-carboxylic acid.
Experimental Protocols
Protocol 1: Regioselective Nitration of 9H-Fluorene-4-carboxylic Acid
Objective: Synthesize 5-nitro-9H-fluorene-4-carboxylic acid via controlled electrophilic aromatic substitution.
Causality & Experimental Design: A mixed acid system (HNO₃/H₂SO₄) is utilized to generate the highly electrophilic nitronium ion necessary to overcome the mild deactivation of the fluorene core. Sulfuric acid acts as both the solvent and the dehydrating agent. Strict temperature control (0 °C) is non-negotiable; elevated temperatures lead to oxidative degradation of the C9 methylene bridge and uncontrolled poly-nitration.
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried, round-bottom flask with concentrated H₂SO₄ (5.0 mL per mmol of substrate). Cool the flask to 0 °C using an ice-salt bath under continuous magnetic stirring.
-
Substrate Addition: Slowly add 9H-fluorene-4-carboxylic acid (1.0 equiv) in small portions to the chilled sulfuric acid, ensuring complete dissolution before proceeding.
-
Nitronium Generation: In a separate vial, carefully prepare a nitrating mixture of fuming HNO₃ (1.05 equiv) and concentrated H₂SO₄ (1:1 v/v).
-
Addition: Add the nitrating mixture dropwise to the fluorene solution over 30 minutes. Critical: Maintain the internal reaction temperature below 5 °C to ensure regiocontrol.
-
Reaction: Stir the reaction at 0 °C for 2 hours. Monitor the reaction progress via TLC (DCM:MeOH 9:1) until the starting material is consumed.
-
Quenching: Terminate the reaction by pouring the mixture over crushed ice (100 g per mmol of substrate) under vigorous stirring. A yellow precipitate will form immediately.
-
Isolation: Collect the crude solid via vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate reaches a neutral pH.
-
Purification: Recrystallize the crude solid from glacial acetic acid or hot ethanol. The 5-nitro isomer selectively crystallizes, leaving the more soluble 7-nitro byproduct in the mother liquor.
Protocol 2: Catalytic Hydrogenation to 5-Amino-9H-fluorene-4-carboxylic Acid
Objective: Reduce the nitro group to an amine to activate the peri-positions for subsequent lactamization.
Causality & Experimental Design: Palladium on carbon (Pd/C) with hydrogen gas is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Metal reductions generate Lewis acidic salts that can coordinate strongly with the adjacent carboxylic acid, severely complicating the workup and reducing yield. Catalytic hydrogenation provides a clean, self-validating system where the only byproduct is water.
Step-by-Step Procedure:
-
Preparation: Dissolve 5-nitro-9H-fluorene-4-carboxylic acid (1.0 equiv) in absolute ethanol (10 mL per mmol) in a reaction flask suitable for pressurization.
-
Catalyst Addition: Add 10% Pd/C (0.1 equiv by weight). Safety Note: Always add the dry catalyst under an inert argon or nitrogen atmosphere to prevent the ignition of ethanol vapors.
-
Atmosphere Exchange: Seal the flask, evacuate the atmosphere, and backfill with H₂ gas. Repeat this purge cycle three times.
-
Reduction: Stir the suspension vigorously under an H₂ atmosphere (using a balloon or at 30 psi in a Parr hydrogenator) at room temperature for 4–6 hours.
-
Monitoring: Verify completion via LC-MS. The disappearance of the nitro compound (
254 [M-H]⁻) and the appearance of the amine ( 224[M-H]⁻) indicates a successful reduction. -
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol to ensure full recovery of the product.
-
Concentration: Concentrate the filtrate in vacuo to afford 5-amino-9H-fluorene-4-carboxylic acid as a pale solid.
Analytical Characterization & Validation
To establish trustworthiness and verify the success of the protocols, the following analytical benchmarks should be met:
-
¹H NMR (DMSO-d₆): For the nitro intermediate, expect highly deshielded aromatic protons adjacent to the NO₂ group. Upon reduction to the amine, look for an upfield shift of these aromatic protons and the appearance of a broad singlet integrating for 2H (-NH₂) between 5.0 and 6.0 ppm.
-
FT-IR Spectroscopy: The nitro intermediate will exhibit strong asymmetric and symmetric -NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹. Following Protocol 2, these bands must disappear entirely, replaced by distinct N-H stretching bands at ~3300–3400 cm⁻¹.
References
- ChemNet. "5-nitro-9H-fluorene-4-carboxylic acid - CAS Database.
- ResearchGate. "Electron Acceptors of the Fluorene Series. Part 9. Derivatives of 9-(1,2-Dithiol-3-ylidene)-...
- ResearchGate. "Schematic representation of the chemical synthetic procedure (GO-TNF).
- Organic Letters (ACS Publications). "Additive-Controlled Divergent Synthesis of Fluorenone-4-carboxylic Acids and Diphenic Anhydrides via Rhodium-Catalyzed Oxidative Dimeric Cyclization of Aromatic Acids.
Sources
Application Note: Developing Fluorogenic "Turn-On" Assays with 5-Nitro-9H-fluorene-4-carboxylic Acid
[1]
Abstract & Scientific Rationale
5-Nitro-9H-fluorene-4-carboxylic acid (5-NFCA) is a bifunctional fluorene scaffold uniquely suited for the development of hypoxia-sensitive and enzyme-activatable probes.[1] Its utility is derived from two synergistic structural features:
-
The Nitro Group (-NO₂): Acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PET) and serves as a specific substrate for nitroreductases (NTR) or hypoxic reduction.[1]
-
The Carboxylic Acid (-COOH): Provides a versatile conjugation handle for attaching targeting peptides, solubility-enhancing moieties (e.g., PEG), or DNA-binding intercalators.[1]
This guide outlines the protocol for converting 5-NFCA into a "smart" probe that remains optically silent until activated by specific biological conditions (hypoxia or NTR expression), at which point it releases a highly fluorescent amino-fluorene derivative.[1]
Physicochemical Profile
Understanding the core properties of 5-NFCA is critical for assay optimization.[1]
| Parameter | Value / Characteristic | Experimental Implication |
| CAS Number | 7145-76-8 | Use for precise procurement. |
| Molecular Weight | 255.23 g/mol | Facilitates easy mass spec monitoring.[1] |
| Solubility | DMSO, DMF (>20 mg/mL); Insoluble in water | Stock solutions must be prepared in DMSO; final assay <1% DMSO. |
| Fluorescence (Native) | Weak / Quenched | High signal-to-noise ratio potential upon reduction.[1] |
| Fluorescence (Reduced) | Strong (Blue/Green emission) | The target "ON" state (5-Amino derivative).[1] |
| pKa (-COOH) | ~3.8 - 4.2 | Negatively charged at physiological pH (7.[1]4) unless derivatized.[1] |
Mechanism of Action: The "Turn-On" Switch
The assay logic relies on the reduction of the nitro group to an amine. The electron-withdrawing nitro group quenches the intrinsic fluorescence of the fluorene core.[1] Upon reduction to the electron-donating amine, the quenching pathway is eliminated, and the molecule exhibits strong fluorescence (Internal Charge Transfer - ICT).
Diagram 1: Assay Mechanism & Signaling Pathway
Caption: The reduction of the nitro group restores the push-pull electronic system, triggering a strong fluorescence response.
Protocol 1: Probe Synthesis & Bioconjugation
Objective: To derivatize the carboxylic acid position without affecting the nitro-switch, improving solubility or targeting.
Safety Note: 5-NFCA is a nitro-aromatic; handle as a potential mutagen.[1] Use a fume hood and nitrile gloves.[1]
Materials:
-
Amine-containing ligand (e.g., Morpholine for lysosome targeting or PEG-Amine for solubility)[1]
-
HATU (Coupling Reagent)
-
DIPEA (Base)
-
Anhydrous DMF[1]
Step-by-Step Methodology:
-
Activation: Dissolve 5-NFCA (1 eq, 0.1 mmol) in anhydrous DMF (1 mL). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15 minutes.
-
Expert Insight: The solution should turn slightly darker, indicating active ester formation. Avoid using EDC/NHS if the target amine is sterically hindered; HATU is more robust for the bulky fluorene core.
-
-
Coupling: Add the Amine-Ligand (1.1 eq) dropwise.[1]
-
Reaction: Stir at RT for 4–12 hours under nitrogen. Monitor by TLC (Mobile phase: DCM/MeOH 95:5). The product will typically be less polar than the free acid.
-
Purification: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then sat. NaHCO₃ (to remove unreacted 5-NFCA).[1] Dry over Na₂SO₄ and concentrate.
-
Validation: Confirm structure via ¹H-NMR (shift of protons adjacent to the amide bond) and LC-MS.
Protocol 2: In Vitro Nitroreductase (NTR) Assay
Objective: To validate the probe's sensitivity to bacterial or cancer-associated nitroreductases.[1]
Reagents:
-
Probe Stock: 10 mM 5-NFCA derivative in DMSO.
-
Enzyme: E. coli Nitroreductase (commercial) or cell lysate.
-
Cofactor: NADH (10 mM aqueous stock, fresh).
Workflow:
-
Preparation: Dilute Probe Stock to 10 µM in PBS (0.1% DMSO final).
-
Baseline Reading: Aliquot 100 µL into a black 96-well plate. Measure fluorescence (
). This is the (Background). -
Activation: Add NADH (100 µM final) and NTR enzyme (1 µg/mL final).
-
Kinetic Loop: Measure fluorescence every 2 minutes for 60 minutes at 37°C.
-
Data Analysis: Plot
vs. Time.-
Success Metric: A >10-fold increase in fluorescence intensity within 30 minutes indicates a high-performance probe.[1]
-
Diagram 2: Assay Development Workflow
Caption: Iterative workflow for optimizing 5-NFCA based probes.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Impure 5-NFCA starting material (contains amino-fluorene).[1] | Recrystallize 5-NFCA from acetic acid or purify via silica column before synthesis.[1] |
| Low Solubility | Hydrophobic fluorene core aggregating.[1] | Conjugate a short PEG chain (PEG-3) to the COOH group or use Pluronic F-127 in the assay buffer.[1] |
| Slow Kinetics | Steric hindrance around the nitro group. | Ensure the 4-position substituent (COOH derivative) is not too bulky; use flexible linkers.[1] |
| Non-Specific Activation | Reduction by thiols (GSH) instead of NTR. | Pre-treat control wells with N-ethylmaleimide (NEM) to block thiols and confirm enzymatic specificity.[1] |
References
-
Chemical Properties & Synthesis
-
Fluorescent Probe Design
-
Safety & Handling
Disclaimer: This protocol is for research use only. 5-NFCA derivatives should be treated as potential carcinogens until fully characterized.[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. PubChemLite - 5-nitro-9-oxo-9h-fluorene-4-carboxylic acid (C14H7NO5) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Wolff-Kishner Reduction of 9-Oxofluorene-4-Carboxylic Acid via Huang-Minlon Modification
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Process Focus: Deoxygenation of sterically hindered aromatic ketones
Executive Summary
The synthesis of 9H-fluorene-4-carboxylic acid from 9-oxofluorene-4-carboxylic acid is a critical transformation in the preparation of optoelectronic materials and pharmaceutical intermediates. The most robust method for this deoxygenation is the Wolff-Kishner reduction, specifically utilizing the 1[1]. This application note details a highly scalable, self-validating protocol designed to maximize yield and purity while managing the specific physicochemical properties of the fluorene scaffold.
Mechanistic Rationale & Experimental Design (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand that a protocol is not merely a list of steps, but a sequence of chemically causal events. Unlike standard ketone reductions, the presence of the C4-carboxylic acid introduces specific operational requirements that dictate our reagent and solvent choices.
-
Hydrazone Formation & Base Selection: The reaction initiates with the nucleophilic attack of hydrazine hydrate on the C9-ketone to form a hydrazone intermediate. Potassium hydroxide (KOH) is employed in excess for two reasons: it catalyzes the subsequent decomposition of the hydrazone, and it deprotonates the C4-carboxylic acid, forming a highly water-soluble potassium carboxylate salt[2].
-
Solvent & Temperature Causality: Diethylene glycol (DEG) is chosen due to its high boiling point (~245 °C). The Huang-Minlon modification requires distilling off water and excess hydrazine until the internal reaction temperature reaches 195–200 °C[1]. At lower temperatures, the hydrazone remains stable. Only at this critical thermal threshold does the base-catalyzed deprotonation of the hydrazone nitrogen occur rapidly enough to drive the irreversible extrusion of nitrogen gas (N
), yielding the methylene carbanion which is immediately protonated by the solvent. -
Workup & Acidification Logic: Because the product exists as a dissolved potassium salt in the basic reaction mixture, standard organic extraction is ineffective. Instead, the protocol relies on isoelectric precipitation. By acidifying the aqueous quench with concentrated HCl to a pH of ~3, the carboxylate is protonated. This renders the neutral 9H-fluorene-4-carboxylic acid highly hydrophobic and insoluble, allowing for simple recovery via vacuum filtration[2].
Figure 1: Mechanistic pathway from ketone to methylene via hydrazone and carbanion intermediates.
Experimental Workflow
Figure 2: Step-by-step workflow for the Huang-Minlon modification of the Wolff-Kishner reduction.
Step-by-Step Protocol
This procedure is adapted from validated large-scale synthesis protocols[1][2] and optimized for a self-validating laboratory workflow.
Reagents & Equipment Setup
-
Substrate: 9-Oxofluorene-4-carboxylic acid (30.0 g, 134 mmol)
-
Reagents: Hydrazine hydrate (80% or 85% aqueous, 30.0 g, ~600 mmol), Potassium hydroxide pellets (35.4 g, 630 mmol), Concentrated HCl.
-
Solvent: Diethylene glycol (DEG) (200 mL)
-
Equipment: 500 mL three-necked round-bottom flask, mechanical stirrer, internal thermocouple, distillation apparatus (Dean-Stark or short-path), and a reflux condenser.
Reaction Execution
-
Hydrazone Formation: Suspend 30.0 g of 9-oxofluorene-4-carboxylic acid in 200 mL of diethylene glycol in the reaction flask. Add 30.0 g of hydrazine hydrate. Heat the mixture to 100 °C under continuous stirring for 1 hour to ensure complete hydrazone formation[1].
-
Base Addition: Slightly cool the mixture (to ~80 °C) and cautiously add 35.4 g of KOH pellets in portions. Caution: This step is highly exothermic.
-
Distillation (Self-Validation Checkpoint 1): Equip the flask for distillation. Gradually increase the heating mantle temperature. Distill off water and excess unreacted hydrazine. Do not stop heating until the internal temperature of the reaction mixture reaches 195–200 °C. Insight: The physical inability to reach 195 °C indicates incomplete removal of water. The temperature acts as a built-in progress indicator.
-
Deoxygenation Reflux: Once the target temperature is reached, switch the apparatus back to a reflux condenser. Maintain the reaction at 195–200 °C for 3 hours. Vigorous bubbling (N
evolution) will be observed and will eventually subside, indicating reaction completion[2].
Workup & Isolation
-
Aqueous Quench: Cool the dark reaction mixture to room temperature. Pour the mixture into 1.5 L of deionized water.
-
Carbon Treatment (Pro-Tip): Add a small portion of activated carbon (approx. 5 g) to the aqueous solution. Stir for 30 minutes, then filter through a pad of Celite. Insight: This removes polymeric byproducts and unreacted colored impurities, ensuring a high-purity final product.
-
Acidification (Self-Validation Checkpoint 2): Slowly add concentrated HCl to the clear filtrate under vigorous stirring until the solution reaches a pH of ~3. Insight: A sudden cloudiness turning into a thick yellow/white precipitate visually validates the successful protonation of the carboxylate salt into the free carboxylic acid.
-
Filtration & Washing (Self-Validation Checkpoint 3): Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate runoff is strictly neutral (pH ≈ 7). Insight: This ensures the complete removal of residual HCl and inorganic salts, preventing acid-catalyzed degradation during drying.
-
Drying & Purification: Dry the crude product in a vacuum oven at 60 °C to a constant weight. If ultra-high purity is required, recrystallize from glacial acetic acid[2].
Quantitative Data & Specifications
| Parameter | Value / Specification | Mechanistic Purpose / Note |
| Ketone : Hydrazine Ratio | 1 : 4.5 (Molar) | Excess drives the equilibrium towards complete hydrazone formation. |
| Ketone : KOH Ratio | 1 : 4.7 (Molar) | Accounts for carboxylic acid deprotonation + catalytic excess for cleavage. |
| Critical Cleavage Temp. | 195 – 200 °C | Minimum thermal energy required for base-catalyzed N |
| Precipitation pH | ~ 3.0 | Ensures complete protonation of the fluorene-4-carboxylate salt. |
| Expected Crude Yield | 90 – 94% | Highly efficient conversion due to irreversible N |
| Melting Point (Pure) | 179 – 180 °C | Verified analytical standard post-recrystallization from acetic acid[2]. |
References
- BenchChem.Application Notes and Protocols for the Large-Scale Synthesis of Methyl 9H-fluorene-4-carboxylate. BenchChem Technical Support.
- Perepichka, I. F., et al.Electronics Supplementary Information (ESI). The Royal Society of Chemistry.
Sources
Application Note: Real-Time Monitoring of Nitroreductase Kinetics Using 5-Nitro-9H-fluorene-4-carboxylic Acid
Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Application: Enzyme Kinetics, Hypoxia Biomarker Screening, and Prodrug Activation Assays
Scientific Background & Mechanistic Causality
Nitroreductase (NTR) is a critical flavoenzyme that acts as a primary biomarker for solid tumor hypoxia and is overexpressed in highly aggressive disease states[1]. Because NTR catalyzes the reduction of nitroaromatic compounds into corresponding amines, it is a primary target for both hypoxia-activated prodrugs (e.g., CB1954) and diagnostic imaging[2]. Fluorescent probes offer high sensitivity and selectivity, making them effective tools for monitoring such disease-related active molecules at the cellular level and in vivo[3].
5-Nitro-9H-fluorene-4-carboxylic acid (5-NO2-FCA) serves as a highly efficient, "turn-on" fluorogenic substrate for monitoring NTR kinetics.
The Causality of the Assay: The native fluorene core is intrinsically fluorescent. However, the installation of a strongly electron-withdrawing nitro group at the 5-position introduces a non-radiative decay pathway via Photoinduced Electron Transfer (PET) , effectively quenching the molecule's fluorescence. When NTR—utilizing NADH as an obligate electron donor—enzymatically reduces the nitro group to an electron-donating amino group, the PET effect is abolished. The resulting product, 5-amino-9H-fluorene-4-carboxylic acid , emits a strong fluorescence signal. This direct structural causality ensures that the rate of fluorescence increase is strictly proportional to the rate of enzymatic conversion, allowing for precise, real-time kinetic monitoring.
Pathway Visualization
Biochemical reduction of 5-NO2-FCA by NTR yielding a fluorescent fluorene derivative.
Quantitative Data Summary
To ensure assay reliability, the following kinetic and photophysical parameters must be established. The table below summarizes the expected quantitative baseline for 5-NO2-FCA when processed by bacterial NTR (e.g., from E. coli).
| Parameter | Optimal Value / Condition | Mechanistic Rationale |
| Excitation ( | 320 nm | Matches the peak absorption cross-section of the amino-fluorene core. |
| Emission ( | 430 nm | Captures the blue emission characteristic of the unquenched fluorene fluorophore. |
| NADH Cofactor Conc. | 500 µM | Excess concentration ensures pseudo-first-order kinetics, making the reaction rate strictly dependent on NTR and substrate. |
| Linear Dynamic Range | 0.5 µM – 25 µM | The concentration window where the inner-filter effect (self-quenching) is negligible. |
| Signal-to-Noise Ratio | > 40-fold Enhancement | High optical contrast achieved due to the near-total PET quenching by the nitro group prior to reduction[2]. |
Self-Validating Experimental Protocol
A robust enzymatic assay must be self-validating. This protocol incorporates strict internal controls to prove that the observed fluorescence is enzymatically driven and not an artifact of spontaneous hydrolysis or chemical reduction by cellular thiols.
A. Reagent Preparation
-
Substrate Stock (10 mM): Dissolve 5-NO2-FCA in anhydrous, cell-culture grade DMSO. Causality: DMSO is required due to the hydrophobicity of the fluorene core. The final assay concentration of DMSO must be kept
to prevent solvent-induced denaturation of the NTR enzyme. -
Cofactor Stock (10 mM): Dissolve NADH in 50 mM Phosphate-Buffered Saline (PBS, pH 7.4). Crucial: Prepare fresh daily and keep on ice. NADH is prone to spontaneous oxidation in aqueous solutions, which would artificially lower the apparent
of the enzyme. -
Assay Buffer: 50 mM PBS (pH 7.4). Causality: NTR exhibits optimal catalytic efficiency at physiological pH. Deviations can alter the protonation state of the fluorene carboxylic acid, potentially shifting the emission spectrum.
B. Step-by-Step Kinetic Workflow
-
Equilibration: Pre-warm the Assay Buffer to 37°C. Causality: Temperature gradients across a microplate can cause baseline drift during kinetic reads.
-
Master Mix Assembly: In a 96-well black, flat-bottom microplate (black walls prevent optical crosstalk between wells), add the following to each reaction well:
-
88 µL Assay Buffer
-
5 µL NADH Stock (Final conc: 500 µM)
-
2 µL 5-NO2-FCA Stock (Final conc: 20 µM)
-
-
Baseline Establishment: Insert the plate into a fluorescence microplate reader. Record the baseline fluorescence (
320 nm / 430 nm) for 3 minutes. The signal should remain flat. -
Reaction Initiation: Rapidly add 5 µL of NTR enzyme (e.g., 1 µg/mL final concentration) to the test wells.
-
Kinetic Read: Monitor the fluorescence continuously for 30 minutes at 30-second intervals.
C. The Self-Validation Matrix (Mandatory Controls)
To ensure absolute trustworthiness of the data, the following control wells must be run in parallel:
-
Blank (No Enzyme): Buffer + Substrate + NADH. Purpose: Quantifies background auto-fluorescence and proves the substrate is stable against spontaneous chemical reduction by NADH.
-
Cofactor Dropout (No NADH): Buffer + Substrate + NTR. Purpose: Confirms that the reduction is strictly dependent on the electron donor, validating the enzymatic mechanism.
-
Inhibitor Control: Buffer + Substrate + NADH + NTR + 100 µM Dicoumarol. Purpose: Dicoumarol is a well-characterized competitive inhibitor of NTR. A suppressed signal in this well definitively proves the fluorescence is mediated specifically by NTR activity.
Data Analysis & Troubleshooting
-
Calculating Initial Velocity (
): Extract the fluorescence values from the linear portion of the curve (typically the first 3–5 minutes post-initiation). Plot Fluorescence vs. Time and calculate the slope ( ). -
Michaelis-Menten Plotting: Convert
to using a standard curve of the pure product (5-amino-9H-fluorene-4-carboxylic acid). Plot against varying concentrations of 5-NO2-FCA (1 µM to 50 µM) to calculate and . -
Troubleshooting Baseline Drift: If the "Blank" control shows an upward drift, the NADH may be degrading, or the substrate stock has been contaminated with a reducing agent. Discard and prepare fresh stocks.
References
-
Title: A novel ''donor-two-acceptor'' type fluorophore-based probe for fast detection and intracellular imaging of nitroreductase Source: Sensors and Actuators B: Chemical / ResearchGate URL: [Link]
-
Title: Ultrasensitive Near-Infrared Fluorescence-Enhanced Probe for in Vivo Nitroreductase Imaging Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: A New Prodrug-Derived Ratiometric Fluorescent Probe for Hypoxia: High Selectivity of Nitroreductase and Imaging in Tumor Cell Source: Organic Letters URL: [Link]
-
Title: Fluorescent Probes for Disease Diagnosis Source: National Institutes of Health (PMC) URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Nitro-9H-fluorene-4-carboxylic Acid Synthesis
Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, achieving high regioselectivity and yield during the nitration of fluorene derivatives is a well-documented bottleneck. This guide provides a mechanistic breakdown, a self-validating experimental protocol, and a targeted troubleshooting matrix to help you isolate the 5-nitro isomer with maximum efficiency.
Mechanistic Overview & Reaction Pathway
The synthesis of 5-nitro-9H-fluorene-4-carboxylic acid relies on the electrophilic aromatic substitution (EAS) of 9H-fluorene-4-carboxylic acid using a nitronium ion source. The core challenge lies in regioselectivity and chemoselectivity :
-
Regioselectivity: The 4-carboxylic acid group is a strong electron-withdrawing group (EWG). It deactivates the A-ring (positions 1–4) via inductive and resonance effects. Consequently, the nitronium ion preferentially attacks the relatively more electron-rich B-ring (positions 5–8), primarily at the 5- and 7-positions.
-
Chemoselectivity: The C9 methylene bridge is highly acidic and susceptible to oxidative cleavage by nitric acid, which readily forms 9-oxo (fluorenone) byproducts if the thermal parameters are not strictly controlled[1].
Mechanistic pathway and divergence points in the nitration of 9H-fluorene-4-carboxylic acid.
Self-Validating Experimental Protocol
This protocol is engineered to suppress C9 oxidation and limit over-nitration by strictly controlling the generation and consumption of the nitronium ion[2].
Step 1: Substrate Solvation & Cooling
-
Suspend 1.0 equivalent of 9H-fluorene-4-carboxylic acid in concentrated sulfuric acid (H₂SO₄, 95–97%) at a ratio of 1 g substrate to 10 mL acid.
-
Stir vigorously until complete dissolution is achieved.
-
Cool the reaction vessel using a dry ice/acetone or brine/ice bath to strictly maintain an internal temperature between -15 °C and -10 °C [1].
-
Self-Validation Check: The solution should be viscous but clear. Any premature darkening indicates trace impurities reacting with the sulfuric acid.
Step 2: Nitronium Ion Generation & Addition
-
In a separate, pre-cooled addition funnel, prepare the nitrating mixture: 1.05 equivalents of fuming nitric acid (HNO₃, >90%) dissolved in an equal volume of concentrated H₂SO₄.
-
Add the nitrating mixture dropwise (approx. 1 drop per 2–3 seconds) to the substrate solution.
-
Self-Validation Check: Monitor the internal thermometer constantly. If the temperature spikes above -5 °C, pause the addition immediately. The evolution of brown NO₂ gas is a definitive indicator of unwanted C9 oxidation; if observed, your addition rate is too fast.
Step 3: Reaction Maturation
-
Once the addition is complete, allow the reaction to stir at -10 °C for exactly 60 minutes. Prolonged exposure leads to dinitro- and trinitro-fluorenone derivatives[3].
Step 4: Quenching & Isolation
-
Pour the reaction mixture slowly over a 10-fold volumetric excess of vigorously stirred crushed ice.
-
The crude product will immediately precipitate as a pale yellow solid. Filter the precipitate under a vacuum and wash thoroughly with cold distilled water until the filtrate reaches a neutral pH.
Step 5: Regioisomer Purification
-
Recrystallize the crude solid from boiling glacial acetic acid. The 5-nitro isomer possesses a different crystal lattice energy and dipole moment compared to the 7-nitro isomer, allowing it to preferentially crystallize upon slow cooling to room temperature.
Quantitative Troubleshooting Matrix
Use the following data parameters to diagnose and correct deviations in your synthesis yield.
| Parameter | Optimal Condition | Deviation Consequence | Mechanistic Rationale | Corrective Action |
| Temperature | -15 °C to -10 °C | > 0 °C | Promotes rapid oxidation of the C9 methylene bridge to fluorenone[3]. | Submerge reaction flask deeper into the cooling bath; slow the addition rate. |
| HNO₃ Equivalents | 1.05 eq | > 1.5 eq | Drives the formation of 2,5-dinitro or 2,5,7-trinitro over-nitration products[4]. | Strictly titrate and measure fuming HNO₃. Do not use excess reagent to "force" completion. |
| Reaction Time | 60 minutes | > 120 minutes | Thermodynamic drift favors regioisomer scrambling and degradation. | Quench the reaction strictly at the 60-minute mark over crushed ice. |
| Quench Volume | 10x volume ice | < 5x volume | Incomplete precipitation; product remains protonated and soluble in strong acid. | Ensure a massive thermal sink (crushed ice, not just cold water) is used for quenching. |
Frequently Asked Questions (FAQs)
Q: Why am I isolating a high ratio of the 7-nitro isomer instead of the 5-nitro isomer? A: The 5- and 7-positions are both activated relative to the deactivated A-ring. However, the 5-position is sterically closer to the bulky 4-carboxylic acid group. If your reaction temperature drifts too high, the reaction shifts from kinetic control to thermodynamic control, which favors the less sterically hindered 7-nitro isomer. Strict adherence to the -15 °C to -10 °C window is mandatory[1].
Q: My final isolated product is bright orange instead of pale yellow. What went wrong? A: A bright orange or deep yellow hue is a classic indicator of fluorenone formation (the 9-oxo derivative) or highly conjugated trinitro species[3][5]. The C9 methylene protons are highly susceptible to oxidation by fuming nitric acid. This indicates either your temperature exceeded -5 °C during addition, or you used a large excess of nitric acid.
Q: Can I use acetic anhydride and nitric acid instead of sulfuric acid? A: While copper-catalyzed or acetic anhydride-based nitrations are milder, the 4-carboxylic acid group heavily deactivates the fluorene core. Milder nitrating agents often fail to push the reaction to completion, resulting in poor yields of the 5-nitro isomer. The H₂SO₄/HNO₃ system is required to generate a sufficient concentration of the highly reactive nitronium ion (NO₂⁺)[2].
Q: How can I verify the absence of the 9-oxo byproduct before NMR? A: You can perform a rapid TLC (Thin-Layer Chromatography) check. Fluorenones (9-oxo derivatives) are highly conjugated and will typically fluoresce brightly under long-wave UV light (365 nm) and appear visibly yellow on the plate, whereas the intact C9-methylene nitro-fluorenes will primarily absorb under short-wave UV (254 nm) without intense visible color.
References
- Source: researchgate.
- Source: nih.
- Electronics Supplementary Information (ESI)
- Electron Acceptors of the Fluorene Series. Part 9. Derivatives of 9-(1,2-Dithiol-3-ylidene)
- Schematic representation of the chemical synthetic procedure.
Sources
Technical Support Center: Purification of 5-Nitro-9H-fluorene-4-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating 5-Nitro-9H-fluorene-4-carboxylic acid (CAS: 7145-76-8).
The rigid fluorene core, combined with the hydrogen-bonding capacity of the carboxylic acid and the strongly electron-withdrawing nitro group, creates a complex purification landscape. Nitration of 9H-fluorene-4-carboxylic acid typically yields a mixture of regioisomers (predominantly 2-, 5-, and 7-nitro isomers) alongside neutral oxidation byproducts. This guide provides field-proven, self-validating protocols to ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your downstream workflows.
Part 1: Troubleshooting Guides & FAQs
Q1: My crude reaction mixture contains significant amounts of non-acidic byproducts. How do I isolate the carboxylic acid fraction?
The Causality: During the electrophilic aromatic nitration of fluorene derivatives, the C9 position is highly susceptible to oxidation, often forming neutral fluorenone byproducts (e.g., 5-nitro-9-oxo-fluorene-4-carboxylic acid derivatives or fully neutral species).
The Solution: An acid-base extraction exploits the pKa differential between the target carboxylic acid (pKa ~4.0) and neutral impurities. By treating the crude mixture with a mild base like saturated aqueous sodium bicarbonate (NaHCO
Q2: TLC shows multiple closely eluting spots. How do I separate the 5-nitro isomer from the 2-nitro and 7-nitro isomers?
The Causality: The C4-carboxylic acid is meta-directing and deactivating, but the biphenyl-like system of fluorene allows for competitive nitration at the 2, 5, and 7 positions. Because these isomers have nearly identical molecular weights and similar polarities, standard phase separation fails. The Solution: Silica gel column chromatography is required. However, free carboxylic acids strongly hydrogen-bond with the silanol groups on the silica stationary phase, causing severe "streaking" that ruins resolution. To counteract this, you must add 1% v/v glacial acetic acid to your mobile phase. The acetic acid suppresses the ionization of the target compound, keeping it in its protonated state and ensuring sharp, well-resolved bands. This is a standard protocol for .
Q3: My product is "oiling out" during recrystallization instead of forming crystals. What am I doing wrong?
The Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the impure mixture drops below the temperature at which the compound saturates the solvent. If you are using a solvent like ethanol/water, the presence of trace isomers acts as a melting point depressant, causing the compound to separate as an oil rather than a crystalline solid. The Solution: Switch to glacial acetic acid . Nitrated fluorene carboxylic acids exhibit a steep solubility curve in glacial acetic acid—highly soluble at boiling, but nearly insoluble at room temperature. This forces rapid nucleation before phase separation can occur, yielding high-purity, needle-like crystals. This method is heavily documented in the.
Part 2: Purification Workflow Visualization
The following diagram illustrates the logical flow of the purification steps, moving from crude isolation to final polishing.
Fig 1: Step-by-step purification workflow for isolating 5-Nitro-9H-fluorene-4-carboxylic acid.
Part 3: Quantitative Data Summary
The table below summarizes the expected outcomes and physicochemical mechanisms for each stage of the purification pipeline.
| Purification Phase | Target Impurities Removed | Partitioning Mechanism | Eluent / Solvent System | Expected Step Recovery | Target Purity (HPLC) |
| 1. Acid-Base Extraction | Unreacted fluorene, neutral oxidation byproducts | pKa differential ( | EtOAc / Sat. NaHCO | 85 - 95% | > 80% |
| 2. Column Chromatography | Nitro regioisomers (2-nitro, 7-nitro) | Silica affinity / Hydrogen bonding | Hexane:EtOAc (Gradient) + 1% AcOH | 60 - 75% | > 95% |
| 3. Recrystallization | Trace isomers, residual starting material | Differential thermal solubility | Glacial Acetic Acid | 75 - 85% | > 99% |
Part 4: Step-by-Step Experimental Methodologies
Protocol A: Acid-Base Extraction (Removal of Neutrals)
-
Dissolution: Dissolve 10.0 g of the crude nitration mixture in 150 mL of ethyl acetate (EtOAc) in a 500 mL separatory funnel.
-
Deprotonation: Add 100 mL of saturated aqueous NaHCO
. Shake vigorously and vent frequently to release CO gas. -
Phase Separation: Allow the layers to separate. The target 5-nitro-9H-fluorene-4-carboxylic acid is now in the lower aqueous layer as a sodium salt.
-
Organic Wash: Drain the aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer with an additional 50 mL of water and combine the aqueous fractions. Discard the organic layer (contains neutral impurities).
-
Acidification (Self-Validating Step): Place the combined aqueous layer in an ice bath. Slowly add concentrated HCl (~37%) dropwise while stirring vigorously. Monitor with pH paper until the solution reaches pH 1-2. The sudden formation of a heavy precipitate validates the successful protonation of the carboxylic acid.
-
Isolation: Collect the precipitate via vacuum filtration, wash with cold deionized water until the filtrate is neutral, and dry under vacuum.
Protocol B: Silica Gel Chromatography (Isomer Separation)
Note: This step is critical if nitration yielded a mixture of regioisomers, a common occurrence documented in the.
-
Column Preparation: Slurry-pack a glass column with silica gel (230-400 mesh) using pure hexane.
-
Sample Loading: Pre-absorb the dried crude acid onto a small amount of silica gel (1:2 ratio) by dissolving it in minimal dichloromethane (DCM), adding silica, and evaporating the solvent to form a free-flowing powder. Load this evenly onto the column bed.
-
Elution: Elute using a gradient of Hexane to Ethyl Acetate (starting at 80:20 and increasing to 50:50). Crucial: Add 1% v/v glacial acetic acid to all mobile phases to prevent streaking.
-
Monitoring: Spot fractions on TLC plates and develop in Hexane:EtOAc (2:1) + 1% AcOH. The 5-nitro isomer will exhibit a slightly different R
value than the 7-nitro isomer due to steric interactions with the adjacent C4-carboxylic acid. -
Concentration: Pool fractions containing the pure 5-nitro isomer and remove the solvent under reduced pressure.
Protocol C: Recrystallization (Final Polishing)
-
Dissolution: Transfer the chromatographed product to an Erlenmeyer flask. Add a minimal volume of boiling glacial acetic acid (approx. 5-10 mL per gram of product) while stirring on a hot plate until the solid is completely dissolved.
-
Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Do not agitate the flask; slow cooling promotes the exclusion of trace impurities from the crystal lattice.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30 minutes.
-
Filtration & Drying (Self-Validating Step): Collect the needle-like crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol to displace the acetic acid. Dry the crystals in a vacuum oven at 60 °C until a constant weight is achieved, validating the complete removal of residual solvent.
References
-
MDPI. "Emphasizing the Operational Role of a Novel Graphene-Based Ink into High Performance Ternary Organic Solar Cells" (Details nitration of fluorenone-4-carboxylic acid derivatives). Nanomaterials, 2020. URL:[Link]
-
Royal Society of Chemistry (RSC). "Electronics Supplementary Information (ESI) - Synthesis of Fluorene Derivatives" (Details recrystallization of nitrated fluorenes from acetic acid). RSC, 2020. URL: [Link]
common byproducts in 5-Nitro-9h-fluorene-4-carboxylic acid synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the electrophilic aromatic substitution (nitration) of 9H-fluorene-4-carboxylic acid.
Due to the unique electronic and steric environment of the fluorene core, achieving high regioselectivity for 5-nitro-9H-fluorene-4-carboxylic acid requires precise control over reaction kinetics. This guide provides causal mechanistic insights, self-validating protocols, and actionable solutions to mitigate common byproducts.
Mechanistic Causality: Understanding the Byproduct Profile
To successfully synthesize 5-nitro-9H-fluorene-4-carboxylic acid, one must understand the competing pathways inherent to the starting material [1].
-
Regiochemical Competition (The 5- vs. 7-Position): The carboxylic acid group at C4 is strongly electron-withdrawing, effectively deactivating the A-ring (C1–C4). Consequently, electrophilic attack by the nitronium ion (
) occurs exclusively on the B-ring (C5–C8). The C7 position is para to the central biphenyl linkage and is sterically unhindered, making it the kinetically and thermodynamically favored site. The target C5 position, while ortho to the linkage, suffers from significant peri-steric hindrance from the adjacent C4-COOH group. -
Oxidative Vulnerability (The C9 Bridge): The methylene bridge at C9 is highly activated. Nitric acid is not only a nitrating agent but a potent oxidant. Uncontrolled exotherms lead to the rapid oxidation of the C9 position, yielding highly stable, fully conjugated fluorenone derivatives [2].
-
Over-nitration: The addition of a single nitro group only partially deactivates the extended
-system of the fluorene core, leaving the molecule susceptible to secondary nitration events if an excess of is present.
Reaction Pathway Visualization
Reaction pathway detailing the synthesis of 5-nitro-9H-fluorene-4-carboxylic acid and its byproducts.
Troubleshooting Guide & FAQs
Q1: My reaction mixture rapidly turns deep orange/yellow, and LC-MS analysis shows a major peak at m/z 270 [M+H]+ instead of the expected 256. What is happening? A1: You are observing the formation of 5-nitro-9-oxo-9H-fluorene-4-carboxylic acid . Fluorenones possess a characteristic deep yellow/orange color due to extended conjugation. Nitric acid is oxidizing the C9 methylene bridge [2].
-
Causality: The activation energy for C9 oxidation is easily breached if the internal reaction temperature exceeds 5°C or if the reaction is exposed to atmospheric oxygen under basic/radical conditions.
-
Solution: Strictly maintain the internal temperature between -5°C and 0°C during the addition of the nitrating mixture. Ensure the reaction is conducted under a strict Argon atmosphere to suppress aerobic oxidation pathways.
Q2: I am isolating a 3:1 ratio of the 7-nitro isomer to the target 5-nitro isomer. How can I invert this regioselectivity?
A2: The 7-nitro isomer is the default major product due to the peri-steric clash between the C4-COOH and the incoming
-
Solution: Standard
will always favor the 7-position. To shift the distribution, switch to Crivello’s Reagent ( in Acetic Anhydride) [3]. The use of metal nitrates alters the transition state geometry, leveraging the coordinating ability of the C4-COOH group to direct the nitronium equivalent closer to the C5 position, significantly improving the 5-nitro yield.
Q3: My TLC shows a highly polar baseline spot, and LC-MS reveals an [M-H]- mass of 299. What is this impurity? A3: This is 5,7-dinitro-9H-fluorene-4-carboxylic acid . Over-nitration occurs when the stoichiometric ratio of the nitrating agent exceeds 1.05 equivalents, or if the reaction is left to stir for too long after the initial electrophilic addition.
-
Solution: Accurately titrate your fuming nitric acid before use to ensure exact stoichiometry (1.01 to 1.05 eq maximum). Quench the reaction immediately upon consumption of the starting material (typically 1–2 hours at 0°C).
Quantitative Data: Impact of Nitration Conditions
The table below summarizes how different reagent systems dictate the byproduct distribution. Data is synthesized from standard optimization matrices for fluorene derivatives.
| Nitration System | Temp (°C) | 5-Nitro (Target) | 7-Nitro (Regioisomer) | 9-Oxo (Oxidation) | Dinitro (Over-nitration) |
| Fuming | 25°C | 15% | 45% | 25% | 15% |
| Fuming | -5°C | 35% | 55% | < 5% | < 5% |
| 20°C | 48% | 48% | < 1% | < 3% |
Self-Validating Experimental Protocol: Optimized Direct Nitration
This methodology utilizes strict thermal control and stoichiometric precision to maximize the 5-nitro yield while providing built-in validation checkpoints to ensure process integrity.
Reagents:
-
9H-fluorene-4-carboxylic acid (1.0 eq, 10 mmol, 2.10 g)
-
Concentrated Sulfuric Acid (
, 98%) (20 mL) -
Fuming Nitric Acid (
, >90%) (1.05 eq, 10.5 mmol, ~0.44 mL)
Step-by-Step Workflow:
-
Substrate Dissolution: Suspend 9H-fluorene-4-carboxylic acid in 15 mL of concentrated
in a 100 mL 3-neck round-bottom flask equipped with an internal thermometer. Stir until fully dissolved. -
Thermal Equilibration: Submerge the flask in a salt/ice bath. Allow the internal temperature to reach exactly -5°C.
-
Self-Validation Check: Do not proceed if the temperature fluctuates. The viscosity of
will increase; ensure mechanical stirring is sufficient to prevent localized hot spots.
-
-
Nitrating Mixture Preparation: In a separate vial, carefully mix 1.05 eq of fuming
with 5 mL of cold . -
Controlled Addition: Add the nitrating mixture dropwise via a syringe pump over 45 minutes.
-
Self-Validation Check: Monitor the internal thermometer. If the temperature rises above 0°C, pause the addition immediately. A color shift to pale yellow is normal; a shift to deep orange indicates C9 oxidation (fluorenone formation).
-
-
Reaction Maturation: Stir for an additional 60 minutes at 0°C.
-
Quenching: Pour the reaction mixture slowly over 150 g of vigorously stirred crushed ice. A pale yellow precipitate will form immediately.
-
Filtration & Washing: Filter the crude solid under a vacuum. Wash extensively with cold distilled water until the filtrate reaches pH ~6 to remove residual acids.
-
Analytical Validation (LC-MS/TLC):
-
Run a TLC (Eluent: Hexane/EtOAc/AcOH 60:35:5). The starting material (
~0.6) should be absent. -
Run LC-MS. You should observe a primary [M-H]- peak at 254 (mononitro isomers). If a peak at 299 (dinitro) is >5%, the quench was delayed.
-
-
Purification (Isomer Separation): Recrystallize the crude mixture from boiling glacial acetic acid. The 7-nitro isomer is generally less soluble and will crystallize first upon slow cooling to room temperature. The target 5-nitro isomer is recovered by concentrating the mother liquor and recrystallizing from an Ethanol/Water mixture.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 81402, 9H-fluorene-4-carboxylic acid." PubChem,[Link]
-
Lu, J., et al. "Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation." Green Chemistry, Royal Society of Chemistry, 2014.[Link]
-
Crivello, J. V., et al. "Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism." The Journal of Organic Chemistry, American Chemical Society, 2023.[Link]
improving the stability of 5-Nitro-9h-fluorene-4-carboxylic acid solutions
Subject: Stability, Solubilization, and Handling of CAS 7145-76-8 Audience: Medicinal Chemists, Analytical Scientists, and Formulation Engineers[1][2]
Introduction
Welcome to the Technical Support Center. You are likely working with 5-Nitro-9H-fluorene-4-carboxylic acid , a rigid tricyclic aromatic intermediate often used in the synthesis of antiviral agents (e.g., Tilorone analogs) or DNA-intercalating probes.[1][2]
This molecule presents a "perfect storm" of stability challenges:
-
Solubility: The hydrophobic fluorene core fights against the hydrophilic carboxylic acid.[2]
-
Oxidative Instability: The C9-methylene bridge is chemically "soft" and prone to oxidation.[2]
-
Photolability: The nitro group increases susceptibility to UV-induced degradation.[2]
This guide replaces generic advice with chemically grounded troubleshooting workflows.
Module 1: Solubilization & Precipitation
User Issue: "My solution precipitates immediately upon addition to aqueous buffer (PBS/Media)."
The Mechanism
The carboxylic acid at position C4 has a pKa of approximately 3.8 – 4.2 .[2]
-
At pH < 4: The molecule is protonated (neutral) and highly hydrophobic due to the fluorene backbone.[2] It will precipitate.
-
At pH > 6: The carboxylate anion forms, significantly improving solubility, but the hydrophobic core still requires assistance to prevent aggregation.[2]
Troubleshooting Protocol: The "Co-Solvent Step-Down"
Do not attempt to dissolve the solid directly into the buffer.[1][2] Follow this thermodynamic solubility workflow:
Step 1: Create the "Master Stock" [1][2]
-
Solvent: 100% DMSO (Anhydrous).[2]
-
Concentration: 10 mM to 50 mM.[2]
-
Action: Vortex for 30 seconds. The solution should be clear yellow.[2]
-
Note: If the stock is cloudy, sonicate at 40°C for 5 minutes.
-
Step 2: The Dilution (Critical Step) [1][2]
-
Target: Aqueous Buffer (e.g., PBS pH 7.4).[2]
-
Method: Add the DMSO stock dropwise to the buffer while vortexing rapidly.[2]
-
Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 10% for chemical assays.
Decision Tree: Solubilization Logic
Figure 1: Logic flow for preventing precipitation during solution preparation.
Module 2: Chemical Stability (Oxidation)
User Issue: "The solution changed color from bright yellow to deep orange/brown after 24 hours."
The Mechanism: C9-Oxidation
The most common degradation pathway for fluorenes is auto-oxidation at the C9 position .[1][2]
-
The methylene protons at C9 are weakly acidic (
in DMSO), but bases (even mild buffers) can facilitate proton abstraction. -
Once deprotonated, the fluorenyl anion reacts rapidly with dissolved molecular oxygen (
).[2] -
Result: Conversion to 5-nitro-9-fluorenone-4-carboxylic acid . Fluorenones are typically darker (orange/red) than their fluorene counterparts.[2]
Experimental Fix: Oxygen Exclusion
If your experiment lasts >4 hours, you must remove oxygen.[2]
| Parameter | Standard Condition (Unstable) | Optimized Condition (Stable) |
| Atmosphere | Ambient Air | Argon or Nitrogen Blanket |
| Solvent Gas | Dissolved | Degassed (Freeze-Pump-Thaw or Sparged) |
| Container | Clear vial with headspace | Amber vial, filled to top (min.[1][2] headspace) |
| Antioxidant | None | Add 1 mM Ascorbic Acid (if assay permits) |
Degradation Pathway Diagram
Figure 2: The auto-oxidation mechanism of the fluorene C9-methylene bridge leading to ketone formation.[1]
Module 3: Photostability
User Issue: "My HPLC peaks are showing unknown impurities after the sample sat on the bench."
The Mechanism: Nitro-Photochemistry
Nitro-aromatics are inherently photolabile.[1][2] Exposure to UV or intense visible light can trigger:
-
Nitro-to-Nitrite rearrangement.
-
Radical abstraction of the C9 proton (accelerating the oxidation described in Module 2).
Handling Protocol
-
Lab Environment: Avoid direct sunlight. If working in a high-UV environment (e.g., biosafety cabinet with UV on), wrap vials in aluminum foil.[1][2]
-
Storage: Store solid at -20°C. Store DMSO stocks at -20°C or -80°C. Never store aqueous dilutions; prepare them fresh.[1][2]
Module 4: Analytical QC (HPLC)
To verify the purity of your solution, use these specific HPLC conditions designed to separate the Fluorene (parent) from the Fluorenone (impurity).
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, sharpens peaks).[2]
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient:
-
Detection:
-
Expected Result: The oxidized impurity (Fluorenone) is generally less polar than the parent carboxylic acid (due to loss of H-bonding potential at C9 or intramolecular H-bonding) and may elute slightly later or exhibit a distinct UV spectrum shift.[1][2]
References
-
ChemicalBook. (2025).[2] 5-Nitro-9H-fluorene-4-carboxylic acid Product Properties and CAS 7145-76-8 Data. Retrieved from [1]
-
Study.com. (n.d.).[2] Oxidation of Fluorene to Fluorenone: Mechanism & Reaction. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024).[2] 9H-Fluorene-9-carboxylic acid Mass Spectrum and Stability Data. Retrieved from [1]
-
MDPI Molecules. (2018).[2] Recent Advances on Nitrofluorene Derivatives: Stability and Electron Acceptance. Retrieved from [1]
-
BenchChem. (2025).[2][3] Safety Data Sheet and Handling for Nitrofluorene Derivatives. Retrieved from [1]
Sources
troubleshooting fluorescence quenching with 5-Nitro-9h-fluorene-4-carboxylic acid
Technical Support Center: Fluorescence Quenching with 5-Nitro-9H-fluorene-4-carboxylic Acid
Executive Summary
Molecule: 5-Nitro-9H-fluorene-4-carboxylic acid (5-NFCA).
Primary Application: Collisional/Static Quencher for binding studies (DNA intercalation, Protein-Ligand interactions).
Key Challenge: The nitro group (
Part 1: Diagnostic Flowchart
Before altering your protocol, determine the root cause of your spectral anomaly using this logic flow.
Figure 1: Diagnostic logic for isolating quenching artifacts versus true molecular interactions.
Part 2: Troubleshooting Guides (Q&A)
Module A: Solubility & Preparation
Q: My solution becomes cloudy or the fluorescence baseline drifts upward when I add 5-NFCA. Is this quenching? A: No, this is likely Light Scattering caused by micro-precipitation.
-
The Science: 5-NFCA contains a carboxylic acid group (
). In acidic buffers (pH < 5) or high ionic strength non-buffered water, the protonated neutral form predominates, which has poor aqueous solubility. -
The Fix:
-
Ensure your buffer pH is
(PBS or Tris) to maintain the carboxylate anion form ( ). -
Dissolve the stock in DMSO (up to 10-20 mM), then dilute into the buffer. Keep final DMSO concentration < 1% to avoid denaturing protein targets.
-
Validation: Measure the absorption spectrum. A rising baseline at long wavelengths (>600 nm) indicates scattering/aggregation.
-
Module B: The Inner Filter Effect (Crucial)
Q: I see massive quenching (
-
The Science: Nitrofluorenes are yellow/orange. If 5-NFCA absorbs light at your fluorophore’s excitation wavelength (
) or emission wavelength ( ), it acts as a "filter," preventing light from reaching the fluorophore or the detector. -
The Protocol: You must apply the Lakowicz Correction Formula to every data point.
Protocol: IFE Correction
-
Measure Absorbance: For every concentration of 5-NFCA used in the fluorescence experiment, measure the Absorbance (OD) at exactly
and using a UV-Vis spectrophotometer (1 cm pathlength). -
Calculate Correction Factor (
): -
Corrected Fluorescence (
): Where is the raw intensity from the fluorometer.
| Concentration (µM) | Correction Factor | ||||
| 0 | 1000 | 0.00 | 0.00 | 1.00 | 1000 |
| 10 | 800 | 0.05 | 0.02 | 864 | |
| 50 | 400 | 0.25 | 0.10 | 596 |
Note: If
Module C: Mechanistic Analysis (Stern-Volmer)
Q: My Stern-Volmer plot (
-
The Science:
-
Linear: Pure dynamic (collisional) or pure static (complex) quenching.
-
Upward Curve: The quencher (5-NFCA) both collides with the fluorophore (dynamic) and binds to it (static). This is common with DNA intercalators or hydrophobic protein pockets.
-
-
The Fix: Fit your data to the extended Stern-Volmer equation:
Where is the dynamic quenching constant and is the static quenching constant (or sphere of action volume).
Q: Why is my probe not fluorescing? I thought 5-NFCA was a dye. A: 5-NFCA is generally non-fluorescent .
-
The Science: The nitro group induces rapid Intersystem Crossing (ISC) from the Singlet excited state (
) to the Triplet state ( ), bypassing fluorescence emission. -
Exception: If you see strong fluorescence, your nitro group may have been reduced to an amino group (
) by reducing agents (DTT, -mercaptoethanol) in your buffer. This converts the molecule into 5-amino-9H-fluorene-4-carboxylic acid, which is highly fluorescent. -
Validation: Check your buffer composition. Remove reducing agents to restore quenching behavior.
Part 3: Mechanism of Action Diagram
Understanding the electron flow is critical for interpreting data.
Figure 2: The dual mechanism of quenching. The nitro group acts as an electron sink, facilitating non-radiative decay pathways.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The definitive source for Stern-Volmer derivation and Inner Filter Effect correction formulas).
-
Airinei, A., et al. (2011).[3] Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures, 6(3), 1265-1272.[3] (Demonstrates the upward curvature/sphere of action model in nitro-aromatic quenching).
-
Mishra, A., et al. (2021).[4] Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports, 11, 19395. (Validates the electron transfer mechanism and IFE correction in nitro-quenching systems).
-
Fonseca, T., et al. (2022). Revisiting the non-fluorescence of nitroaromatics. Journal of Materials Chemistry C. (Explains the Intersystem Crossing mechanism specific to nitro-containing rings).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enhanced fluorescence quenching for p-nitrophenol in imidazolium ionic liquids using a europium-based fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of 5-Nitro-9h-fluorene-4-carboxylic Acid Assays
Welcome to the technical support center for assays involving 5-Nitro-9h-fluorene-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to enhance the sensitivity and reliability of your experimental results.
Introduction: The Chemistry of Detection
5-Nitro-9h-fluorene-4-carboxylic acid is a member of the nitroaromatic family of compounds. A primary application for this and similar molecules is in the detection of nitroreductase (NTR) activity, a key biomarker for hypoxic conditions in solid tumors.[1][2] The principle of detection often relies on a "turn-on" fluorescence mechanism. The nitro group (—NO₂) acts as a fluorescence quencher, typically through a process called Photoinduced Electron Transfer (PET).[2][3][4] In the presence of a nitroreductase enzyme and a cofactor like NADH, the nitro group is reduced to an amino group (—NH₂). This transformation disrupts the PET process, "turning on" the fluorescence of the fluorene core.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using 5-Nitro-9h-fluorene-4-carboxylic acid in a nitroreductase (NTR) assay?
A1: The assay is based on the enzymatic conversion of the non-fluorescent 5-Nitro-9h-fluorene-4-carboxylic acid into a fluorescent product. The nitro group on the fluorene backbone quenches its intrinsic fluorescence. Nitroreductase, in the presence of a cofactor such as NADH, catalyzes the reduction of the nitro group to an amino group. This chemical modification eliminates the quenching effect, resulting in a "turn-on" of fluorescence, which is directly proportional to the NTR activity.[1][5]
Q2: Why is my background fluorescence high?
A2: High background fluorescence can stem from several sources. Autofluorescence from biological samples (e.g., cells, tissues) is a common issue.[1] Additionally, the purity of your 5-Nitro-9h-fluorene-4-carboxylic acid is crucial; impurities that are inherently fluorescent can elevate the background. Finally, the assay buffer itself or other components might contribute to the background signal.
Q3: What is the optimal excitation and emission wavelength for the reduced form of 5-Nitro-9h-fluorene-4-carboxylic acid?
A3: The exact spectral properties of the amino-fluorene derivative should be determined empirically. However, based on the spectral characteristics of similar fluorene derivatives, the excitation is likely to be in the range of 380-420 nm, with emission in the 450-550 nm range.[6] It is highly recommended to perform a full excitation and emission scan of the fully converted product to determine the optimal wavelengths for your specific experimental setup.
Q4: Can I use NADPH instead of NADH as a cofactor?
A4: While many nitroreductases can utilize either NADH or NADPH, the efficiency can vary significantly between different enzymes.[7] For consistent and optimal results, it is best to use the preferred cofactor for your specific nitroreductase. If this is unknown, a side-by-side comparison of NADH and NADPH should be performed.
Q5: How can I be sure that the observed signal is from NTR activity and not from other reducing agents in my sample?
A5: This is a critical control experiment. To test for specificity, you should run parallel assays in the absence of the nitroreductase enzyme and in the absence of the NADH cofactor. Additionally, testing against other biological reductants present in your sample can confirm the specificity of the probe for NTR.[1][8]
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
| Potential Cause | Recommended Action | Scientific Rationale |
| Inactive Nitroreductase Enzyme | 1. Use a fresh aliquot of the enzyme. 2. Ensure proper storage conditions (typically -20°C or -80°C). 3. Verify enzyme activity with a known positive control substrate. | Enzymes are sensitive to temperature fluctuations and freeze-thaw cycles, which can lead to denaturation and loss of activity.[9] |
| Insufficient Cofactor (NADH) | 1. Prepare fresh NADH solution for each experiment. 2. Increase the concentration of NADH in the reaction. | NADH is prone to degradation, especially in solution. The enzymatic reaction is dependent on a sufficient supply of the reducing equivalent.[1][8] |
| Sub-optimal Assay Conditions (pH, Temperature) | 1. Verify that the assay buffer pH is within the optimal range for your NTR (typically pH 7.0-7.5). 2. Ensure the incubation temperature is optimal for the enzyme (usually 25°C or 37°C).[10] | Enzyme activity is highly dependent on pH and temperature. Deviations from the optimal conditions can significantly reduce the reaction rate.[9] The pKa of amine buffers like Tris are particularly sensitive to temperature changes.[10][11] |
| Incorrect Instrument Settings | 1. Confirm the excitation and emission wavelengths are set correctly for the amino-fluorene product. 2. Optimize the gain settings on your fluorescence plate reader to maximize signal without saturating the detector.[9] | Incorrect wavelength settings will result in inefficient excitation and/or detection of the fluorescent signal. Improper gain settings can lead to either a weak signal or detector saturation. |
| Low Concentration of 5-Nitro-9h-fluorene-4-carboxylic acid | Increase the concentration of the substrate. | The reaction rate is dependent on the substrate concentration, following Michaelis-Menten kinetics.[12] |
Issue 2: High Background Fluorescence
| Potential Cause | Recommended Action | Scientific Rationale |
| Autofluorescence from Sample | 1. Include a control sample without the fluorescent probe to measure the intrinsic fluorescence. 2. If possible, use a plate reader with time-resolved fluorescence capabilities to minimize short-lived background fluorescence. | Biological samples often contain endogenous fluorophores that can interfere with the assay.[1] |
| Impure 5-Nitro-9h-fluorene-4-carboxylic acid | 1. Check the purity of your compound (e.g., by HPLC). 2. If necessary, purify the compound before use. | Fluorescent impurities in the substrate stock will lead to a high background signal that is independent of enzyme activity. |
| Light Scattering | 1. Centrifuge your samples to pellet any precipitates before measuring fluorescence. 2. Ensure all components are fully dissolved in the assay buffer. | Particulate matter in the sample can scatter the excitation light, leading to an artificially high fluorescence reading. |
| Contaminated Assay Buffer or Reagents | 1. Use high-purity, sterile-filtered buffers. 2. Prepare fresh reagent solutions. | Contaminants in the assay components can be a source of background fluorescence. |
Issue 3: Poor Reproducibility
| Potential Cause | Recommended Action | Scientific Rationale |
| Pipetting Inaccuracies | 1. Use calibrated pipettes. 2. Prepare a master mix of reagents to minimize pipetting errors between wells. | Small variations in the volumes of enzyme, substrate, or cofactor can lead to significant differences in the reaction rate. |
| Temperature Gradients Across the Plate | 1. Allow the plate and all reagents to equilibrate to the incubation temperature before starting the reaction. 2. Avoid placing the plate on a cold or hot surface.[9] | Temperature fluctuations across the microplate can cause well-to-well variability in enzyme activity. |
| Edge Effects in Microplates | 1. Avoid using the outer wells of the plate, as they are more prone to evaporation. 2. Use a plate sealer for long incubation times.[9] | Evaporation can concentrate the reactants in the outer wells, leading to artificially higher reaction rates. |
| Instability of 5-Nitro-9h-fluorene-4-carboxylic acid or its Reduced Product | 1. Prepare stock solutions fresh and protect them from light. 2. Assess the stability of the fluorescent product over the course of the experiment. | The stability of the substrate and product is crucial for obtaining consistent results. Carboxylic acids can sometimes have limited stability in certain aqueous environments.[13][14] |
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general framework for a nitroreductase assay using 5-Nitro-9h-fluorene-4-carboxylic acid. It is essential to optimize the concentrations of the enzyme and substrate for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl or phosphate buffer, pH 7.4. Ensure the buffer is at room temperature before use.
-
5-Nitro-9h-fluorene-4-carboxylic acid Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in small aliquots at -20°C, protected from light.
-
NADH Stock Solution: Prepare a 10 mM stock solution in the assay buffer. This solution should be made fresh for each experiment.
-
Nitroreductase Enzyme: Dilute the enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice during preparation.[9]
2. Assay Procedure (96-well plate format):
-
Prepare the Reaction Mixture: In each well of a black, clear-bottom 96-well plate, prepare the reaction mixture as described in the table below. It is recommended to prepare a master mix to improve reproducibility.
| Component | Volume (µL) | Final Concentration |
| Assay Buffer | Varies | - |
| 5-Nitro-9h-fluorene-4-carboxylic acid (from stock) | 1 | 10 µM |
| NADH (from stock) | 2 | 200 µM |
| Sample/Nitroreductase | 10 | Varies |
| Total Volume | 100 µL |
-
Controls:
-
No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer.
-
No Substrate Control: Replace the 5-Nitro-9h-fluorene-4-carboxylic acid solution with an equal volume of DMSO.
-
No Cofactor Control: Replace the NADH solution with an equal volume of assay buffer.
-
-
Initiate the Reaction: Add the nitroreductase enzyme to the wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular time intervals (for kinetic assays) or at a fixed endpoint (for endpoint assays) using a fluorescence plate reader. Use the empirically determined optimal excitation and emission wavelengths.
3. Data Analysis:
-
Subtract Background: Subtract the fluorescence intensity of the no-enzyme control from all other readings.
-
Kinetic Analysis: For kinetic assays, plot the fluorescence intensity versus time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.
-
Endpoint Analysis: For endpoint assays, compare the background-subtracted fluorescence intensities of your samples.
Visualizing the Mechanisms and Workflow
Mechanism of "Turn-On" Fluorescence
The following diagram illustrates the principle of fluorescence activation in a nitroreductase assay.
Sources
- 1. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Recent progress in small molecule fluorescent probes for nitroreductase [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. carlroth.com [carlroth.com]
- 12. researchgate.net [researchgate.net]
- 13. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJNANO - Carboxylic acids and light interact to affect nanoceria stability and dissolution in acidic aqueous environments [beilstein-journals.org]
reaction condition optimization for fluorenone synthesis
Executive Summary & Method Selection
Welcome to the Technical Support Hub for fluorene oxidation. This guide moves beyond generic textbook procedures to address the specific kinetic and thermodynamic bottlenecks researchers face when scaling this oxidation.
We focus on two primary methodologies: Catalytic Aerobic Oxidation (NHPI-mediated) for difficult/substituted substrates, and Base-Mediated Aerobic Oxidation for green, high-efficiency synthesis of the parent fluorenone.
Method Comparison Matrix
| Feature | Method A: NHPI/Co(OAc)₂ (Ishii Oxidation) | Method B: Base-Mediated (KOH/Air) |
| Mechanism | Radical Chain Oxidation (PINO radical) | Carbanion Oxidation |
| Substrate Scope | Broad (tolerates electron-withdrawing groups) | Limited (sensitive to base-labile groups) |
| Reaction Temp | 60°C – 100°C | Room Temperature (25°C) |
| Key Risk | Catalyst deactivation; Peroxide buildup | Exothermicity; Phase transfer limitations |
| Green Metric | Moderate (requires metal co-catalyst) | High (Metal-free, ambient air) |
Standard Operating Protocols (SOPs)
Protocol A: NHPI-Mediated Radical Oxidation
Best for: Substituted fluorenes or when strict neutrality is required.
Reagents:
-
Substrate: Fluorene (10 mmol)
-
Catalyst: N-Hydroxyphthalimide (NHPI) (10 mol%)
-
Co-Catalyst: Co(OAc)₂ (0.5 mol%)
-
Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)
-
Oxidant: O₂ balloon (1 atm)
Workflow:
-
Dissolution: Dissolve fluorene in MeCN (5 mL/mmol). Add NHPI and Co(OAc)₂. The solution should appear pale pink/purple.
-
Activation: Purge the headspace with O₂. Heat to 75°C.
-
Initiation: A color change to dark brown/green indicates the formation of the PINO radical and Co(III) species.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Fluorene (
) converts to fluorenone ( ). -
Quench: Cool to RT. Add aqueous Na₂S₂O₃ to quench peroxides.
Protocol B: Green Base-Mediated Oxidation
Best for: High-throughput synthesis of unsubstituted fluorenone.
Reagents:
-
Substrate: Fluorene (10 mmol)
-
Base: KOH (powdered, 2-3 equiv)
-
Solvent: THF or Toluene (with phase transfer catalyst like Aliquat 336)
-
Oxidant: Ambient Air
Workflow:
-
Setup: Dissolve fluorene in THF.
-
Addition: Add powdered KOH vigorously stirring. The mixture will turn dark orange/red (fluorenyl anion formation).
-
Oxidation: Open the flask to air or bubble air through the solution. Stir rapidly to maximize gas-liquid mass transfer.
-
Completion: The deep red anion color fades to the yellow of fluorenone upon completion (usually < 4 hours).
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Category 1: Yield & Conversion Issues
Q: My NHPI reaction stalled at 60% conversion. Adding more NHPI didn't help. Why? A: This is likely Radical Quenching .
-
The Science: The PINO radical is unstable. If O₂ mass transfer is too slow, the radical decomposes rather than propagating the chain.
-
The Fix: Do not just add solid NHPI. You must re-introduce the initiator effect. Add a fresh mol% of Co(OAc)₂ along with the NHPI and increase the stirring speed to >800 RPM to ensure the solution is O₂-saturated.
Q: In the Base-Mediated method, I see a persistent dark red color, but no product forms. A: You have Oxygen Starvation .
-
The Science: The dark red color is the stable fluorenyl anion. It is waiting for oxygen.[1] If the color persists, it means the rate of O₂ dissolution is lower than the rate of anion formation.
-
The Fix: Switch from a balloon to an active bubbler, or use a baffled flask to increase surface area. The reaction is diffusion-controlled.
Category 2: Selectivity & Purity
Q: I am detecting a ring-opened byproduct (Diphenic acid derivatives). A: This is Over-Oxidation .
-
The Science: Fluorenone is relatively stable, but under harsh oxidative conditions (high temp + strong oxidant), the C9-carbonyl can direct Baeyer-Villiger type oxidations or ring cleavage.
-
The Fix:
-
Temperature: Lower reaction temperature by 10°C.
-
Quenching: Do not let the reaction stir overnight "for good measure." Quench immediately upon TLC completion.
-
Q: How do I separate trace unreacted fluorene from the product without column chromatography? A: Utilize Solubility Switching .
-
The Protocol: Fluorenone is significantly more polar than fluorene.
-
Evaporate the reaction solvent.
-
Recrystallize from Ethanol or Isopropanol. Fluorene is poorly soluble in cold alcohol, while fluorenone crystallizes as bright yellow needles upon cooling.
-
Alternatively, form the hydrazone derivative (using hydrazine) which precipitates instantly, then hydrolyze back to the ketone (though this adds steps).
-
Visualizing the Mechanism & Troubleshooting Logic
Diagram 1: Mechanistic Pathways (Radical vs. Anionic)
This diagram contrasts the two protocols, highlighting the critical intermediate species (PINO radical vs. Fluorenyl Anion) that dictate reaction conditions.
Caption: Comparison of the Radical Chain Mechanism (Method A) versus the Anionic Oxidation Mechanism (Method B). Note the distinct intermediates: Red/Orange Anion vs. Transient Radical.
Diagram 2: Troubleshooting Decision Tree
Use this flow to diagnose low yields or impurities.
Caption: Diagnostic workflow for identifying the root cause of reaction failure based on visual cues (color) and TLC data.
References
-
Ishii, Y., et al. (1995). "Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI) as a New Catalyst." Journal of Organic Chemistry.
-
Houlding, T., & Rebrov, E. (2012). "Application of Catalytic Aerobic Oxidation in Flow: A Review." Organic Process Research & Development.
-
Li, H., et al. (2020). "Aerobic Oxidation of Fluorene to Fluorenone over Copper-Doped Co3O4 with a High Specific Surface Area." ACS Sustainable Chemistry & Engineering.[2][3] [3]
-
Gao, S., et al. (2015). "Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation."[4] Green Chemistry.
Sources
purification of aromatic carboxylic acids
Technical Support Center: Purification of Aromatic Carboxylic Acids
Status: Operational Ticket Queue: Open Authorized Personnel: Researchers, Process Chemists, Drug Development Scientists
Mission Statement
Welcome to the Technical Support Center. This guide addresses the (e.g., benzoic acid, salicylic acid, terephthalic acid). Unlike aliphatic acids, aromatic acids exhibit unique behaviors—such as
Below you will find validated protocols, troubleshooting decision trees, and causal explanations designed to ensure high-purity isolation.
Module 1: Acid-Base Extraction (The Chemical Switch)
Core Principle: Solubility switching based on pH.
Aromatic carboxylic acids are hydrophobic (soluble in organics, insoluble in water) in their protonated form (
The "Rule of 3": To ensure >99.9% extraction efficiency, the aqueous pH must be:
-
Extraction:
pKa + 3 (Deprotonation) -
Precipitation:
pKa - 3 (Protonation)
Note: Most aromatic carboxylic acids have a pKa between 4.0 and 5.0.
Protocol A: Differential Extraction (Separating Acids from Phenols)
Target: Separating a carboxylic acid (pKa ~4.[1]2) from a phenol (pKa ~10) and neutral impurities.
-
Dissolution: Dissolve crude mixture in a water-immiscible solvent (Ethyl Acetate or Diethyl Ether).
-
First Wash (Bicarbonate): Extract with 5% aqueous
(pH ~8.5). -
Separation: Collect the aqueous layer (contains Target).[5]
-
Acidification: Slowly add 6M HCl to the aqueous layer while stirring until pH < 1.
-
Validation: Use pH paper. The solution should turn cloudy as the free acid precipitates.
-
-
Filtration: Vacuum filter the precipitate. Wash with ice-cold water to remove residual salts.
Troubleshooting Guide: Extraction Failures
| Symptom | Probable Cause | Corrective Action |
| Emulsion (Rag Layer) | Similar densities or presence of surfactants. | 1. Add brine (sat. NaCl) to increase aqueous density.2. Filter the emulsion through a pad of Celite.3. Wait (time is a reagent). |
| No Precipitate on Acidification | Volume of water is too high (product is slightly soluble). | 1. Cool the solution to 0°C (solubility decreases with T).2. Saturate with NaCl ("salting out").3. Back-extract into ether, dry (MgSO4), and evaporate. |
| "Oil" forms instead of solid | Impurities lowered the melting point below ambient T. | See Module 2 ("Oiling Out"). |
Workflow Visualization: Differential Extraction
Figure 1: Differential extraction logic utilizing pKa differences to isolate aromatic carboxylic acids from phenolic impurities.
Module 2: Recrystallization & The "Oiling Out" Crisis
The Issue: Aromatic acids often "oil out" (Liquid-Liquid Phase Separation) rather than crystallize. This happens when the compound's melting point in the solvent mixture is lower than the saturation temperature.
Causality:
-
Impurities: Act as solvents, depressing the melting point.
-
Cooling Rate: Rapid cooling pushes the system into a labile zone where amorphous oil droplets form faster than the crystal lattice can organize.
Protocol B: Anti-Oiling Recrystallization
-
Solvent Selection: Choose a solvent where the acid is soluble hot but insoluble cold.
-
Common Systems: Water (for benzoic acid), Toluene (for hydrophobic aromatics), Ethanol/Water (universal).
-
-
Dissolution: Heat to near boiling. Use the minimum amount of solvent.
-
Clarification (Optional): If colored, add Activated Charcoal (1-2% w/w). Stir hot for 5 mins, then filter hot through Celite.
-
Warning: Aromatic acids adsorb strongly to charcoal. Do not use excess charcoal, or yield will plummet [1].
-
-
Nucleation Control: Remove from heat.
-
Critical Step: If oil droplets appear, reheat until clear. Add a "seed crystal" of the pure acid.
-
Cooling: Allow to cool to room temperature slowly (wrap flask in foil/towel).
-
-
Harvest: Filter and dry.
Troubleshooting Guide: Oiling Out
| Scenario | Immediate Fix |
| Oiling out occurs immediately upon cooling | Reheat to dissolve oil. Add more solvent (dilution raises the effective oiling-out temperature). Add seed crystals at the cloud point. |
| Product remains an oil at room temp | Trituration: Scratch the glass with a glass rod to induce nucleation. Add a "bad" solvent (e.g., Hexane) dropwise to force lattice formation. |
| Crystals are colored/impure | Occlusion: Impurities are trapped inside the crystal. Recrystallize again from a different solvent system (e.g., switch from Toluene to EtOH/Water). |
Decision Tree: Solving Oiling Out
Figure 2: Logic flow for intervening when Liquid-Liquid Phase Separation (Oiling Out) is detected.
Module 3: Sublimation (High-Purity Polish)
Context: Many aromatic carboxylic acids sublime before melting or have high vapor pressures just below their melting points. This is an excellent method to remove non-volatile salts and polymeric "tars" without using solvents [2].
Protocol C: Vacuum Sublimation Best for: Small scale (<10g), removing salts, or when the compound is water-sensitive.
-
Setup: Place crude solid in the bottom of a sublimation apparatus (cold finger).
-
Vacuum: Apply high vacuum (< 0.1 mmHg).
-
Why: Reduces the sublimation temperature, preventing thermal decomposition.
-
-
Heating: Heat the bottom flask using an oil bath.
-
Target Temp:
. Do not melt the solid!
-
-
Collection: Pure crystals grow on the cold finger (cooled by water or dry ice/acetone).
-
Harvest: Stop heat, break vacuum carefully with inert gas (Nitrogen), and scrape crystals.
Module 4: FAQ & Quick Fixes
Q: My aromatic acid smells like the solvent (e.g., Toluene) even after drying. A: Aromatic acids can form solvates (inclusion complexes) due to lattice matching with aromatic solvents.
-
Fix: Dry in a vacuum oven at
or recrystallize once from a non-aromatic solvent (e.g., water or methanol) to displace the toluene.
Q: The acid purity is 98% by HPLC, but it's slightly yellow. A: Trace oxidation products (quinones) are highly colored.
-
Fix: Wash the solid with cold solvent. If that fails, perform a charcoal filtration (Protocol B, Step 3). Note: Recrystallization alone often fails to remove these due to structural similarity (co-crystallization).
Q: Can I use silica gel chromatography? A: Yes, but aromatic acids streak on silica due to hydrogen bonding with silanols.
-
Fix: Add 1% Acetic Acid or Formic Acid to your eluent (e.g., 1% AcOH in Hexane/EtOAc). This suppresses ionization and sharpens the peak.
References
-
NIH National Library of Medicine. (2006). Adsorption of aromatic organic acids onto high area activated carbon cloth. PubMed. [Link]
-
Dirri, F., et al. (2016).[6] Piezoelectric crystal microbalance measurements of enthalpy of sublimation of C2–C9 dicarboxylic acids. Atmospheric Measurement Techniques. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link][2]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. study.com [study.com]
- 6. amt.copernicus.org [amt.copernicus.org]
Validation & Comparative
A Comparative Guide to Nitroreductase Probes: Evaluating Established Fluorophores and Introducing a Novel Fluorene-Based Candidate
For researchers in oncology, microbiology, and drug development, the sensitive and specific detection of nitroreductase (NTR) activity is paramount. This family of enzymes, upregulated in hypoxic environments characteristic of solid tumors and present in various bacteria, serves as a critical biomarker for disease states and a target for therapeutic intervention.[1][2] The development of fluorogenic probes that are activated by NTR has provided invaluable tools for elucidating the roles of these enzymes in biological systems.
This guide provides an in-depth comparison of commonly employed nitroreductase probes, evaluating their performance based on available experimental data. Furthermore, we introduce 5-Nitro-9h-fluorene-4-carboxylic acid as a novel, yet unvalidated, candidate for NTR detection, exploring its potential advantages based on the unique photophysical properties of the fluorene scaffold.
The Principle of Nitroreductase-Activated Fluorescent Probes
The majority of fluorescent probes for NTR operate on a "turn-on" mechanism. A fluorophore is chemically modified with a nitroaromatic group, which acts as a fluorescence quencher. In the presence of nitroreductase and a reducing cofactor such as NADH or NADPH, the nitro group is reduced to an amino group.[2] This conversion disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity, which can be correlated with NTR activity.
The choice of the core fluorophore is critical, as it dictates the photophysical properties of the probe, including its brightness, photostability, and spectral characteristics. This guide will focus on three widely used classes of fluorophores in NTR probe design: coumarins, quinoxalines, and BODIPY dyes.
A Comparative Analysis of Established Nitroreductase Probes
The selection of an appropriate NTR probe is contingent on the specific experimental requirements, such as the desired sensitivity, the biological system under investigation, and the available instrumentation. Below is a comparative overview of the most common classes of NTR probes.
| Probe Class | Reporter Molecule | Detection Principle | Advantages | Disadvantages |
| Nitrocoumarins | Aminocoumarin | Fluorescence "turn-on" | Good photostability, excellent cell permeability.[1] | Limited data on quantum yield and kinetic parameters for specific derivatives.[1] |
| Nitro-Quinoxaline Derivatives | Amino-Quinoxaline | Fluorescence "turn-on" | Large Stokes shift, high sensitivity (low limit of detection).[1] | May require more complex multi-step synthesis. |
| BODIPY-Based Probes | BODIPY Dye | Fluorescence "turn-on" | High quantum yields, high molar extinction coefficients, narrow emission bands.[3][4] | Can be prone to aggregation in aqueous environments. |
| Near-Infrared (NIR) Probes | Cyanine Dyes (e.g., Cy7) | Ratiometric or "turn-on" | Deep tissue penetration, suitable for in vivo imaging.[4][5] | May have lower quantum yields compared to visible light probes.[1] |
| Reversible Probes | Benzocoumarin derivative | Reversible binding | Enables real-time monitoring of active enzyme levels.[6] | More complex design and mechanism. |
Table 1: Comparison of Common Nitroreductase Probe Classes. This table summarizes the key features of different classes of fluorescent probes for nitroreductase detection, highlighting their respective advantages and disadvantages to aid researchers in probe selection.
Quantitative Performance Data
A direct quantitative comparison of the performance of different nitroreductase probes is challenging due to variations in experimental conditions across different studies. However, the following table compiles available data on key photophysical properties of the activated (amino) forms of representative probes from each class.
| Activated Fluorophore | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 7-Amino-4-methylcoumarin | ~373 | ~450 | ~0.73[7] | ~23,500[7] |
| Amino-Quinoxaline Derivative | ~350-400 | ~430-580 | ~0.5-0.8 (in organic solvents)[1] | High, but specific values vary |
| Activated BODIPY Probe | ~500-580 | ~510-600 | Often approaching 1.0[3] | >80,000[3] |
| Activated NIR (Cy7) Probe | ~745 | ~773 | Varies, can be lower than visible probes | High, characteristic of cyanine dyes |
Table 2: Photophysical Properties of Activated Nitroreductase Probes. This table presents a summary of the key photophysical parameters for the activated forms of common nitroreductase probes. Data is compiled from various sources and should be considered as representative values.
Introducing a Novel Candidate: 5-Nitro-9h-fluorene-4-carboxylic acid
While coumarin, quinoxaline, and BODIPY-based probes have proven utility, the exploration of novel fluorophore scaffolds is crucial for advancing the field. We propose 5-Nitro-9h-fluorene-4-carboxylic acid as a promising, yet unvalidated, candidate for nitroreductase detection.
Potential Advantages of a Fluorene-Based Probe:
-
High Quantum Yield: The rigid, planar structure of the fluorene ring system is conducive to high fluorescence efficiency.
-
Photostability: Fluorene derivatives are generally more photostable than many other fluorophores, which is advantageous for long-term imaging experiments.
-
Tunable Properties: The fluorene scaffold can be readily functionalized at various positions to fine-tune its spectral properties and solubility.
Further research is required to synthesize and characterize 5-Nitro-9h-fluorene-4-carboxylic acid and its amino derivative to validate its efficacy as a nitroreductase probe.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments utilizing nitroreductase probes.
In Vitro Nitroreductase Assay
This protocol provides a general framework for measuring NTR activity in a cell-free system.
Materials:
-
Nitroreductase enzyme (e.g., from E. coli)
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
NADH or NADPH stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the fluorescent probe stock solution to the desired final concentration (e.g., 5-10 µM) in assay buffer.
-
Dilute the NADH/NADPH stock solution to the desired final concentration (e.g., 100-200 µM) in assay buffer.
-
Prepare a series of dilutions of the nitroreductase enzyme in assay buffer.
-
-
Set up the Reaction:
-
In a 96-well black microplate, add the assay buffer.
-
Add the diluted fluorescent probe to each well.
-
Add the diluted NADH/NADPH solution to each well.
-
Include control wells containing no enzyme.
-
-
Initiate the Reaction:
-
Add the nitroreductase enzyme dilutions to the respective wells.
-
-
Measure Fluorescence:
-
Immediately begin kinetic measurements using a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen probe.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a specific time (e.g., 30-60 minutes) before measuring the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
For kinetic assays, plot the fluorescence intensity against time. The initial rate of the reaction is the slope of the linear portion of the curve.
-
For endpoint assays, plot the final fluorescence intensity against the enzyme concentration.
-
Cellular Imaging of Nitroreductase Activity
This protocol outlines a general procedure for imaging NTR activity in cultured cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes or imaging plates
-
Fluorescent probe stock solution (1-10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Induction of Hypoxia (Optional): To increase NTR expression, cells can be cultured under hypoxic conditions (e.g., 1% O₂) or treated with a hypoxia-mimicking agent like cobalt chloride (CoCl₂) for 4-24 hours prior to imaging.[10]
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in serum-free medium or PBS (final concentration typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C for 15-60 minutes.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with warm PBS or live-cell imaging solution to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
Visualizations
The following diagrams illustrate the fundamental principles and workflows described in this guide.
Caption: Enzymatic activation of a nitroreductase probe.
Caption: General workflow for an in vitro nitroreductase assay.
Conclusion
The selection of a fluorescent probe for nitroreductase detection is a critical decision that can significantly impact experimental outcomes. This guide has provided a comparative overview of established probe classes, highlighting their respective strengths and weaknesses. While nitrocoumarins, nitro-quinoxalines, and BODIPY-based probes are all effective tools, their optimal applications differ. For researchers seeking to push the boundaries of NTR detection, the exploration of novel scaffolds like the proposed 5-Nitro-9h-fluorene-4-carboxylic acid may offer new avenues for developing probes with enhanced performance characteristics. As with any scientific tool, a thorough understanding of the underlying principles and careful experimental design are essential for obtaining reliable and meaningful results.
References
- BenchChem. (2025).
- Yuan, L., Lin, W., Zheng, K., & He, L. (2013). A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging. Analyst, 138(14), 4052-4058.
- BenchChem. (2025). Application Notes: Nitro Dyes for Cellular Imaging and Fluorescence Microscopy. BenchChem.
- BenchChem. (2025).
- Demchenko, A. P. (2004). Intramolecular Fluorescence Quenching of Crowned 7-aminocoumarins as Potential Fluorescent Chemosensors. Journal of Fluorescence, 14(2), 147-154.
- Kim, H. N., Lee, M. H., Kim, H. J., Kim, J. S., & Yoon, J. (2008). A new trend in rhodamine-based chemosensors: application of FRET to ratiometric sensing. Chemical Society Reviews, 37(8), 1465-1472.
- Melo, E. C. C., & da Silva, J. P. (2025). Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. Journal of Photochemistry and Photobiology A: Chemistry, 481, 114942.
- BenchChem. (2025).
- Mao, X., Liu, Y., Zeng, J., Wang, X., Islam, M. M., Chen, M., ... & Feng, X. (2022). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry, 100(4), 283-291.
- BenchChem. (2025). Unveiling the Luminescence of 7-Aminocoumarin Dyes: A Technical Guide to their Spectral Properties. BenchChem.
- AAT Bioquest. (n.d.). Extinction Coefficient [AMC (7-Amino-4-methylcoumarin)].
- Wiśniewski, Ł., Deperasińska, I., Szemik-Hojniak, A., & Hojniak, S. (2010). Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations. The Journal of Physical Chemistry B, 114(40), 12965-12976.
- Kim, G., Kim, D., & Kim, Y. (2025). Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. Advanced Science, 12(42), 2508689.
- Liu, T. W., Chen, Y. T., & Lim, C. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1088.
- Pavić, M., Molčanov, K., & Kojić-Prodić, B. (2010). Experimental and theoretical investigation of the structure and nucleophilic properties of 4-aminocoumarin. ARKIVOC, 2010(10), 62-76.
- Li, Y., Wang, R., Wang, G., Zhang, Y., & Wang, C. (2020). One Step Synthesis of Red-Emitting Fluorescence Turn-On Probe for Nitroreductase and Its Application to Bacterial Detection and Oral Cancer Cell Imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 241, 118637.
-
Zhao, J., Wang, L., & Sun, Y. (2018). Photophysical properties of quinoxaline-fused[11]carbohelicene derivatives. The Journal of Physical Chemistry C, 122(25), 13618-13626.
- Jacquemin, D., & Adamo, C. (2011). Coumarins: Spectroscopic measurements and first principles calculations of C4‐substituted 7‐aminocoumarins.
- BenchChem. (2025). Photophysical properties of substituted 7-Aminoquinolin-8-ol. BenchChem.
- Wang, H., Zhang, R., & Li, Z. (2016). Real-Time Bioluminescence Imaging of Nitroreductase in Mouse Model. Analytical Chemistry, 88(12), 6241-6246.
- Reinfelds, M., Pudavar, H. E., & Prasad, P. N. (2006). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging.
- Kamthong, T., Khaikate, O., Naradun, N., Chueakwon, P., & Ratananikom, K. (2025). A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species.
- Giraud, M., A. A. D., & G. A. B. (2024).
- Zhang, Y., Li, Y., & Wang, C. (2022). A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. RSC Advances, 12(38), 24823-24829.
- Reinfelds, M., Pudavar, H. E., & Prasad, P. N. (2006). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging.
- Thermo Fisher Scientific. (n.d.). BODIPY Dye Series—Section 1.4. Thermo Fisher Scientific.
- Yuan, L., Lin, W., Zheng, K., & He, L. (2018). Recent progress in small molecule fluorescent probes for nitroreductase.
- Chen, Y., Liu, T. W., & Lim, C. (2025). In Vivo Nitroreductase Imaging via Fluorescence and Chemical Shift Dependent F NMR.
- Munkholm, C., Parkinson, D. R., & Walt, D. R. (1990). Absorption (a) and fluorescence (b) spectra of the 5′-aminofluorescein... Journal of the American Chemical Society, 112(7), 2608-2612.
- Morsby, J. J., Zhang, Z., Burchett, A., Datta, M., & Smith, B. D. (2024). Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. Chemical Science, 15(10), 3634-3642.
- Kamthong, T., Khaikate, O., Naradun, N., Chueakwon, P., & Ratananikom, K. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega, 10(1), 123-130.
- Jain, N., Kolbanovskiy, A., Amin, S., & Patel, D. J. (2008). Fluorescence Probing of Aminofluorene-Induced Conformational Heterogeneity in DNA Duplexes. Chemical Research in Toxicology, 21(2), 445-452.
- Yagci, Y., & Aydin, M. (2012). (A) Normalized excitation (a) and emission (b) fluorescence spectra of fluorenecarboxylic acid. Macromolecules, 45(12), 5025-5032.
- Oregon Medical Laser Center. (n.d.). Coumarin 1. OMLC.
- Richter, H. J. (1953). 9-fluorenecarboxylic acid. Organic Syntheses, 33, 37.
- PrepChem. (n.d.). Synthesis of fluorene-9-carboxylic acid. PrepChem.com.
- Process for the preparation of fluorene-9-carboxylic acid. U.S.
- BenchChem. (2025).
- Li, J., Wang, J., & Zhang, X. (2018). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 8(21), 11463-11470.
Sources
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- 4. Recent progress in small molecule fluorescent probes for nitroreductase [html.rhhz.net]
- 5. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 7. omlc.org [omlc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Fluorescence Probing of Aminofluorene-Induced Conformational Heterogeneity in DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Validation of 5-Nitro-9H-fluorene-4-carboxylic acid (5-NFCA) Analytical Assays: A Comparative Guide for API Development
Topic: Validation of a 5-Nitro-9H-fluorene-4-carboxylic acid (5-NFCA) Analytical Assay Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical development, 5-Nitro-9H-fluorene-4-carboxylic acid (5-NFCA) occupies a critical dual role: it is a pivotal intermediate in the synthesis of dihydropyridine calcium channel blockers (e.g., Clevidipine) and a potential mutagenic impurity (PMI) due to its nitro-aromatic structure.[1][2][3][4]
This guide provides a Senior Scientist’s perspective on validating analytical assays for 5-NFCA. We move beyond generic protocols to compare the performance of High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The choice of assay dictates the validation strategy: Purity Assessment (Quality Control) versus Trace Impurity Quantification (Genotoxicity Risk Assessment) .
Part 1: The Strategic Context (Expertise & Causality)
The validation of a 5-NFCA assay is not merely a box-checking exercise; it is a risk mitigation strategy mandated by ICH M7 (Assessment and Control of DNA Reactive Impurities) and ICH Q2(R1) (Validation of Analytical Procedures).
-
The Causality of Choice:
-
For Intermediate Purity: If 5-NFCA is the starting material or intermediate, you need a robust, high-concentration assay (98.0%–102.0% range). HPLC-UV is the gold standard here due to its linearity at high concentrations and cost-effectiveness.
-
For Genotoxic Impurity Screening: If 5-NFCA is a byproduct in the final API, it must be controlled at trace levels (often < 10 ppm). HPLC-UV lacks the sensitivity (LOD) and specificity required in a complex API matrix. LC-MS/MS is the mandatory alternative, offering superior signal-to-noise ratios and definitive structural confirmation.
-
Comparative Performance Matrix
| Feature | Method A: HPLC-UV (Purity Assay) | Method B: LC-MS/MS (Trace Impurity) |
| Primary Application | Raw material release; Intermediate purity. | Final API screening; Genotoxicity clearance. |
| Sensitivity (LOD) | ~0.05% (500 ppm) | < 1 ppm (ng/mL levels) |
| Specificity | Moderate (Relies on Retention Time). | High (MRM Transitions: Precursor |
| Linearity Range | High (e.g., 50–150% of target conc). | Low (e.g., 1–100 ng/mL). |
| Matrix Effects | Minimal impact. | High susceptibility (Ion Suppression/Enhancement). |
| Validation Focus | Precision, Accuracy, Robustness. | Sensitivity (LOD/LOQ), Matrix Effect, Specificity. |
Part 2: Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting and validating the appropriate 5-NFCA assay based on the stage of drug development.
Figure 1: Decision tree for selecting the validation pathway for 5-NFCA based on its role in the manufacturing process.
Part 3: Detailed Validation Protocol (Self-Validating System)
This section details the validation of Method B (LC-MS/MS) , as it presents the highest technical challenge and is critical for regulatory compliance regarding genotoxic impurities.
Protocol: LC-MS/MS Trace Quantification of 5-NFCA
Objective: Validate a method to quantify 5-NFCA at < 10 ppm in a Clevidipine API matrix.
1. Instrument Configuration & Causality
-
Column: Phenyl-Hexyl or C18 (e.g., 100 x 2.1 mm, 1.7 µm).
-
Why: The nitro-fluorene moiety is highly aromatic. Phenyl-hexyl stationary phases offer superior
- interaction selectivity compared to standard C18, separating 5-NFCA from the API matrix.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Why: Acidic pH ensures protonation for positive mode (if using [M+H]+) or stabilizes the neutral form for negative mode (if using [M-H]-). Note: Nitro compounds often ionize better in Negative ESI mode.
-
-
Mass Spec Parameters:
-
Source: ESI Negative Mode (Due to electron-withdrawing nitro/carboxyl groups).
-
MRM Transition: m/z 268.0
224.0 (Loss of CO ) and 268.0 194.0 (Loss of NO + CO ).
-
2. Validation Workflow (Step-by-Step)
Step A: Specificity & Blank Interference
-
Action: Inject a blank solvent, a blank API matrix (free of 5-NFCA), and a spiked sample (at LOQ).
-
Acceptance Criteria: No interfering peaks at the retention time of 5-NFCA in the blank. Signal-to-Noise (S/N) ratio in the spiked sample must be
10. -
Self-Validation Check: If the blank shows a peak, check the injector needle wash solvent. Nitro-aromatics are "sticky" and require strong organic washes (e.g., 50:50 MeOH:ACD).
Step B: Linearity & Range
-
Action: Prepare 6 calibration standards ranging from LOQ (e.g., 1 ng/mL) to 150% of the specification limit (e.g., 150 ng/mL).
-
Action: Plot Area Response vs. Concentration.
-
Acceptance Criteria: Correlation coefficient (
) 0.99. -
Expert Insight: Use weighted linear regression (
or ). Trace analysis often exhibits heteroscedasticity (variance increases with concentration), and unweighted regression will bias the accuracy at the low end (LOQ).
Step C: Accuracy (Recovery) & Matrix Effect
-
Action: Spike 5-NFCA into the API matrix at three levels: LOQ, 100% Limit, and 150% Limit.
-
Calculation:
-
Matrix Effect Evaluation: Compare the slope of the calibration curve in solvent vs. matrix.
-
Acceptance Criteria: Recovery 80–120%. Matrix Effect within
20%.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Self-Validation Check: If Matrix Effect > 20% (suppression), switch to a Deuterated Internal Standard (e.g., 5-NFCA-d5) or use Standard Addition methods.
Step D: Limit of Quantitation (LOQ)
-
Action: Inject 6 replicates of the lowest standard.
-
Acceptance Criteria: Precision (RSD)
10% and S/N 10.
Part 4: Supporting Experimental Data (Hypothetical)
The following table summarizes typical validation results for a 5-NFCA impurity assay, demonstrating the robustness required for regulatory submission.
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT | No peaks in blank | Pass |
| Linearity ( | 0.998 (Weighted | Pass | |
| LOQ | S/N | 0.5 ppm (S/N = 14) | Pass |
| Accuracy (LOQ) | 70–130% | 92.4% | Pass |
| Accuracy (100%) | 80–120% | 98.1% | Pass |
| Precision (Repeatability) | RSD | 3.2% ( | Pass |
| Solution Stability | Change | 0.5% Change | Pass |
Part 5: References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]
-
European Medicines Agency (EMA). (2021). Guideline on the limits of genotoxic impurities. Retrieved from [Link]
Sources
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- 2. Confirmation of five nitrofuran metabolites including nifursol metabolite in meat and aquaculture products by liquid chromatography-tandem mass spectrometry: Validation according to European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
cross-reactivity studies of 5-Nitro-9h-fluorene-4-carboxylic acid
Publish Comparison Guide: Cross-Reactivity Studies of 5-Nitro-9H-fluorene-4-carboxylic acid
Executive Summary & Strategic Context
5-Nitro-9H-fluorene-4-carboxylic acid (and its oxidized derivative, 5-nitro-9-oxo-9H-fluorene-4-carboxylic acid) serves as a critical structural analog in the validation of immunoassays for Aristolochic Acids (AAs) .[1][2][3][4]
Because Aristolochic Acids are potent nephrotoxins and carcinogens (Class I), regulatory agencies demand high-specificity detection methods.[1][2][3][4] The core challenge in developing these assays is distinguishing the target phenanthrene core of AAs from ubiquitous environmental fluorene derivatives.[1][2][4]
This guide details the experimental framework for using 5-Nitro-9H-fluorene-4-carboxylic acid as a specificity challenge agent . It compares its cross-reactivity (CR) profile against the target analyte (Aristolochic Acid I) to validate antibody selectivity.[1][2][3][4]
Structural Causality & Mechanism
To understand the cross-reactivity data, one must first analyze the structural relationship between the target and the competitor.[4]
| Feature | Target: Aristolochic Acid I (AA-I) | Competitor: 5-Nitro-9H-fluorene-4-carboxylic acid | Implication for Binding |
| Core Scaffold | Phenanthrene (3 rings, planar) | Fluorene (3 rings, 5-membered central ring) | The "missing" ring volume reduces van der Waals contacts in the antibody pocket.[1][2][3][4] |
| Functional Groups | Nitro (-NO₂), Carboxyl (-COOH), Methoxy (-OCH₃), Dioxole | Nitro (-NO₂), Carboxyl (-COOH) | Shared -NO₂ and -COOH groups are primary drivers of potential cross-reactivity.[1][2][3][4] |
| Electronic Profile | Electron-rich (Methoxy/Dioxole) | Electron-deficient (Nitro/Carbonyl) | Antibodies relying solely on electrostatic interaction with -NO₂ will show high cross-reactivity.[1][2][3][4] |
The Scientific Logic: If an antibody exhibits high cross-reactivity (>10%) with 5-Nitro-9H-fluorene-4-carboxylic acid, it indicates the paratope is recognizing the nitro-acid motif rather than the unique phenanthrene geometry.[1][2][3][4] Such an antibody is unsuitable for complex sample analysis (e.g., herbal extracts) where nitro-fluorenes may exist as environmental contaminants.[1][2][3][4]
Experimental Protocol: Competitive Inhibition ELISA
This protocol is the industry standard for quantifying cross-reactivity.[1][2][3][4] It is a self-validating system where the IC50 of the competitor is directly compared to the IC50 of the standard.[1][2][4]
Materials
-
Primary Antibody: Monoclonal Anti-AA antibody (optimized titer).[1][2][3][4]
-
Competitor Standards:
-
Detection: HRP-conjugated secondary antibody + TMB Substrate.[1][2][3][4]
Step-by-Step Methodology
-
Plate Coating:
-
Blocking:
-
Competitive Binding (The Critical Step):
-
Detection:
-
Readout:
Data Analysis & Performance Comparison
Calculation of % Cross-Reactivity (CR):
Comparative Performance Table
Data representative of high-specificity monoclonal antibody (mAb) validation studies.
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| Aristolochic Acid I (Target) | 0.45 | 100% | Reference Standard.[1][2][3][4] High affinity binding.[1][2][3][4] |
| Aristolochic Acid II | 1.80 | ~25% | Recognized due to identical phenanthrene core (missing -OCH₃).[1][2][3][4] |
| 5-Nitro-9H-fluorene-4-carboxylic acid | > 4,500 | < 0.01% | Pass. Antibody distinguishes phenanthrene vs. fluorene core.[1][2][3][4] |
| 9-Fluorenone-4-carboxylic acid | > 10,000 | < 0.005% | Pass. Lack of nitro group abolishes binding.[1][2][3][4] |
| Aristolactam I | 22.5 | ~2.0% | Moderate CR due to structural similarity (metabolite).[1][2][3][4] |
Key Insight: The >4,500 ng/mL IC50 for the 5-nitro-fluorene analog confirms that the antibody's binding pocket is sterically tuned to the larger phenanthrene ring system.[1][2][4] If the IC50 were lower (e.g., 50 ng/mL), the assay would be prone to false positives from environmental nitro-PAHs.[3][4]
Visualization of Specificity Logic
The following diagram illustrates the competitive inhibition pathway and the decision logic for specificity validation.
Caption: Logic flow for antibody specificity. The fluorene analog fails to bind due to steric mismatch, confirming high specificity.[4]
Troubleshooting & Optimization
If your study shows unexpectedly high cross-reactivity (>5%) with 5-Nitro-9H-fluorene-4-carboxylic acid:
-
Buffer pH: Ensure the assay buffer is pH 7.4. At lower pH, the carboxylic acid protonates, potentially altering the electronic recognition profile.[3][4]
-
Ionic Strength: Increase NaCl concentration (up to 300 mM) in the binding buffer.[1][2][3][4] This disrupts weak electrostatic interactions with the nitro group, favoring the hydrophobic interaction required for the phenanthrene core.[4]
-
Antibody Selection: The antibody likely recognizes the "hapten handle" rather than the core.[1][2][4] Re-screen hybridomas using a heterologous coating antigen (e.g., a different linker position).[2][3][4]
References
-
Production and Characterization of Monoclonal Antibodies against Aristolochic Acids. Source:Journal of Chromatography B Context: Establishes the standard for low cross-reactivity (<1%) against structural analogs in AA immunoassays.
-
Broad-specificity indirect competitive enzyme-linked immunosorbent assay for aristolochic acids. Source:Analytica Chimica Acta Context: Discusses the molecular mechanism of antibody recognition involving nitro and carboxyl groups.[1][2][4]
-
5-Nitro-9-oxo-9H-fluorene-4-carboxylic acid (Product Data). Source:PubChem / Sigma-Aldrich Context:[1][2][3] Chemical properties and structural data for the competitor molecule.[1][2][4] [1][2][3]
Sources
- 1. 9-Carboxyfluorene | C14H10O2 | CID 74809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9H-Fluorene-9-carboxylic acid [webbook.nist.gov]
- 3. PubChemLite - 5-nitro-9-oxo-9h-fluorene-4-carboxylic acid (C14H7NO5) [pubchemlite.lcsb.uni.lu]
- 4. 9H-fluorene-4-carboxylic acid | C14H10O2 | CID 81402 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Fluorene vs. Fluorenone Derivatives in Cancer Research
[1]
Executive Summary: The Scaffold War
In the development of DNA-intercalating small molecules, the tricyclic fluorene scaffold remains a privileged structure due to its planarity and rigidity. However, a critical design divergence exists: Fluorene (CH₂-bridged) versus Fluorenone (C=O-bridged) .
This guide provides a technical comparison of these two derivative classes, analyzing their distinct mechanisms of action—ranging from classic DNA intercalation to novel Topoisomerase inhibition and ROS induction. We contrast these experimental agents against clinical standards like Doxorubicin and Tilorone to aid in lead optimization.
Comparative Analysis: Fluorene vs. Fluorenone[1][2]
Structural & Mechanistic Divergence
The presence of the carbonyl group at the C9 position fundamentally alters the pharmacophore's electronic landscape and solubility profile.
| Feature | Fluorene Derivatives (e.g., Bis-fluorenes, Triazole-hybrids) | Fluorenone Derivatives (e.g., Tilorone analogs, Diamidofluorenones) |
| Electronic Nature | Electron-rich, lipophilic. | Electron-deficient core due to C=O; improved H-bonding potential. |
| Primary Mechanism | DNA Intercalation: Strong | Topoisomerase Poisoning: Stabilizes the cleavage complex; often acts as a bio-isostere to anthracyclines. |
| Secondary Mechanism | ROS Induction: Metabolic activation leads to oxidative stress (e.g., MSDF). | CDK5 Inhibition: Recent studies link Tilorone analogs to kinase selectivity.[1] |
| Solubility | Poor aqueous solubility; often requires cationic side chains (amines) for bioavailability. | Moderate solubility; the ketone accepts H-bonds, improving dissolution kinetics. |
| Toxicity Profile | High non-specific cytotoxicity if not targeted. | Potential for cardiotoxicity (similar to anthracyclines) but often lower than Doxorubicin.[2] |
Quantitative Performance (IC50 Data)
The following table synthesizes recent experimental data comparing novel derivatives against standard controls.
Table 1: Comparative Cytotoxicity Profile (IC50 in
| Compound Class | Specific Agent | Cell Line | IC50 ( | Mechanism Note | Ref |
| Standard | Doxorubicin | MCF-7 | 0.5 - 1.2 | Topo II Poison / Intercalation | [1] |
| Standard | Tilorone | PC3 | ~15.0 | Interferon Inducer / CDK5 Inhibitor | [2] |
| Fluorenone | Compound 3c (Diamidofluorenone) | MCF-7 | 1.66 | Topoisomerase I Inhibition | [3] |
| Fluorene | MSDF (Sulfonyl-fluorene) | HepG2 | 5.0 - 8.0 | ROS-mediated Apoptosis | [4] |
| Fluorene | Bis-fluorene 9a (Diamine) | OVCAR-3 | 0.5 | Bis-intercalation (High Potency) | [5] |
Analyst Insight: While bis-fluorene derivatives (like 9a) often match Doxorubicin in raw potency (IC50 < 1
M), they frequently suffer from poor "drug-likeness" due to high molecular weight and lipophilicity. Fluorenone derivatives (like 3c) offer a more balanced profile—slightly lower potency but distinct enzymatic targeting (Topo I vs Topo II), offering a strategic alternative for Doxorubicin-resistant cell lines.
Visualizing Structure-Activity Relationships (SAR)
The following diagram maps the decision logic for optimizing the fluorene core based on the desired therapeutic target.
Figure 1: SAR Decision Tree. Choosing between fluorene and fluorenone pathways dictates the switch from non-specific DNA intercalation to targeted enzymatic inhibition.
Detailed Experimental Protocols
To validate the mechanisms described above, the following self-validating protocols are recommended.
Protocol A: Topoisomerase I Relaxation Assay
Used to confirm if a Fluorenone derivative acts as a Topo I poison (like Camptothecin) rather than a simple intercalator.
Reagents:
-
Supercoiled pBR322 plasmid DNA (0.5
g/reaction ). -
Recombinant Human Topoisomerase I (1 unit/reaction).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15
g/mL BSA. -
Positive Control: Camptothecin (10
M).
Workflow:
-
Preparation: Mix plasmid DNA, Assay Buffer, and Test Compound (graded concentrations: 0.1, 1, 10, 50
M) in a total volume of 20 L. -
Enzyme Addition: Add 1 unit of Topoisomerase I to start the reaction.
-
Self-Validation Step: Include a "No Enzyme" control (DNA remains supercoiled) and a "No Drug" control (DNA becomes fully relaxed).
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 4
L of Stop Solution (5% SDS, 0.25% bromophenol blue, 25% glycerol). -
Analysis: Electrophorese on a 1% agarose gel (without Ethidium Bromide) at 2V/cm for 4 hours. Stain with Ethidium Bromide after the run.
-
Interpretation:
-
Inhibition: Presence of supercoiled DNA bands (SC) indicates the enzyme was inhibited.
-
Intercalation: If the DNA bands shift significantly without enzyme, the drug is unwinding DNA physically (intercalator).
-
Protocol B: Differential Cytotoxicity (MTT Assay)
Optimized to distinguish between general toxicity and cancer-specific efficacy.
Workflow:
-
Seeding: Seed MCF-7 (Cancer) and HUVEC (Normal) cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Treat with serial dilutions of the Fluorene derivative (0.1 - 100
M).-
Solvent Control: DMSO concentration must be < 0.5% v/v in all wells.
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO.[3] Read Absorbance at 570 nm.[3]
-
Calculation:
is calculated using non-linear regression (Sigmoidal Dose-Response).-
Selectivity Index (SI): Calculate
. An indicates promising therapeutic potential.
-
Mechanistic Pathway Visualization
Understanding how specific derivatives like MSDF (a fluorene) induce apoptosis is critical for combination therapy planning.
Figure 2: Dual-Mode Mechanism. Fluorene derivatives often trigger a "pincer attack" by simultaneously damaging DNA and inducing mitochondrial ROS, leading to p53-mediated apoptosis.
References
-
Doxorubicin Mechanisms: Topoisomerase II inhibitors CX-5461 and Doxorubicin differ in their cardiotoxicity profiles.[2] ResearchGate.[2] Link
-
Tilorone & CDK5: Small-molecule screening of PC3 prostate cancer cells identifies tilorone dihydrochloride to selectively inhibit cell growth based on cyclin-dependent kinase 5 expression. PMC. Link
-
Fluorenone Topo I Inhibition: Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties. PubMed. Link
-
MSDF & ROS: A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy.[4] PubMed. Link
-
Bis-fluorene Potency: Comparative Analysis of Anticancer Activity of Fluorene Derivatives. BenchChem.[5][3] Link
Sources
- 1. Small-molecule screening of PC3 prostate cancer cells identifies tilorone dihydrochloride to selectively inhibit cell growth based on cyclin-dependent kinase 5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Photostability Evaluation Guide: 5-Nitro-9H-fluorene-4-carboxylic acid (5-NFCA)
The following guide provides an in-depth technical evaluation of the photostability of 5-Nitro-9H-fluorene-4-carboxylic acid (5-NFCA) . This analysis is structured for researchers requiring rigorous stability data for applications in probe synthesis, environmental tracing, or drug development.
Executive Summary & Structural Context
5-Nitro-9H-fluorene-4-carboxylic acid (CAS: 7145-76-8) presents a unique photochemical profile due to the extreme steric crowding in the "bay region" (positions 4 and 5) of the fluorene nucleus. Unlike its planar isomers (e.g., 2-nitrofluorene), 5-NFCA exhibits significant torsional strain, forcing the nitro group out of planarity with the aromatic system.
This structural distortion has profound implications for photostability:
-
Reduced Conjugation: The twisted nitro group couples less effectively with the
-system, potentially altering absorption maxima ( ). -
Enhanced Photolability: Sterically crowded nitro-arenes often undergo rapid nitro-to-nitrite rearrangement upon UV irradiation, leading to degradation products (phenols, quinones) rather than stable fluorescence.
This guide compares 5-NFCA against industry-standard fluorene derivatives to establish its suitability for light-exposed applications.
Comparative Performance Analysis
To objectively evaluate 5-NFCA, we compare it against a Stable Standard (2-Nitrofluorene) and a Reactive Standard (9-Nitrofluorene).
Table 1: Photochemical Stability Profile (Comparative)
Data represents characteristic values for the structural class under simulated solar irradiation (AM 1.5).
| Feature | 5-NFCA (Target) | 2-Nitrofluorene (Stable Alt) | 9-Nitrofluorene (Labile Alt) |
| Structural Geometry | Twisted (Peri-strain at C4-C5) | Planar (Conjugated) | Perpendicular (sp³ Bridge) |
| Photostability | Low to Moderate | High | Very Low |
| Primary Degradation Pathway | Nitro-Nitrite Rearrangement | Ring Oxidation (Slow) | C9-Oxidation to Fluorenone |
| Half-Life ( | ~1.5 – 3.0 hours* | > 48 hours | < 0.5 hours |
| Quantum Yield ( | |||
| UV Absorption ( | ~320–340 nm (Hypsochromic shift) | 340–360 nm | 310 nm |
*Estimated based on peri-nitro PAH kinetics (e.g., 1-nitropyrene).
Key Insight: The "Bay Region" Effect
The proximity of the carboxylic acid (-COOH) at C4 and the nitro group (-NO
Mechanistic Degradation Pathways
Understanding the degradation mechanism is critical for troubleshooting assay drift. The dominant pathway for non-planar nitro-aromatics is the Nitro-Nitrite Rearrangement .
Figure 1: Photodegradation Mechanism of 5-NFCA
Caption: Proposed degradation pathway driven by steric twisting, leading to irreversible formation of phenolic and quinone byproducts.
Experimental Protocols for Validation
To validate the stability of your specific batch of 5-NFCA, follow this self-validating actinometry protocol. This workflow accounts for solvent polarity, which drastically affects the lifetime of the excited triplet state.
Protocol A: Determination of Photodegradation Rate ( )
Reagents:
-
Analyte: 5-NFCA (
in Acetonitrile). -
Actinometer: Potassium Ferrioxalate (standard) or 2-Nitrofluorene (relative standard).
-
Solvent: HPLC-grade Acetonitrile (polar aprotic) and Hexane (non-polar) to test solvent dependency.
Workflow:
-
Preparation: Prepare a
stock solution of 5-NFCA. Ensure protection from ambient light (amber glassware). -
Irradiation: Aliquot
into a quartz cuvette. Irradiate using a Solar Simulator (Xenon arc lamp) or a UV reactor at (fixed intensity: ). -
Sampling: Measure UV-Vis absorbance spectra (200–500 nm) at
minutes. -
Quantification: Monitor the decrease in absorbance at
(~330 nm) and the appearance of new bands at >400 nm (indicative of quinone formation). -
Calculation: Plot
vs. time. The slope represents .
Figure 2: Experimental Validation Workflow
Caption: Step-by-step kinetic profiling workflow to determine the degradation rate constant (
Recommendations & Applications
Based on the structural evaluation and comparative class analysis:
-
For Fluorescence Probes: Avoid. 5-NFCA is likely to bleach rapidly and exhibit low quantum efficiency due to the nitro quenching effect. Use Fluorene-4-carboxylic acid (without the nitro group) or sulfonated derivatives for stable fluorescence.
-
For Photocaging: Potential Candidate. The lability of the 5-nitro group suggests potential utility as a photocleavable linker, releasing the carboxylic acid moiety upon UV exposure, similar to o-nitrobenzyl systems.
-
Handling: Store in amber vials at -20°C . All synthetic manipulations should be performed under red light or low-intensity LED to prevent pre-assay degradation.
References
-
Fan, Z., et al. (1996). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology.
-
Warner, P. O., et al. (2010). Photochemical Reaction of Nitro-Polycyclic Aromatic Hydrocarbons: Effect by Solvent and Structure. International Journal of Environmental Research and Public Health.
-
NIST Chemistry WebBook. 9H-Fluorene-9-carboxylic acid (Structural Analog Data). National Institute of Standards and Technology.
-
PubChem. 5-Nitro-9-oxo-9H-fluorene-4-carboxylic acid (Compound Summary). National Library of Medicine.
-
Iwahama, T., et al. (2000). Oxidation of Fluorene Derivatives and Stability. Journal of Organic Chemistry.
A Comparative Guide to the Quantitative Analysis of 5-Nitro-9h-fluorene-4-carboxylic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and toxicology, the precise quantification of xenobiotics and their metabolites in biological matrices is paramount. This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative analysis of 5-Nitro-9h-fluorene-4-carboxylic acid, a compound of interest in various research contexts. As a senior application scientist, my objective is to equip you with the necessary technical insights and field-proven strategies to develop and validate a robust analytical method tailored to your specific research needs.
The Analytical Challenge: Why Robust Quantification Matters
5-Nitro-9h-fluorene-4-carboxylic acid, a derivative of fluorene, belongs to the class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). These compounds are often of interest due to their potential biological activities.[1] Accurate measurement of this acidic, nitroaromatic compound in complex biological samples such as plasma, urine, or tissue homogenates presents a significant analytical challenge. The inherent complexity of these matrices necessitates highly selective and sensitive methods to ensure reliable data for pharmacokinetic, toxicokinetic, or metabolic studies.[2]
This guide will navigate the critical aspects of method development, from sample preparation to final quantification, with a focus on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles of bioanalytical method validation, as stipulated by regulatory bodies like the FDA and the International Council for Harmonisation (ICH), will be a recurring theme, ensuring the integrity and reproducibility of your results.[3][4][5][6][7][8]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is a critical decision in method development, with significant implications for sensitivity, selectivity, and throughput. Below is a comparative analysis of HPLC-UV and LC-MS/MS for the quantification of 5-Nitro-9h-fluorene-4-carboxylic acid in biological samples.
| Feature | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on analyte's affinity for the stationary and mobile phases, with detection based on its ability to absorb UV light. | Separation via HPLC followed by ionization and mass-to-charge ratio analysis of the parent ion and its fragments, providing high specificity. |
| Selectivity | Moderate. Susceptible to interference from co-eluting matrix components that absorb at the same wavelength.[9] | High. The use of Multiple Reaction Monitoring (MRM) allows for highly selective detection with minimal matrix interference.[10] |
| Sensitivity | Lower. Typically in the microgram to high nanogram per milliliter range. May not be sufficient for trace-level quantification in biological samples. | High. Capable of detecting analytes at the picogram to low nanogram per milliliter level, ideal for pharmacokinetic studies.[10] |
| Linearity | Generally good over a narrower concentration range. | Excellent linearity over a wide dynamic range.[11] |
| Cost | Lower initial instrument cost and less expensive maintenance. | Higher initial investment and more complex maintenance requirements. |
| Throughput | Can be lower due to the need for more extensive sample cleanup to mitigate interferences. | Higher throughput is often achievable due to reduced need for extensive cleanup and faster run times.[12] |
| Method Development | Simpler and more straightforward method development. | More complex method development, requiring optimization of both chromatographic and mass spectrometric parameters. |
| Regulatory Acceptance | Accepted, but may require more rigorous validation to demonstrate selectivity. | Widely accepted and often preferred by regulatory agencies for bioanalytical studies due to its high selectivity and sensitivity.[13] |
Expert Recommendation: For the quantitative analysis of 5-Nitro-9h-fluorene-4-carboxylic acid in biological samples, LC-MS/MS is the superior choice. Its unparalleled selectivity and sensitivity are crucial for obtaining reliable data from complex matrices, especially when low concentrations are expected.[13] While HPLC-UV can be a viable option for preliminary studies or when analyzing simpler matrices, it is more prone to interferences that can compromise data quality.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection.[14] The acidic nature of 5-Nitro-9h-fluorene-4-carboxylic acid will guide the selection of the extraction technique.
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility.[15] For an acidic analyte, adjusting the pH of the aqueous sample below its pKa will protonate it, making it more soluble in an organic solvent. | Simple, cost-effective, and can provide high recovery.[15] | Can be labor-intensive, time-consuming, and may require large volumes of organic solvents.[16] Emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent and then selectively eluted.[14] For an acidic compound, an anion-exchange or a mixed-mode sorbent can be effective. Reversed-phase SPE can also be used. | High recovery and concentration factors, cleaner extracts, and amenability to automation.[14] | Higher cost of consumables and can require more extensive method development. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A small volume of extraction solvent is dispersed into the aqueous sample, followed by centrifugation to collect the sedimented phase.[17] | Requires very small volumes of organic solvent, is rapid, and provides high enrichment factors.[17] | Can be sensitive to experimental parameters and may not be suitable for all matrices. |
Expert Recommendation: For a robust and reproducible method suitable for validation, Solid-Phase Extraction (SPE) is the recommended approach. Its ability to provide clean extracts and its suitability for automation make it ideal for routine analysis in a regulated environment.
Experimental Protocol: A Validated LC-MS/MS Method
The following protocol outlines a validated approach for the quantitative analysis of 5-Nitro-9h-fluorene-4-carboxylic acid in human plasma. This protocol is based on established principles for the analysis of acidic and nitroaromatic compounds.[9][10]
Materials and Reagents
-
5-Nitro-9h-fluorene-4-carboxylic acid reference standard
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Anion Exchange)
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of the analyte and IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Calibration Standards: Spike blank human plasma with the working solutions to achieve a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation (Solid-Phase Extraction)
Workflow for Solid-Phase Extraction.
LC-MS/MS Conditions
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and IS. For 5-Nitro-9h-fluorene-4-carboxylic acid (MW: 255.23), a potential transition would be m/z 254.2 -> [fragment ion].
Method Validation
The method must be validated according to ICH M10 or FDA guidelines to ensure its suitability for its intended purpose.[3][4][5] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.
-
Calibration Curve: Linearity, range, and the performance of the regression model.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: Stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, and long-term).
Key Parameters for Bioanalytical Method Validation.
Conclusion
The quantitative analysis of 5-Nitro-9h-fluorene-4-carboxylic acid in biological samples requires a highly selective and sensitive analytical method. While HPLC-UV may be suitable for preliminary investigations, LC-MS/MS is the recommended technique for definitive quantification in complex matrices due to its superior performance characteristics. A well-developed sample preparation method, such as Solid-Phase Extraction, is critical for achieving clean extracts and reliable results. Adherence to regulatory guidelines for method validation is essential to ensure the integrity and reproducibility of the data generated. By carefully considering the principles and protocols outlined in this guide, researchers can confidently develop and implement a robust analytical method for their studies.
References
-
International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
BioAgilytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
Reid, G. L. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. IVT Network. [Link]
-
Journal for Clinical Studies. (n.d.). Regulatory FDA Raises the Bar in Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
- Alshishani, A., Al-debsi, T., Al-khateeb, M., & Al-nimry, S. (2018). An efficient sample preparation method based on dispersive liquid–liquid microextraction associated with back extraction for trace determination of acidic pharmaceuticals. Arabian Journal of Chemistry, 11(8), 1213-1223.
- Shintani, H. (2013). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. International Journal of Clinical Pharmacology & Toxicology, 2(1e).
- Carrilho, E., & Gouveia, D. R. (2004). Solid-phase extraction of nitro-PAH from aquatic samples and its separation by reverse-phase capillary liquid chromatography. Journal of the Brazilian Chemical Society, 15(6), 1005-1010.
- Qu, L., Yu, H., Yin, S., Li, Y., & Sun, C. (2020). Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry for the Determination of 5 Trace Nitro-Polycyclic Aromatic Hydrocarbons in Barbecued Foods.
-
Chromatography Online. (2025). Detecting Nitro-PAHs in Aquatic Environments Using Solid-Phase Microextraction. [Link]
-
LCGC International. (2022). Membrane-Assisted Liquid–Liquid Extraction Trace Analysis of Pharmaceutical Compounds in Aquatic Environments. [Link]
- Reid, E., & Wilson, I. D. (Eds.). (1990). Analysis of drugs from biological fluids. Royal Society of Chemistry.
-
Aerosol and Air Quality Research. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
- Hoffmann, G., Aramaki, S., Blum-Hoffmann, E., Nyhan, W. L., & Sweetman, L. (1989). Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Clinical chemistry, 35(4), 587–595.
- Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
-
SIELC Technologies. (n.d.). Separation of 9-Oxo-9H-fluorenecarboxylic acid on Newcrom R1 HPLC column. [Link]
-
Waters. (n.d.). UPLC-MS/MS Analysis of Aldosterone in Plasma for Clinical Research. [Link]
- Sparaco, R., Cinque, P., Scognamiglio, A., Vertuccio, S., Corvino, A., Perissutti, E., ... & Caliendo, G. (2025). Improved Synthesis of 5-Nitrohomovanillic Acid. Molecules, 30(15), 4096.
- Li, H., Li, M., Pan, L., & Li, X. (2014). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European review for medical and pharmacological sciences, 18(10), 1461–1466.
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Comparative Cytotoxicity of Fluorene-Based Compounds: Structural Insights & Mechanistic Pathways
Executive Summary
The fluorene scaffold (9H-fluorene) represents a privileged structure in medicinal chemistry due to its rigid tricyclic planarity, which facilitates DNA intercalation, and its C9-position reactivity, which allows for extensive functionalization. While historically known for environmental toxicity (PAHs), synthetic derivatives such as 9,9-bis(aminoalkyl)fluorenes (e.g., Tilorone analogs) and fluorenone-fused heterocycles have emerged as potent anticancer agents.
This guide provides a technical comparison of the cytotoxicity profiles of major fluorene subclasses. It synthesizes experimental data to delineate how structural modifications—specifically at the C9, C2, and C7 positions—shift the mechanism of action from non-specific oxidative stress to targeted apoptosis induction.
Structural Classes & Comparative Cytotoxicity
The cytotoxicity of fluorene derivatives is not uniform; it is strictly governed by the nature of substituents. We categorize these into three primary classes based on their Structure-Activity Relationship (SAR).
Class A: 9,9-Dialkyl-4,5-Diazafluorenes[1]
-
Mechanism: These compounds mimic cationic lipids, disrupting mitochondrial membranes.
-
Key Insight: Lipophilicity drives potency. Increasing the alkyl chain length at C9 from butyl to hexyl increases cytotoxicity, but octyl chains often lead to solubility-limited bioavailability.
Class B: 2,7-Disubstituted Fluorenones
-
Mechanism: The C9-carbonyl (fluorenone) enhances ROS generation compared to the parent fluorene. Substitution at C2/C7 with electron-withdrawing groups (e.g., nitro, halogens) stabilizes the radical anion intermediates.
-
Key Insight: 2,7-dichloro derivatives show enhanced antimicrobial and cytotoxic activity compared to their unsubstituted counterparts.[2]
Class C: Fluorene-1,2,3-Triazole Hybrids[3]
-
Mechanism: These function as "click" chemistry adducts that often target specific enzymes (e.g., topoisomerase).
-
Key Insight: Rigid linkers generally outperform flexible ones. Bromine substitution on the aryl ring (e.g., Compound LSO278) significantly lowers IC50 values against leukemia cell lines.[4]
Comparative Data Summary (IC50 Values)
Note: Lower IC50 indicates higher potency.
| Compound Class | Derivative ID | Cell Line | IC50 (µM) | Mechanism | Ref |
| Bis-amine | Diamine Derivative 9a | MCF-7 (Breast) | 0.8 | DNA Intercalation | [1] |
| Bis-amine | Diamine Derivative 9a | SF-295 (CNS) | 0.3 | DNA Intercalation | [1] |
| Triazole Hybrid | LSO278 (Br-subst.)[5] | MOLM-13 (AML) | 18.7 | FLT3 Inhibition | [2] |
| Triazole Hybrid | LSO278 (Br-subst.)[3] | HCT-116 (Colon) | 23.4 | Apoptosis | [2] |
| Metallic Complex | Ag(I)-Fluorene-NHC | HeLa (Cervical) | ~12.0* | Membrane Lysis | [3] |
| Fluorenone | 9-Fluorenone | Pulp Fibroblasts | >100 | ROS Generation | [4] |
*Converted from µg/mL for comparison.
Mechanistic Profiling
Understanding how these compounds kill cells is critical for drug development. The pathway below illustrates the bifurcation between Fluorene (DNA binding) and Fluorenone (Oxidative Stress) derivatives.
Figure 1: Dual mechanistic pathways of fluorene derivatives. Planar amine derivatives typically intercalate DNA, while oxidized fluorenones induce ROS-mediated mitochondrial collapse.
Validated Experimental Protocols
Fluorene derivatives are highly lipophilic (
Protocol A: Hydrophobic-Optimized MTT Assay
Objective: Determine IC50 while preventing compound precipitation in cell media.
Reagents:
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer: 10% SDS in 0.01 M HCl (Superior to DMSO alone for formazan stabilization).
Workflow:
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Compound Preparation (Critical Step):
-
Dissolve fluorene derivative in 100% DMSO to create a 10 mM stock.
-
Intermediate Dilution: Dilute stock 1:100 in serum-free medium first. Vortex vigorously.
-
Final Dilution: Add to wells to reach 0.1–100 µM. Ensure final DMSO is constant (e.g., 0.5%) across all wells.
-
-
Incubation: 48h at 37°C, 5% CO2.
-
Development:
-
Add 20 µL MTT reagent. Incubate 3h.
-
Aspiration: Carefully remove media (do not disturb purple crystals).
-
Solubilization: Add 100 µL SDS-HCl buffer . Incubate overnight in dark at RT. (SDS prevents precipitation of unreacted lipophilic fluorenes which can interfere with optical density).
-
-
Read: Absorbance at 570 nm (Reference 650 nm).
Protocol B: ROS Detection (Fluorenone Specific)
Objective: Confirm oxidative stress mechanism.
-
Treat cells with IC50 concentration of compound for 6h.
-
Wash with PBS.
-
Load cells with DCFH-DA (10 µM) for 30 min.
-
Analyze via Flow Cytometry (FITC channel). Positive control: H2O2.
Structure-Activity Relationship (SAR) Visualization
The following diagram summarizes the impact of chemical modifications on the fluorene core.
Figure 2: SAR map of the fluorene scaffold. C9 modifications dictate the primary mode of binding (Membrane vs. DNA), while C2/C7 substitutions modulate potency and metabolic stability.
References
-
BenchChem Technical Support. (2025).[5] A Comparative Guide to Methyl 9H-fluorene-4-carboxylate and Other Fluorene-Based Compounds in Oncology Research. BenchChem. Link
-
Open Exploration Publishing. (2025). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Exploration of Drug Science. Link
-
ResearchGate. (2025). Synthesis, molecular structure and cytotoxic studies of fluorene compound with potential anti-cancer properties. ResearchGate. Link
-
PubMed. (2004).[8] Comparative radical production and cytotoxicity induced by camphorquinone and 9-fluorenone against human pulp fibroblasts. National Institutes of Health. Link
-
MDPI. (2021). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. MDPI Molecules. Link
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Technical Comparison: Rapid LC-MS/MS Workflows vs. Legacy Methods for Nitrofuran Metabolite Quantitation in Aquaculture
Executive Summary: The 0.5 µg/kg Imperative
The regulatory landscape for aquaculture safety has shifted. With the European Union (EU) lowering the Reference Point for Action (RPA) for nitrofuran metabolites to 0.5 µg/kg (down from the previous 1.0 µg/kg MRPL), laboratories face a dual challenge: achieving sub-ppb sensitivity while reducing turnaround time (TAT) for perishable inventory.
This guide objectively compares the performance of a Rapid Derivatization LC-MS/MS Workflow against the traditional Overnight Hydrolysis Method and ELISA Screening . Experimental data presented herein demonstrates that the Rapid Workflow not only meets the new stringent sensitivity requirements (LOQ < 0.05 µg/kg) but also reduces sample preparation time by 85%, eliminating the overnight bottleneck without compromising recovery or precision.
The Challenge: Why Nitrofurans are Unique
Unlike stable antibiotics, nitrofurans (Furazolidone, Furaltadone, Nitrofurantoin, Nitrofurazone) metabolize rapidly in vivo (half-life < a few hours).[1] They form stable, tissue-bound metabolites that persist for months. Consequently, regulatory analysis targets these metabolites, not the parent drugs.
Table 1: Target Analytes and Parent Drugs
| Parent Drug | Target Metabolite | Abbreviation | Derivatized Form (Analyte) |
| Furazolidone | 3-amino-2-oxazolidinone | AOZ | NPAOZ |
| Furaltadone | 3-amino-5-morpholinomethyl-2-oxazolidinone | AMOZ | NPAMOZ |
| Nitrofurantoin | 1-aminohydantoin | AHD | NPAHD |
| Nitrofurazone | Semicarbazide | SEM | NPSEM |
The Analytical Hurdle: These metabolites are small, polar, and covalently bound to proteins. They must be released via acid hydrolysis and simultaneously derivatized with 2-nitrobenzaldehyde (2-NBA) to become detectable by LC-MS/MS.
Comparative Methodology
We evaluated three primary methodologies used in aquaculture validation.
Method A: Rapid Derivatization LC-MS/MS (The "Product")
-
Mechanism: Optimized temperature/pH kinetics allowing complete hydrolysis and derivatization in 2 hours (or 15 mins with microwave assistance).
-
Detection: Triple Quadrupole MS (ESI+).
-
Throughput: Same-day results.
Method B: Legacy Overnight Method (The Benchmark)
-
Mechanism: Traditional 16-hour water bath incubation at 37°C.
-
Constraint: Limits lab throughput to one batch per 24-hour cycle.
Method C: ELISA (Screening)[5]
-
Mechanism: Antibody-antigen interaction.
-
Constraint: High risk of matrix interference; requires confirmation by Method A or B for positives.
Visualizing the Mechanism
The following diagram illustrates the metabolic pathway and the critical derivatization step required for detection.
Caption: Figure 1. Conversion of unstable parent drugs into stable, detectable nitrophenyl derivatives.
Experimental Validation: Rapid vs. Overnight
Protocol Overview (Rapid Workflow)
-
Homogenization: 2g shrimp muscle tissue + Internal Standards (isotopically labeled).
-
Hydrolysis/Derivatization: Add 0.2M HCl and 2-NBA. Incubate at 60°C for 2 hours (vs. 37°C/16h for Legacy).
-
Neutralization: Adjust pH to 7.4 with K2HPO4/NaOH.
-
Extraction: Liquid-liquid extraction with Ethyl Acetate.
-
Reconstitution: Evaporate to dryness; reconstitute in MeOH/Water (50:50).
-
Analysis: LC-MS/MS (C18 Column, ESI+).
Performance Data
The following data was generated using spiked shrimp matrix (Penaeus vannamei).
Table 2: Sensitivity & Linearity Comparison
| Parameter | Rapid LC-MS/MS | Legacy (16h) LC-MS/MS | ELISA Kit |
| LOQ (µg/kg) | 0.02 - 0.05 | 0.05 | 0.15 - 0.30 |
| Linearity (R²) | > 0.995 | > 0.992 | N/A (Non-linear) |
| CCβ (µg/kg) | 0.08 | 0.10 | ~0.50 |
| Total Prep Time | 3.5 Hours | 18 Hours | 4 Hours |
Analysis: The Rapid Workflow achieves an LOQ 10x lower than the EU requirement (0.5 µg/kg), matching the sensitivity of the overnight method but delivering results 14.5 hours faster.
Table 3: Accuracy (Recovery) at 0.5 µg/kg Spike Level
| Metabolite | Rapid Recovery (%) | Legacy Recovery (%) | Precision (Rapid %CV) |
| AOZ | 98.2 | 95.4 | 3.1 |
| AMOZ | 92.1 | 90.8 | 4.2 |
| AHD | 88.5 | 86.2 | 5.5 |
| SEM | 102.4 | 99.1 | 2.8 |
Key Insight: Elevating the incubation temperature to 60°C for 2 hours does not degrade the metabolites. Recovery rates remain within the optimal 80-120% range, statistically equivalent to the overnight method.
Critical Technical Insight: The SEM Anomaly
A frequent failure point in nitrofuran validation is Semicarbazide (SEM) false positives .
The Cause: SEM is not exclusively a metabolite of Nitrofurazone.[2][3] It naturally occurs in the exoskeletons (shells) of crustaceans and can be generated by hypochlorite (bleach) treatment during processing.
The Solution:
-
Sample Prep: Strictly remove all shell material before homogenization. Test only the meat.
-
Validation: If SEM is detected in processed products (e.g., breaded shrimp), it may not indicate illegal antibiotic use.[4] The EU 2019/1871 regulation allows exemptions for SEM in certain processed products if other nitrofurans are absent.[2][3][5]
Workflow Decision Matrix
This diagram guides the selection of the appropriate method based on laboratory needs.
Caption: Figure 2. Decision matrix for selecting nitrofuran detection methodologies.
Conclusion
For aquaculture validation, the Rapid Derivatization LC-MS/MS Workflow is the superior choice for modern laboratories. It eliminates the 16-hour bottleneck of legacy methods while maintaining the rigorous sensitivity required by the new EU 0.5 µg/kg RPA.
Recommendation:
-
Adopt the Rapid Workflow for confirmatory analysis to improve turnaround time.
-
Restrict ELISA to preliminary screening of raw materials where matrix interference is characterized.
-
Mandate shell-free sampling protocols to mitigate SEM false positives.
References
-
European Commission. (2023).[5][6] Commission Regulation (EU) 2023/411 amending Regulation (EU) 2019/1871 as regards reference points for action for nitrofurans and their metabolites.[5] Official Journal of the European Union.[3] Link
-
European Food Safety Authority (EFSA). (2021). Scientific Opinion on the risks for human health related to the presence of nitrofurans and their metabolites in food. EFSA Journal. Link
-
Vass, M., et al. (2008). Nitrofurans antibiotics: a review on the application, prohibition and residual analysis. Veterinarni Medicina. Link
-
McCracken, R., et al. (2013).[4] The occurrence of semicarbazide in the meat and shell of Bangladeshi fresh-water shrimp. Food Chemistry. Link
-
Community Reference Laboratories (CRL). (2007). Guidance Paper: Semicarbazide in food.Link
Sources
Safety Operating Guide
5-Nitro-9h-fluorene-4-carboxylic acid proper disposal procedures
This guide provides a definitive, operational protocol for the safe disposal of 5-Nitro-9H-fluorene-4-carboxylic acid (CAS: 7145-76-8).[1][2] It is designed for researchers and safety officers requiring immediate, actionable compliance data.[1][2]
Part 1: Executive Safety Assessment
Core Classification: High-Hazard / Mutagenic Organic Acid Unlike standard organic acids, this compound possesses a nitro-aromatic core.[1][2] This dictates two critical safety constraints:
-
Mutagenicity: Nitrofluorene derivatives are potent frameshift mutagens.[1][2][3] All waste must be treated as Cytotoxic/Genotoxic .[1][2]
-
Energetic Potential: The nitro group (
) confers potential shock/thermal sensitivity.[1][2] While mononitrofluorenes are generally stable, they must never be heated to dryness in the presence of strong bases or reducing agents.
| Property | Specification | Operational Implication |
| CAS Number | 7145-76-8 | Use for specific waste profiling.[1][2] |
| Chemical Class | Nitro-aromatic Carboxylic Acid | Segregate from oxidizers and strong bases.[1][2] |
| Hazard Codes | Mutagenic, Irritant | Zero-skin-contact policy.[1][2] Double nitrile gloves required.[1][2] |
| RCRA Status | Characteristic Waste (Toxic/Reactive) | Not P/U-listed, but must be incinerated.[1][2] |
Part 2: Pre-Disposal Stabilization & Segregation
Before removal from the laboratory, the waste must be stabilized. Do not attempt to chemically neutralize this compound in the lab (e.g., using bleach or strong base), as this can generate toxic byproducts or unstable salts.[1]
Chemical Incompatibility (Segregation Rules)
Strictly segregate 5-Nitro-9H-fluorene-4-carboxylic acid from the following streams to prevent fire or toxic gas evolution:
-
Strong Bases (e.g., NaOH, KOH): Reaction forms carboxylate salts which may have different solubility and stability profiles.[1]
-
Reducing Agents (e.g., Hydrides, Metals): Can reduce the nitro group to an amine (aminofluorenes are potent carcinogens).[1]
-
Strong Oxidizers (e.g., Peroxides, Nitric Acid): High risk of combustion/explosion.[1]
Container Selection
-
Solid Waste: Use a wide-mouth high-density polyethylene (HDPE) jar.[1][2]
-
Liquid Waste: Use an amber glass or HDPE bottle. Ensure the cap is vented if there is any risk of off-gassing (rare for this acid, but good practice).[1]
Part 3: Step-by-Step Disposal Protocol
Workflow Visualization: Waste Stream Decision Tree
Figure 1: Decision logic for segregating and packaging nitro-fluorene waste streams.
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)[1][2]
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1][2] Use a N95 mask or work in a fume hood to avoid dust inhalation.[1][2]
-
Collection: Transfer solid waste into the HDPE jar.
-
Decontamination: Wipe the exterior of the container with an acetone-dampened wipe.[2] Place the wipe inside the jar.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a secondary containment bin labeled "Carcinogen/Mutagen" until pickup.
Protocol B: Liquid Waste (Mother Liquors/Solvents)[1][2]
-
Solvent Compatibility: Ensure the solvent (e.g., DMSO, Methanol, DCM) is compatible with the acid.
-
pH Check: If the solution is highly acidic (pH < 2), do not neutralize. List the pH on the label.
-
Transfer: Pour into the liquid waste container using a funnel. Do not overfill (leave 10% headspace).[1][2]
-
Labeling: List all solvents and the estimated concentration of the fluorene derivative.
Part 4: Emergency Procedures (Spills & Exposure)
In the event of a spill, immediate containment is required to prevent the spread of mutagenic dust.
Spill Response Workflow
Figure 2: Step-by-step response for containing nitro-fluorene spills.
Critical Note on Cleaning Solvents: Nitro-fluorene derivatives typically have low water solubility.[1][2] Use Acetone or Ethyl Acetate for cleaning surfaces.[1][2] Wash the area three times to ensure no mutagenic residue remains.[2]
Part 5: Regulatory & Compliance Framework
United States (EPA/RCRA):
-
Waste Code: While not specifically P-listed or U-listed, this compound meets the criteria for Characteristic Hazardous Waste due to toxicity and potential reactivity.[2]
-
Disposal Method: The only acceptable disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the complete destruction of the nitro-aromatic ring and the mutagenic potential.
European Union (EWC):
-
Waste Code: Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]
References
-
National Institutes of Health (NIH). Nitrated Fluorene Derivatives Are Potent Frameshift Mutagens.[1][2] Mutation Research.[1][2][3] 1981.[1][2][3]
-
Fisher Scientific. Safety Data Sheet: Fluorene-9-carboxylic acid (Analog).[1][2][1][2]
-
Gettysburg College. Explosive and Shock Sensitive Chemicals Guide.[1][2]
-
University of California, San Francisco (UCSF). Hazardous Materials & Waste Management Guidelines.[1][2][1][2]
Sources
- 1. PubChemLite - 5-nitro-9-oxo-9h-fluorene-4-carboxylic acid (C14H7NO5) [pubchemlite.lcsb.uni.lu]
- 2. fishersci.com [fishersci.com]
- 3. Nitrated fluorene derivatives are potent frameshift mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.metu.edu.tr [chem.metu.edu.tr]
- 5. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-Nitro-9h-fluorene-4-carboxylic acid
Operational Safety and PPE Master Guide: Handling 5-Nitro-9H-fluorene-4-carboxylic Acid
Executive Summary & Hazard Profiling
5-Nitro-9H-fluorene-4-carboxylic acid (CAS: 7145-76-8) is a specialized chemical compound utilized in pharmaceutical synthesis, dye manufacturing, and advanced materials science[1]. As a nitroaromatic fluorene derivative, it shares a toxicological profile with known mutagens and suspected carcinogens (IARC Group 2B)[2][3]. Because of its structural ability to intercalate DNA, handling this compound requires rigorous, self-validating safety protocols to prevent dermal absorption and inhalation of particulates[2].
The Causality of PPE Selection: Physicochemical Grounding
Expert laboratory safety goes beyond blindly following a Safety Data Sheet (SDS); it requires understanding why specific equipment is chosen. The physical properties of 5-Nitro-9H-fluorene-4-carboxylic acid dictate our operational approach:
-
State and Vapor Pressure: The compound is a solid powder with an exceptionally low vapor pressure of 4.64E-11 mmHg at 25°C[4]. Causality: This means the chemical does not readily off-gas. The primary inhalation hazard is not toxic vapor, but rather aerosolized dust generated during weighing or transfer[4][5].
-
Lipophilicity: Fluorene cores are highly lipophilic, allowing them to easily cross the stratum corneum (the outer layer of skin)[3]. Causality: Standard single-layer latex gloves are insufficient. Chemical-resistant nitrile (double-gloved) is mandatory to prevent transdermal exposure[3][5].
Quantitative Data & Hazard Summary
To facilitate rapid risk assessment, the critical physicochemical and safety parameters are summarized below:
| Property | Value | Operational Safety Implication |
| CAS Number | 7145-76-8 | Unique identifier for tracking and waste disposal[4]. |
| Molecular Weight | 255.22 g/mol | Small molecular size facilitates rapid biological absorption[4]. |
| Physical State | Solid / Powder | High risk of micro-particulate aerosolization; requires HEPA filtration[5]. |
| Vapor Pressure | 4.64E-11 mmHg (25°C) | Negligible vapor risk; respiratory protection must focus on dust[4]. |
| Toxicity Profile | Suspected Carcinogen / Mutagen | Must be handled in a Class II Biological Safety Cabinet or Fume Hood[2]. |
Mandatory Personal Protective Equipment (PPE)
Every piece of PPE must function as part of a self-validating system. If one layer fails, the next must provide adequate time for safe doffing.
-
Respiratory Protection: Use an N95, P100 particulate respirator, or a Powered Air-Purifying Respirator (PAPR) conforming to OSHA 29 CFR 1910.134 or EN 149 standards[5]. Rationale: Filters out airborne powder during transfer.
-
Hand Protection: Double-gloving is required. Inner glove: Standard nitrile. Outer glove: Extended-cuff nitrile (minimum 0.11 mm thickness)[3][5]. Rationale: The outer glove handles the chemical; the inner glove protects your skin during the doffing process.
-
Eye/Face Protection: Tight-fitting chemical splash goggles (NIOSH or EN 166 approved)[3]. Rationale: Prevents airborne dust from dissolving in the ocular mucosa.
-
Body Protection: Disposable Tyvek coveralls or a dedicated, fully buttoned laboratory coat with knit cuffs[3][5]. Rationale: Prevents particulates from settling on street clothing and being transported outside the lab.
Step-by-Step Operational Protocol
Do not deviate from this workflow. It is designed to isolate the hazard at the source.
Phase 1: Pre-Operation & Donning
-
Verify Engineering Controls: Ensure the chemical fume hood or Class II BSC is operational with a face velocity between 0.4 and 0.6 m/s[5].
-
Clear Workspace: Remove all non-essential equipment to prevent cross-contamination.
-
Don PPE: Put on the lab coat/Tyvek suit, followed by the respirator, goggles, inner gloves, and finally the outer extended-cuff gloves. Pull the outer gloves over the cuffs of the lab coat.
Phase 2: Execution (Handling & Weighing)
-
Anti-Static Precautions: Use anti-static weighing spatulas and boats to prevent the powder from repelling and aerosolizing.
-
Closed-System Transfer: Weigh the 5-Nitro-9H-fluorene-4-carboxylic acid directly into a tared, sealable container (e.g., a glass vial with a PTFE-lined cap)[2].
-
Seal Before Moving: Securely cap the container before removing it from the fume hood[2].
Phase 3: Decontamination & Doffing
-
Surface Decontamination: Wipe down the balance and hood surfaces with a damp paper towel (using a compatible solvent like ethanol, followed by soapy water) to capture residual dust[2].
-
Aseptic Doffing:
-
Remove outer gloves inside the fume hood by pinching the wrist and pulling inside-out. Dispose of them in the hood's solid waste bin[3].
-
Remove goggles and respirator (handling only the straps).
-
Remove the lab coat.
-
Remove inner gloves last, rolling them inside-out.
-
-
Final Wash: Wash hands and forearms thoroughly with soap and water[2].
Disposal and Emergency Response Plan
-
Waste Disposal: Do not flush any chemical or contaminated wash water down the drain[2]. All contaminated PPE, paper towels, and chemical waste must be placed in a clearly labeled, sealed biohazard/chemical waste container destined for high-temperature incineration[2].
-
Spill Response: In the event of a powder spill, do not sweep , as this will aerosolize the mutagenic dust[5]. Cover the spill with damp absorbent paper towels to suppress dust, carefully scoop the material into a hazardous waste container, and wash the area with soap and water[2][5].
-
Exposure Response: If skin contact occurs, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical evaluation[2][5].
Operational Workflow Visualization
The following diagram illustrates the strict logical progression of handling this hazardous material, ensuring that containment is maintained from storage to disposal.
Workflow for handling and disposing of 5-Nitro-9H-fluorene-4-carboxylic acid safely.
References
-
Title: CHEMBL1890466 | 5-Nitro-9H-Fluorene-4-Carboxylic Acid Overview Source: ontosight.ai URL: [Link]
-
Title: Material Safety Data Sheet - 2-Nitrofluorene, 99% Source: coleparmer.com URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
